[pThr3]-CDK5 Substrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C53H100N15O15P |
|---|---|
Peso molecular |
1218.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H100N15O15P/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clave InChI |
DOSIYTHCWIDLCR-BJSZDZKQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Threonine Phosphorylation in CDK5 Substrate Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a pivotal role in neuronal development, function, and survival. Unlike other members of the CDK family, CDK5 is not activated by cyclins but by its association with neuron-specific activators, p35 and p39. The dysregulation of CDK5 activity is implicated in the pathogenesis of several neurodegenerative diseases, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of threonine phosphorylation in modulating the function of CDK5 substrates, with a focus on key molecular mechanisms, experimental methodologies, and the functional consequences of this post-translational modification.
While the query "pThr3 phosphorylation" might suggest a specific modification at the third threonine residue of CDK5 substrates, our investigation reveals this nomenclature is most prominently associated with a commercially available synthetic peptide, [pThr3]-CDK5 Substrate. This peptide is derived from histone H1 and serves as a tool for in vitro CDK5 kinase assays, where the threonine at the third position is the phosphate acceptor. This guide will, therefore, address the broader and more physiologically relevant role of threonine phosphorylation in various CDK5 substrates.
CDK5 Activation and Substrate Recognition
CDK5 is a proline-directed kinase, meaning it primarily phosphorylates serine or threonine residues that are immediately followed by a proline residue. The minimal consensus sequence for CDK5 phosphorylation is (S/T)P, with a preference for the more specific motif (S/T)PX(K/H/R), where X is any amino acid and a basic residue (lysine, histidine, or arginine) is present at the +3 position relative to the phosphorylation site.[1] The interaction between CDK5 and its substrates is crucial for a multitude of cellular processes, and the phosphorylation event itself acts as a molecular switch, altering the substrate's conformation, activity, localization, or stability.
Functional Consequences of Threonine Phosphorylation on Key CDK5 Substrates
Threonine phosphorylation by CDK5 has been shown to have profound effects on the function of numerous cellular proteins. Below, we detail the role of this modification in several well-characterized CDK5 substrates.
p35: The CDK5 Activator
The CDK5 activator, p35, is itself a substrate of CDK5. Phosphorylation of p35 by CDK5 at Threonine 138 (Thr138) is a critical regulatory mechanism.[2] This phosphorylation event has been shown to:
-
Inhibit Calpain-Mediated Cleavage: Phosphorylation at Thr138 protects p35 from cleavage by the calcium-activated protease calpain.[2] This is significant because the cleavage of p35 generates a truncated, more stable, and mislocalized activator, p25. The accumulation of p25 leads to aberrant and prolonged CDK5 activation, which is a hallmark of neurodegenerative conditions like Alzheimer's disease.
-
Regulate Protein Stability: Phosphorylation at Thr138 can also mark p35 for proteasomal degradation, thereby providing a negative feedback loop to control CDK5 activity.
Tau: A Microtubule-Associated Protein
Tau is a key substrate of CDK5, and its hyperphosphorylation is a central event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease. CDK5 phosphorylates tau at several threonine residues, including Thr205 and Thr231.[1][3] The consequences of this phosphorylation include:
-
Reduced Microtubule Binding: Phosphorylation of tau by CDK5, particularly at sites within the proline-rich region and microtubule-binding domains, leads to its dissociation from microtubules. This disrupts microtubule stability and axonal transport.
-
Promotion of Tau Aggregation: Hyperphosphorylation of tau by CDK5 is a critical step in the aggregation of tau into paired helical filaments, the primary component of NFTs.
DARPP-32: A Key Signaling Integrator in the Brain
DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) is a crucial integrator of dopamine and glutamate signaling in the striatum. Phosphorylation of DARPP-32 by CDK5 at Threonine 75 (Thr75) converts it into a potent inhibitor of Protein Kinase A (PKA).[4][5][6] This creates a complex regulatory network where:
-
CDK5-mediated phosphorylation of DARPP-32 at Thr75 inhibits PKA, thereby dampening dopamine signaling.
-
PKA-mediated phosphorylation of DARPP-32 at Threonine 34 (Thr34) converts it into an inhibitor of Protein Phosphatase 1 (PP1), which potentiates dopamine signaling.
This dual regulation allows for the fine-tuning of neuronal responses to different neurotransmitters.
Quantitative Data on the Functional Impact of Threonine Phosphorylation
While the qualitative effects of threonine phosphorylation on CDK5 substrates are well-documented, precise quantitative data on changes in kinetic parameters or binding affinities are less abundant in the literature. The following tables summarize the available quantitative information.
| Substrate | Phosphorylation Site | Quantitative Effect | Reference |
| p35 | Thr138 | In embryonic brain, ~12% of p35 molecules are phosphorylated at this site. | [7] |
| Tau | Thr231/Ser235 | Phosphorylation of free tau is ~1.5-fold higher than microtubule-bound tau. | [1] |
| Tau | Multiple S/T sites | The Km of CDK5/p25 for tau is in the range of 500–800 µM, indicating poor kinetics. | [3] |
| Peptide Substrate | Kinase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Kemptide | PKA | 4.9 ± 1.4 | - | - | [8] |
| SP-peptide | CDK | - | - | 2-3 times higher than TP-peptide | [9] |
| TP-peptide | CDK | - | - | - | [9] |
Signaling Pathways and Experimental Workflows
CDK5 Signaling Pathway
The following diagram illustrates the central role of CDK5 in neuronal signaling, highlighting its activation and the subsequent phosphorylation of key substrates.
Caption: CDK5 activation and downstream signaling cascade.
Experimental Workflow for Identifying CDK5 Substrates
This diagram outlines a typical workflow for the identification and characterization of novel CDK5 substrates.
Caption: Workflow for CDK5 substrate identification and validation.
Detailed Experimental Protocols
In Vitro CDK5 Kinase Assay
This protocol is used to determine if a purified protein is a direct substrate of CDK5.
Materials:
-
Recombinant active CDK5/p25 or CDK5/p35
-
Purified candidate substrate protein
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP (10 µCi/reaction)
-
100 µM ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the kinase reaction in a total volume of 25 µL.
-
To the reaction tube, add:
-
5 µL of 5x Kinase Buffer
-
1 µg of candidate substrate protein
-
100 ng of active CDK5/p25
-
1 µL of [γ-³²P]ATP
-
1 µL of 100 µM ATP
-
ddH₂O to 25 µL.
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of ³²P into the substrate.
Immunoprecipitation-Kinase Assay
This protocol is used to measure the activity of endogenous CDK5 from cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-CDK5 antibody
-
Protein A/G agarose beads
-
Histone H1 (as a generic substrate)
-
Kinase buffer
-
[γ-³²P]ATP and 100 µM ATP
-
Wash buffer (e.g., Lysis buffer without detergents)
Procedure:
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with anti-CDK5 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Pellet the beads by centrifugation and wash them three times with wash buffer.
-
Resuspend the beads in 20 µL of kinase buffer containing 1 µg of histone H1.
-
Initiate the kinase reaction by adding 5 µL of a mix containing [γ-³²P]ATP and 100 µM ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction and analyze the results as described in the in vitro kinase assay protocol.
Mass Spectrometry-Based Phosphoproteomics
This approach is used for the large-scale identification of phosphorylation sites on CDK5 substrates.
General Workflow:
-
Protein Extraction and Digestion: Extract proteins from control and CDK5-inhibited or CDK5-knockout cells/tissues. Digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The MS/MS spectra provide information about the peptide sequence and the location of the phosphate group.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the phosphopeptides and quantify changes in phosphorylation levels between samples.
Site-Directed Mutagenesis
This technique is used to confirm the functional importance of a specific phosphorylation site.
Principle:
A specific threonine residue in the substrate protein's coding DNA sequence is mutated to an alanine (which cannot be phosphorylated) or to an aspartic or glutamic acid (which can mimic the negative charge of a phosphate group).
General Procedure:
-
Design primers containing the desired mutation.
-
Use PCR to amplify the entire plasmid containing the gene of interest with the mutagenic primers.
-
Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Sequence the plasmid to confirm the mutation.
-
Express the mutant protein in a suitable system and assess its function compared to the wild-type protein.
Conclusion
Threonine phosphorylation is a critical mechanism by which CDK5 regulates the function of a diverse array of substrates, thereby influencing fundamental neuronal processes. While the initial query regarding "pThr3 phosphorylation" pointed to a specific laboratory tool, the broader investigation reveals a complex and vital role for threonine phosphorylation in CDK5-mediated signaling. Understanding the intricacies of these phosphorylation events, from the specific sites and their functional consequences to the development of robust experimental methodologies, is paramount for advancing our knowledge of neuronal function and for the development of targeted therapies for neurodegenerative diseases. Further research focused on obtaining quantitative data on the kinetic and biophysical changes induced by threonine phosphorylation will provide deeper insights into the precise regulatory mechanisms governed by CDK5.
References
- 1. Regulation of Phosphorylation of Tau by Cyclin-dependent Kinase 5 and Glycogen Synthase Kinase-3 at Substrate Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No difference in kinetics of tau or histone phosphorylation by CDK5/p25 versus CDK5/p35 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DARPP-32: from neurotransmission to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative measurement of in vivo phosphorylation states of Cdk5 activator p35 by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multisite phosphorylation code of CDK - PMC [pmc.ncbi.nlm.nih.gov]
Function of [pThr3]-CDK5 Substrate in neuronal development.
An In-depth Technical Guide on the Function of CDK5 and its Substrates in Neuronal Development
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a pivotal role in the development and function of the central nervous system.[1][2][3] Unlike other members of the CDK family, CDK5 is not involved in cell cycle progression but is essential for processes such as neuronal migration, neurite outgrowth, axonal guidance, and synaptic plasticity.[1][4][5][6] Its activity is predominantly found in post-mitotic neurons, where it is activated by its neuron-specific binding partners, p35 and p39.[1][7] Dysregulation of CDK5 activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[4][5]
The term "[pThr3]-CDK5 Substrate" refers to a synthetic peptide, derived from the sequence of histone H1, which is used as a substrate in laboratory assays to measure the kinase activity of CDK5.[8] This peptide is phosphorylated by CDK5 at a threonine residue at position 3 and has a Michaelis constant (Km) of 6 µM.[8] While this peptide is a valuable tool for in vitro studies, this guide will focus on the broader, physiological roles of CDK5 and its naturally occurring substrates that are phosphorylated on threonine residues during neuronal development. The consensus phosphorylation sequence for CDK5 is typically (S/T)PX(K/H/R), where S/T represents serine or threonine, P is proline, X is any amino acid, and K/H/R is a basic residue (lysine, histidine, or arginine).[4]
Core Functions of CDK5 in Neuronal Development
CDK5 is indispensable for the proper formation of the brain. Its functions are diverse and critical at various stages of neuronal maturation:
-
Neuronal Migration: CDK5 is a key regulator of neuronal migration during corticogenesis.[1][2][4] Cdk5 knockout mice exhibit severe defects in the laminar organization of the cerebral cortex.[4] CDK5 phosphorylates several proteins involved in cytoskeletal dynamics, which is essential for the movement of neurons to their correct locations.
-
Neurite Outgrowth and Axon Guidance: CDK5 activity is crucial for the growth of axons and dendrites.[4][5] It is present in the growth cones of extending neurites and phosphorylates substrates that modulate the actin and microtubule cytoskeleton, thereby guiding the developing axon to its target.[4]
-
Synaptic Plasticity and Function: In the mature brain, CDK5 is involved in synaptic plasticity, learning, and memory.[3][7] It regulates neurotransmission and the trafficking of synaptic vesicles.[9]
Key CDK5 Substrates and Threonine Phosphorylation in Neuronal Development
CDK5 phosphorylates a multitude of substrates to execute its functions in neuronal development. While phosphorylation can occur on both serine and threonine residues, here we highlight some key substrates with known or potential threonine phosphorylation sites.
| Substrate | Phosphorylation Site(s) | Function in Neuronal Development | References |
| Peroxiredoxin 2 (Prx2) | Thr89 | Phosphorylation by CDK5 decreases the peroxidase activity of Prx2, leading to increased oxidative stress. This has been implicated in neurotoxic processes. | [2][4] |
| p35 (CDK5R1) | Thr138 | Phosphorylation of the CDK5 activator p35 at Thr138 by CDK5 itself creates a negative feedback loop. This phosphorylation prevents the cleavage of p35 into the more stable and hyperactivating fragment, p25, thus protecting against neurotoxicity during development. | [7] |
| Mst3 (Mammalian Ste20-like kinase 3) | Ser79 | While the primary identified phosphorylation site by CDK5 is Ser79, this kinase is a crucial downstream effector of CDK5 in regulating neuronal migration through the RhoA pathway. Threonine phosphorylation sites on Mst3 by other kinases may be influenced by its interaction with CDK5. | [10] |
| STAT3 (Signal transducer and activator of transcription 3) | Ser727 | CDK5 phosphorylates STAT3 on Ser727, which modulates its transcriptional activity. This pathway is involved in neurite outgrowth. While this is a serine site, it highlights CDK5's role in phosphorylating transcription factors that may also be regulated by threonine phosphorylation. | [4][11] |
| Synapsin III | Ser404 | Phosphorylation of Synapsin III by CDK5 is crucial for the radial migration and proper orientation of pyramidal neurons. While the identified major site is a serine, the functional importance of threonine phosphorylation in Synapsin function is an area of active research. | [9] |
Signaling Pathways Involving CDK5 in Neuronal Development
The following diagram illustrates a simplified signaling pathway involving CDK5 and its downstream effectors in regulating neuronal migration.
Caption: CDK5 signaling pathway in neuronal migration.
Experimental Protocols
In Vitro CDK5 Kinase Assay
This protocol is used to measure the activity of CDK5 by quantifying the phosphorylation of a substrate.
Materials:
-
Immunoprecipitated CDK5 from cell or tissue lysates
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
CDK5 substrate (e.g., Histone H1 or a specific peptide substrate like this compound)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Immunoprecipitate CDK5 from the sample of interest using an anti-CDK5 antibody and Protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Resuspend the beads in kinase buffer.
-
Initiate the kinase reaction by adding the CDK5 substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Identification of CDK5 Substrates using Mass Spectrometry
This workflow outlines the identification of novel CDK5 substrates from biological samples.
Caption: Workflow for identifying CDK5 substrates.
Detailed Steps:
-
Protein Extraction: Lyse brain tissue from wild-type and Cdk5 knockout mice.[1]
-
Phosphoprotein Enrichment: Isolate phosphoproteins or phosphopeptides from the lysates using techniques like Immobilized Metal Affinity Chromatography (IMAC).[12]
-
Quantitative Proteomics: Label the peptides from different samples with isobaric tags (e.g., iTRAQ) for relative quantification.[1]
-
Mass Spectrometry: Analyze the labeled peptides using tandem mass spectrometry (MS/MS) to identify the peptide sequences and their phosphorylation sites.[1]
-
Data Analysis: Compare the phosphoproteomes of wild-type and Cdk5 knockout samples to identify proteins with decreased phosphorylation in the absence of CDK5.
-
Candidate Validation: Validate potential substrates using in vitro kinase assays with recombinant CDK5 and by using phospho-specific antibodies for Western blotting.
Conclusion
CDK5 is a critical kinase in neuronal development, orchestrating a wide array of processes through the phosphorylation of numerous substrates on both serine and threonine residues. While the "this compound" is a useful tool for measuring its activity in vitro, the true biological significance of CDK5 lies in its complex and tightly regulated phosphorylation of a network of proteins that collectively ensure the proper formation and function of the nervous system. Further research into the specific threonine phosphorylation events mediated by CDK5 will undoubtedly provide deeper insights into the molecular mechanisms of brain development and may reveal new therapeutic targets for neurodevelopmental and neurodegenerative disorders.
References
- 1. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinases in brain development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 6. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phosphorylation by PKA and Cdk5 Mediates the Early Effects of Synapsin III in Neuronal Morphological Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk5-Dependent Mst3 Phosphorylation and Activity Regulate Neuronal Migration through RhoA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 5 phosphorylates signal transducer and activator of transcription 3 and regulates its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice | PLOS One [journals.plos.org]
pThr3-CDK5 substrate signaling pathway analysis.
An In-depth Technical Guide to the pThr3-CDK5 Substrate Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons and implicated in a diverse range of cellular processes. Unlike canonical CDKs, its activity is not regulated by cyclins but by its association with activators p35 or p39. Dysregulation of CDK5 activity is a central pathological feature in several neurodegenerative diseases and has been increasingly implicated in cancer. This technical guide provides an in-depth analysis of the CDK5 signaling pathway, with a specific focus on the phosphorylation of substrates containing a threonine residue at the third position (pThr3), exemplified by the widely studied Histone H1 peptide model. We will detail the molecular mechanisms of CDK5 activation, present quantitative data on substrate phosphorylation, provide comprehensive experimental protocols for pathway analysis, and visualize the core signaling cascades and experimental workflows.
The Core CDK5 Signaling Pathway
CDK5 is a proline-directed serine/threonine kinase. Its catalytic activity is dependent on binding to a regulatory subunit, primarily p35 or its homolog p39. In the context of neurotoxicity, p35 can be cleaved by the calcium-activated protease calpain into a more stable and hyperactive p25 fragment. This p25/CDK5 complex exhibits prolonged activity and altered subcellular localization, leading to the hyperphosphorylation of various substrates, a hallmark of neurodegenerative conditions like Alzheimer's disease.[1][2]
The consensus phosphorylation motif for CDK5 is a serine or threonine residue followed by a proline ([S/T]P). Many substrates also contain a basic residue (Lysine, Arginine, or Histidine) at the +3 position, represented by the motif (S/T)PX(K/H/R).[3][4] The interaction is highly specific, with residues in the CDK5 active site, such as Asp86 and Asp91, playing a key role in recognizing and binding the basic residues in the substrate.[4][5]
Key Substrates and Downstream Effects:
-
Neurodevelopment and Synaptic Plasticity: CDK5 is crucial for neuronal migration, axon guidance, and synaptic function. It phosphorylates a multitude of proteins involved in cytoskeletal dynamics, including Tau, neurofilaments, and MAPs.[1][6][7]
-
Neurodegeneration: The hyperactive p25/CDK5 complex contributes to pathology by hyperphosphorylating Tau, leading to the formation of neurofibrillary tangles, and phosphorylating APP (Amyloid Precursor Protein), which can influence the production of amyloid-beta (Aβ) peptides.[1][8]
-
Cancer: CDK5's role in cancer is multifaceted. It can promote cell proliferation, migration, and angiogenesis by phosphorylating key signaling molecules.[9][10][11] For instance, CDK5 phosphorylates STAT3 at Serine 727 (Ser727), which enhances its transcriptional activity and promotes tumor cell proliferation.[9][12][13][14] Other cancer-related substrates include FAK, GIV, and HIF-1α.[15]
Quantitative Analysis of Substrate Phosphorylation
The efficiency of CDK5-mediated phosphorylation can be quantified through enzyme kinetics. The Histone H1-derived peptide (Sequence: PKTPKKAKKL) is a classic model substrate where the threonine at position 3 (Thr3) is the phospho-acceptor site.[4][5] This substrate is frequently used in kinase assays to measure CDK5 activity. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the affinity between the enzyme and substrate.
| Substrate | Phosphorylation Site | Km (µM) | Experimental System |
| Histone H1-derived peptide | Thr3 | 5 - 6 | In vitro kinase assay |
| STAT3 | Ser727 | Not specified | In vitro and in vivo (cells) |
| [pThr3]-CDK5 Substrate Peptide | Thr3 | 6 | In vitro kinase assay |
This table summarizes key quantitative data for CDK5 substrates. Data is compiled from multiple sources.[13][16][17]
Experimental Protocols
Accurate analysis of the CDK5 signaling pathway relies on a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Protocol: In Vitro CDK5 Kinase Assay using a Peptide Substrate
This protocol is designed to measure the kinase activity of immunoprecipitated CDK5 using a synthetic peptide substrate (e.g., Histone H1 peptide) and radioactive [γ-³²P]ATP.[18][19][20]
Materials:
-
Cell or tissue lysate
-
Anti-CDK5 antibody (e.g., Santa Cruz C-8)
-
Protein A/G agarose beads
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Histone H1 peptide substrate (e.g., 100 ng/µl)
-
ATP solution (25 µM)
-
[γ-³²P]ATP (10 µCi/µl)
-
5x Laemmli buffer
Procedure:
-
Lysate Preparation: Lyse cells or tissues in ice-cold Lysis Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Immunoprecipitation (IP):
-
Incubate 200-500 µg of protein lysate with 2 µg of anti-CDK5 antibody for 3 hours to overnight at 4°C with gentle rotation.
-
Add 50 µl of a 50% slurry of Protein A/G beads and incubate for an additional 1-2 hours.
-
Pellet the beads by centrifugation (e.g., 3,000 x g for 2 min at 4°C).
-
Wash the beads three times with Lysis Buffer and once with Kinase Assay Buffer to remove unbound proteins.
-
-
Kinase Reaction:
-
Resuspend the washed beads in 25 µl of Kinase Assay Buffer containing the Histone H1 peptide substrate and non-radioactive ATP.
-
Initiate the reaction by adding 1-2 µl of [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 5 µl of 5x Laemmli buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Visualize the phosphorylated substrate by autoradiography. Quantify band intensity using densitometry.
-
Perform a parallel Western blot on the membrane to confirm the amount of immunoprecipitated CDK5.
-
Protocol: Co-Immunoprecipitation (Co-IP) for Protein Interaction
This protocol is used to verify the in vivo interaction between CDK5 and a putative full-length substrate protein (e.g., STAT3).[13][21]
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates as described in the kinase assay protocol, ensuring the use of a lysis buffer that preserves protein-protein interactions (e.g., NP-40 based).
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-STAT3) overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G beads and incubate for 1-3 hours.
-
Pellet and wash the beads extensively (3-4 times) with wash buffer (e.g., lysis buffer with lower detergent concentration).
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against the potential interaction partner (anti-CDK5).
-
A band corresponding to CDK5 in the anti-STAT3 IP lane (but not the IgG control) indicates an interaction. The reciprocal experiment (IP with anti-CDK5, blot with anti-STAT3) should be performed for confirmation.[21]
-
Protocol: Phosphoproteomic Substrate Screening
This workflow identifies novel CDK5 substrates on a global scale by comparing the phosphoproteomes of cells or tissues with and without CDK5 activity (e.g., wild-type vs. CDK5 knockout mice, or cells treated with a CDK5 inhibitor like Roscovitine).[22][23][24]
Procedure:
-
Sample Preparation: Lyse cells/tissues from control and CDK5-deficient/-inhibited conditions in a urea-based buffer to denature proteins and solubilize them effectively.
-
Protein Digestion: Reduce and alkylate cysteine residues, then digest proteins into peptides using a protease like trypsin.
-
Phosphopeptide Enrichment:
-
Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture.
-
Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography, which selectively bind to phosphate groups.[22][23]
-
Alternatively, use motif-specific antibodies, such as one that recognizes the pS/pTP motif, for immunoprecipitation.[25]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for sequence identification and precise localization of the phosphorylation site.
-
-
Data Analysis:
-
Use bioinformatics software to search the MS/MS spectra against a protein database to identify the phosphopeptides.
-
Perform quantitative analysis (e.g., using label-free quantification or isotopic labeling like iTRAQ) to identify peptides whose phosphorylation is significantly decreased in the CDK5-deficient/-inhibited samples.[22][23]
-
Filter the list of potential substrates for those containing the CDK5 consensus motif ([S/T]P).
-
References
- 1. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CDK5/P25 formation/inhibition in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of substrate binding site of cyclin-dependent kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 8. Cdk5 and aberrant cell cycle activation at the core of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. The Role of CDK5 in Tumours and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 5 phosphorylates signal transducer and activator of transcription 3 and regulates its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 5 represses Foxp3 gene expression and Treg development through specific phosphorylation of Stat3 at Serine 727 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Cdk5 Substrate | TargetMol [targetmol.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Active Cdk5 Immunoprecipitation and Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. PTMScan® Phospho-MAPK/CDK Substrate Motif (PXS*P and S*PXK/R) Kit | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Interaction Partners of Phosphorylated CDK5 Substrates
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the interaction partners of substrates phosphorylated by Cyclin-dependent kinase 5 (CDK5), a critical proline-directed serine/threonine kinase in the central nervous system. While the specific query "[pThr3]-CDK5 Substrate" refers to a synthetic peptide used in kinase assays, this document addresses the broader, more biologically relevant question of how phosphorylation by CDK5 on threonine residues modulates the interactome of its endogenous substrates.
We focus on two well-characterized CDK5 substrates, the Tau protein and DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa), to illustrate the principles of phosphorylation-dependent protein-protein interactions. Dysregulation of these interactions is implicated in severe neurodegenerative diseases, making them prime targets for therapeutic intervention.
Core Concepts: CDK5 Phosphorylation and Substrate Interaction
CDK5 is predominantly active in post-mitotic neurons, where it forms a complex with its activators, p35 or p39. The active CDK5/p35 complex phosphorylates a wide array of substrates, typically within the consensus sequence [S/T]PX[K/H/R]. This post-translational modification acts as a molecular switch, creating or disrupting docking sites for other proteins, thereby altering the substrate's function, localization, and stability.
Phospho-Threonine Binding and Recognition
Phosphorylation of a threonine residue introduces a bulky, negatively charged phosphate group. This can induce conformational changes in the substrate protein and create a binding site for proteins containing phospho-threonine (pThr) binding domains. Conversely, it can also lead to the dissociation of proteins that bind to the unphosphorylated form of the substrate.
Featured Substrate 1: Tau Protein
Tau is a microtubule-associated protein that is crucial for stabilizing microtubules in neuronal axons. Under pathological conditions, such as in Alzheimer's disease, Tau becomes hyperphosphorylated by kinases including CDK5, leading to its dissociation from microtubules and aggregation into neurofibrillary tangles (NFTs). CDK5 is known to phosphorylate Tau at multiple serine and threonine residues.
Phospho-Tau Interaction Partners
Phosphorylation significantly alters the Tau interactome, shifting its binding preference from microtubule-associated proteins to proteins involved in signaling, protein degradation, and synaptic function. Recent proteomic studies have identified numerous proteins that specifically interact with phosphorylated Tau (pTau) in the human brain.
Quantitative Data: Phospho-Tau Interactors
The following table summarizes a selection of proteins identified by affinity purification-mass spectrometry (AP-MS) as interacting with phosphorylated Tau in the human Alzheimer's disease brain.
| Interacting Protein | Protein Function | Fold Change (pTau vs. Control) | p-value | Reference |
| VAMP2 | Synaptic vesicle docking and fusion | Enriched | Significant | [1] |
| ATP6V0D1 | V-type proton ATPase subunit | Enriched | Significant | [1] |
| HNRNPA1 | RNA binding protein, RNA processing | Enriched | Significant | [1] |
| GSK3β | Kinase, involved in Tau phosphorylation | Enriched | Significant | [1] |
| Fyn | Tyrosine kinase, synaptic signaling | Enriched | Significant | [1] |
| Synaptogyrin-3 | Synaptic vesicle protein | Enriched | Significant | [1] |
| 14-3-3 proteins | Adapter proteins in signaling | Enriched | Significant | [2] |
Note: Specific fold changes and p-values are often presented in the source publications and can vary based on the experimental setup.
Featured Substrate 2: DARPP-32
DARPP-32 is a key integrator of dopamine and glutamate signaling in the brain. Its function is tightly regulated by its phosphorylation state at several residues. CDK5 phosphorylates DARPP-32 at Threonine 75 (Thr75).
pThr75-DARPP-32 Interaction and Signaling Cascade
When phosphorylated at Thr75 by CDK5, DARPP-32 acts as a potent inhibitor of Protein Kinase A (PKA).[3] This creates a negative feedback loop, as PKA activity can lead to the dephosphorylation of DARPP-32 at Thr75. This phosphorylation-dependent interaction is a clear example of how CDK5 can modulate other major signaling pathways.
Quantitative Data: DARPP-32 Phosphorylation and Interaction
| Substrate State | Interacting Partner | Consequence of Interaction |
| DARPP-32 (unphosphorylated at T75) | PKA | No significant inhibition |
| pThr75-DARPP-32 | PKA | Inhibition of PKA catalytic activity |
| pThr34-DARPP-32 | Protein Phosphatase-1 (PP1) | Inhibition of PP1 activity[4][5] |
Experimental Protocols
The identification and characterization of phospho-dependent protein interactions rely on a combination of proteomic and biochemical techniques.
Identification of Interaction Partners: Affinity Purification-Mass Spectrometry (AP-MS)
This is a powerful, unbiased approach to identify proteins that interact with a specific phosphorylated substrate.
Detailed Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates under conditions that preserve protein-protein interactions and phosphorylation states (e.g., inclusion of phosphatase and protease inhibitors).
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the phosphorylated form of the substrate protein (e.g., an anti-pTau antibody). The antibody is typically conjugated to magnetic or agarose beads.
-
Washing: The beads are washed multiple times with a suitable buffer to remove proteins that are not specifically bound to the antibody-substrate complex.
-
Elution: The bound protein complexes are eluted from the beads, often by changing the pH or using a denaturing agent.
-
Sample Preparation for MS: The eluted proteins are typically reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting spectra are searched against a protein database to identify the proteins in the complex.
-
Data Analysis: Identified proteins are filtered against control immunoprecipitations (e.g., using a non-specific IgG antibody) to determine specific interaction partners. Quantitative proteomics techniques can be used to assess the relative abundance of interactors.
Validation and Characterization of Interactions
Co-immunoprecipitation (Co-IP): This is a common method to validate a specific interaction between two proteins. An antibody against one protein is used to pull it down from a lysate, and the precipitate is then probed by Western blotting for the presence of the second protein. To show phosphorylation dependence, the experiment can be performed with and without treatment with a phosphatase or by comparing wild-type and phospho-mutant versions of the substrate.
Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to measure the kinetics (on-rate, off-rate) and affinity (dissociation constant, Kd) of protein-protein interactions in real-time and in a label-free manner.
-
Immobilization: One protein (the ligand, e.g., the phosphorylated substrate) is immobilized on a sensor chip.
-
Injection: The other protein (the analyte, e.g., the potential interactor) is flowed over the chip surface at various concentrations.
-
Detection: Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the ligand.
-
Analysis: The binding data is fitted to kinetic models to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The phosphorylation of substrates by CDK5 is a pivotal regulatory mechanism that dynamically reshapes the neuronal proteome. By creating or disrupting protein interaction sites, CDK5 influences a vast array of cellular processes, from cytoskeletal dynamics and synaptic transmission to gene expression. The study of phospho-dependent interactomes, exemplified by key substrates like Tau and DARPP-32, is crucial for understanding the complex signaling networks in the brain. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to identify and characterize these critical interactions, paving the way for novel therapeutic strategies targeting neurodegenerative and psychiatric disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of phosphorylated tau protein interactors in progressive supranuclear palsy (PSP) reveals networks involved in protein degradation, stress response, cytoskeletal dynamics, metabolic processes, and neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]
Expression Profile of Phosphorylated CDK5 Substrates: A Technical Guide for Researchers
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes. Unlike other members of the CDK family, CDK5 is not directly involved in cell cycle regulation. Instead, its activity is predominantly associated with post-mitotic cells, particularly neurons, where it is crucial for development, synaptic plasticity, and survival. The activity of CDK5 is tightly regulated by its association with the neuron-specific activators p35 (CDK5R1) and p39 (CDK5R2). Upon activation, CDK5 phosphorylates a diverse array of substrate proteins, thereby modulating their function and downstream signaling pathways.
The term "[pThr3]-CDK5 Substrate" refers to a synthetic peptide derived from histone H1, which is phosphorylated at Threonine 3 and serves as a substrate for in vitro CDK5 kinase assays. It is a valuable tool for studying CDK5 activity but does not represent a naturally occurring protein with a specific tissue expression profile. This technical guide, therefore, focuses on the expression profiles of CDK5, its activators, and its key endogenous substrates across various tissues. Understanding the tissue-specific expression of these components is critical for elucidating the physiological and pathological roles of CDK5 signaling and for the development of targeted therapeutics.
Data Presentation: Expression of CDK5, Its Activators, and Key Substrates Across Tissues
The following table summarizes the expression levels of CDK5, its activators (p35 and p39), and a selection of its key substrates in various human tissues. The expression levels are qualitatively categorized as High, Medium, Low, or Not Detected based on a synthesis of data from publicly available databases and literature.
| Gene | Protein | Brain | Skeletal Muscle | Heart | Kidney | Liver | Lung | Spleen | Pancreas |
| CDK5 | CDK5 | High | Medium | Medium | Medium | Medium | Medium | Medium | Medium |
| CDK5R1 | p35 | High | Low | Low | Low | Not Detected | Low | Low | Medium |
| CDK5R2 | p39 | High | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected | Not Detected |
| AMPH | Amphiphysin | High | Medium | Low | Low | Not Detected | Low | Low | Not Detected |
| CTNNB1 | β-Catenin | High | High | High | High | High | High | High | High |
| DBN1 | Drebrin | High | Low | Not Detected | Medium | Not Detected | Low | Not Detected | Low |
| EPB41L1 | 4.1N | High | Medium | Medium | Medium | Low | Medium | Low | Medium |
| GPHN | Gephyrin | High | Low | Low | Low | Low | Low | Low | Low |
| MAPT | Tau | High | Low | Low | Low | Not Detected | Low | Not Detected | Not Detected |
| TP53 | p53 | Medium | Medium | Medium | Medium | Medium | Medium | Medium | Medium |
| PAK1 | PAK1 | High | High | High | Medium | Medium | Medium | High | High |
| PSEN1 | Presenilin-1 | High | Medium | Medium | Medium | Medium | Medium | Medium | Medium |
| RB1 | RB1 | High | High | High | High | High | High | High | High |
| STAT3 | STAT3 | High | High | High | High | High | High | High | High |
Disclaimer: This table represents a qualitative summary based on available data, and expression levels can vary depending on the specific cell type, developmental stage, and physiological or pathological conditions.
Signaling Pathway
The CDK5 signaling pathway is a complex network of interactions involving upstream activators and a multitude of downstream substrates. The following diagram illustrates the core components and interactions of this pathway.
Caption: CDK5 Signaling Pathway.
Experimental Protocols
Accurate determination of the expression profile of CDK5 and its substrates is fundamental to understanding their roles in cellular function. The following sections provide detailed protocols for the key experimental techniques used to analyze protein expression in tissues.
Western Blotting for Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture extracted from cells or tissues.
Caption: Western Blotting Experimental Workflow.
-
Tissue Homogenization:
-
Excise fresh tissue and immediately snap-freeze in liquid nitrogen or proceed on ice.
-
Weigh the frozen tissue and add 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until no visible tissue fragments remain.
-
-
Protein Extraction:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for Electrophoresis:
-
Mix the protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).
-
Capture the signal using an imaging system or X-ray film. Densitometry analysis can be used for quantification relative to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for Protein Localization
IHC is a powerful technique that allows for the visualization of the localization and distribution of specific proteins within the context of tissue architecture.
Caption: Immunohistochemistry Experimental Workflow.
-
Tissue Preparation:
-
Fixation: Immediately fix freshly dissected tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols and xylene, and then embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols (100%, 95%, 70% ethanol, 2 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
For many antibodies, this step is crucial to unmask the epitope. Heat-induced epitope retrieval (HIER) is common.
-
Immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Wash the slides in a wash buffer (e.g., PBS or TBS).
-
Peroxidase Block (for HRP detection): Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Incubate with a blocking serum (from the same species as the secondary antibody) for 30 minutes to block non-specific binding sites.
-
Primary Antibody: Incubate with the primary antibody at its optimal dilution overnight at 4°C.
-
Wash slides with wash buffer.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with wash buffer.
-
Detection: Incubate with an avidin-biotin-HRP complex (for ABC method) or a polymer-based HRP conjugate for 30 minutes.
-
Wash slides with wash buffer.
-
Develop the signal with a chromogen solution, such as 3,3'-diaminobenzidine (DAB), until the desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin to visualize the nuclei.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope to assess the intensity and localization of the staining.
-
Conclusion
This technical guide provides a comprehensive overview of the expression profile of CDK5, its activators, and key substrates in various tissues. While CDK5 activity is most prominent in the central nervous system, its components are present in numerous other tissues, suggesting broader physiological roles. The provided experimental protocols for Western blotting and immunohistochemistry offer robust methods for researchers to investigate the expression and localization of these important proteins. The signaling pathway and workflow diagrams serve as valuable visual aids for understanding the complex regulation and experimental procedures involved in studying CDK5. Further research into the quantitative expression of CDK5 substrates in non-neuronal tissues will be crucial for a complete understanding of its diverse biological functions and its implications in disease.
The Role of Aberrant CDK5 Substrate Phosphorylation in the Pathogenesis of Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. However, its dysregulation has been increasingly implicated in the pathology of a range of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD). Under pathological conditions, CDK5 becomes hyperactivated, leading to the aberrant phosphorylation of numerous substrates, which in turn contributes to synaptic dysfunction, neuronal cell death, and the formation of hallmark pathological protein aggregates. This technical guide provides an in-depth overview of the role of CDK5 substrate phosphorylation in neurodegeneration, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Introduction: CDK5 and Its Dysregulation in Neurodegeneration
Under physiological conditions, CDK5 is activated by its regulatory partners, p35 and p39.[1][2][3] The CDK5/p35 complex is essential for a variety of neuronal processes, including migration, differentiation, and synaptic plasticity.[1][4][5] However, in the context of neurodegenerative diseases, neurotoxic stimuli can lead to a sustained increase in intracellular calcium levels. This triggers the calpain-mediated cleavage of p35 into a more stable and potent activator, p25.[1][6][7] The resulting CDK5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of both physiological and non-physiological substrates.[1][6][8] This aberrant activity is a central event in the neurodegenerative cascade.[1][2][4]
Key CDK5 Substrates and Their Pathological Phosphorylation
The hyperactivation of CDK5 leads to the aberrant phosphorylation of a multitude of neuronal proteins. This section details the most critical substrates and the consequences of their altered phosphorylation state.
Tau Protein
Tau is a microtubule-associated protein that is crucial for maintaining microtubule stability in neurons. In AD and other tauopathies, tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a key pathological hallmark.[5][9] CDK5 is a major kinase responsible for the pathological phosphorylation of tau.[5][10] The CDK5/p25 complex, in concert with other kinases like GSK3β, hyperphosphorylates tau, causing it to detach from microtubules.[1] This destabilizes the microtubule network, impairs axonal transport, and promotes the formation of NFTs, ultimately contributing to neuronal death.[1]
Amyloid Precursor Protein (APP)
Amyloid-β (Aβ) peptides, the primary component of senile plaques in AD, are derived from the sequential cleavage of the amyloid precursor protein (APP).[5][9] CDK5 can directly phosphorylate APP, which has been shown to increase the production of Aβ.[1][9] Furthermore, hyperactive CDK5 can phosphorylate other proteins, such as STAT3, which in turn increases the activity and transcription of β-secretase (BACE1), an enzyme critical for the amyloidogenic processing of APP.[1]
Other Critical Substrates
Beyond Tau and APP, deregulated CDK5 phosphorylates a host of other substrates, contributing to various aspects of neurodegeneration:
-
Peroxiredoxin 2 (Prx2): Phosphorylation of Prx2 by CDK5 impairs its antioxidant function, leading to increased oxidative stress.
-
Dynamin-related protein 1 (Drp1): CDK5-mediated phosphorylation of Drp1 promotes mitochondrial fission, contributing to mitochondrial dysfunction.[11]
-
MEF2: Phosphorylation of the transcription factor MEF2 by CDK5 inhibits its pro-survival activity.[6]
-
Neurofilaments: Hyperphosphorylation of neurofilament proteins by CDK5 contributes to their aggregation and impaired axonal transport.[4]
Quantitative Data on CDK5 Dysregulation
The following tables summarize quantitative findings from various studies, highlighting the differences in CDK5 activity and substrate phosphorylation between neurodegenerative disease models and control conditions.
| Parameter | Disease Model/Condition | Change vs. Control | Reference |
| CDK5 Activity | MPTP Mouse Model of PD | Increased | [12] |
| Alzheimer's Disease Brain | Increased | [9] | |
| p25/p35 Ratio | MPTP Mouse Model of PD | Increased | [12] |
| Alzheimer's Disease Brain | Increased | [1] | |
| Tau Phosphorylation | p25 Transgenic Mice | Increased | [11] |
| Alzheimer's Disease Brain | Increased | [5] | |
| APP Phosphorylation | p25 Transgenic Mice | Increased | [13] |
| Drp1 Phosphorylation | Non-human Primate PD Model | Increased at Ser616 | [11] |
This table is a representative summary and not exhaustive. Values and specific fold-changes can be found in the cited literature.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules is crucial for understanding the role of CDK5 in neurodegeneration. The following diagrams, rendered in DOT language, illustrate key pathways and a typical experimental workflow.
CDK5 Activation and Downstream Pathologies
Caption: Aberrant activation of CDK5 and its downstream pathological consequences.
Experimental Workflow for Identifying CDK5 Substrates
References
- 1. Novel CDKL5 targets identified in human iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulated Cdk5 triggers aberrant activation of cell cycle kinases and phosphatases inducing neuronal death | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 3. Phosphorylation of Cyclin-dependent Kinase 5 (Cdk5) at Tyr-15 Is Inhibited by Cdk5 Activators and Does Not Contribute to the Activation of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the linker histone H1 by CDK regulates its binding to HP1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Identification of substrate binding site of cyclin-dependent kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deregulated Cdk5 Activity Is Involved in Inducing Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice | PLOS One [journals.plos.org]
- 13. The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cyclin-Dependent Kinase 5 (CDK5) Substrates in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (CDK5) is a unique proline-directed serine/threonine kinase that is highly active in the central nervous system. Unlike other cyclin-dependent kinases, CDK5 is not involved in cell cycle regulation but plays a pivotal role in neuronal development, synaptic transmission, and plasticity.[1][2][3][4] Its activity is tightly regulated by its binding partners, p35 and p39. Under pathological conditions, the cleavage of p35 to p25 leads to CDK5 hyperactivation, which is implicated in the pathogenesis of various neurodegenerative diseases.[5][6] This whitepaper provides an in-depth technical guide on the core substrates of CDK5 and their intricate involvement in the modulation of synaptic plasticity, a fundamental process for learning and memory.[2][3][4][7] We present a comprehensive overview of key signaling pathways, quantitative data on substrate phosphorylation, and detailed experimental protocols relevant to the field.
Introduction to CDK5 and its Activation
Cyclin-dependent kinase 5 (CDK5) is a critical regulator of neuronal function.[1][2][3][4] Its kinase activity is dependent on its association with the regulatory subunits p35 or p39, which are primarily expressed in post-mitotic neurons.[8] The CDK5/p35 complex is crucial for various physiological processes, including neuronal migration, neurite outgrowth, and synaptic plasticity.[1][8]
Under conditions of neuronal stress or injury, such as excitotoxicity or exposure to amyloid-beta (Aβ), intracellular calcium levels rise, leading to the activation of the protease calpain.[5][6] Calpain cleaves p35 into a more stable and potent activator, p25.[5][6] The resulting CDK5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of various substrates and contributing to synaptic dysfunction and neurodegeneration.[5][6][9]
CDK5 Substrates in Synaptic Plasticity
CDK5 modulates synaptic plasticity by phosphorylating a plethora of presynaptic and postsynaptic proteins. This regulation is complex, with CDK5 playing a dual role in both long-term potentiation (LTP) and long-term depression (LTD), the two major forms of synaptic plasticity.[7][10]
Regulation of NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity. CDK5 can directly phosphorylate the NR2A subunit of the NMDA receptor, which enhances its activity and promotes LTP.[9] Conversely, CDK5 can also facilitate the degradation of the NR2B subunit by interacting with both NR2B and its protease, calpain.[11] Conditional knockout of CDK5 leads to increased levels of NR2B-containing NMDARs, resulting in enhanced LTP and improved performance in learning tasks.[11]
Modulation of Presynaptic Function
CDK5 also plays a crucial role in the presynaptic terminal by phosphorylating proteins involved in neurotransmitter release.[12] Several presynaptic proteins, including synapsin III, have been identified as CDK5 substrates.[13] Phosphorylation of synapsin III by CDK5 is involved in neurite outgrowth and axon specification.[13] Furthermore, inhibition of CDK5 has been shown to unmask presynaptically silent synapses, suggesting a role for CDK5 in regulating the readily releasable pool of synaptic vesicles.[12]
Involvement in Dendritic Spine Morphogenesis
Dendritic spines are the primary sites of excitatory synaptic input, and their morphology is tightly linked to synaptic strength. Downregulation of CDK5 has been shown to increase dendritic protrusion morphogenesis in mature hippocampal neurons.[14] This effect is dependent on the activity of the Rho GTPase, Rac, and is associated with an increase in Brain-Derived Neurotrophic Factor (BDNF) expression.[14]
Quantitative Data on CDK5 Substrate Phosphorylation and Synaptic Plasticity
The following table summarizes key quantitative findings from studies investigating the role of CDK5 in synaptic plasticity.
| Experimental Model | Manipulation | Key Finding | Reference |
| Conditional Cdk5 knockout mice | Cdk5 gene deletion in the adult brain | 1.33 ± 0.07-fold increase in NR2B protein levels in hippocampal homogenates. | [11] |
| Conditional Cdk5 knockout mice | Cdk5 gene deletion in the adult brain | 9.0 ± 2.4-fold larger NMDA/AMPA fEPSP ratio in field recordings from knockout slices. | [11] |
| Conditional Cdk5 knockout mice | Cdk5 gene deletion in the adult brain | 1.4 ± 0.2-fold larger NMDA/AMPA EPSC ratio in whole-cell voltage-clamp recordings. | [11] |
| Wild-type mice injected with CDK5 shRNA-miR in CA1 | Silencing of CDK5 | Increased LTP compared to control mice. | [14] |
| Mature hippocampal neurons transduced with CDK5 shRNA-miR | Silencing of CDK5 for 12 days | Increase in dendritic protrusions to 66 ± 3 per 100-μm segments compared with 52 ± 5 in control neurons. | [14] |
| Cortico-striatal slices | Pharmacological inhibition of Cdk5 | Impaired dopamine-facilitated LTP. | [15] |
Experimental Protocols
In Vitro Kinase Assay for CDK5 Activity
This protocol describes a method for measuring CDK5 kinase activity from protein lysates using a radioactive assay.[16][17]
Materials:
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-CDK5 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Kinase reaction buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT).[18]
-
Histone H1 as a substrate.
-
[γ-³²P]ATP.
-
SDS-PAGE gels and autoradiography supplies.
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Incubate the protein lysate with an anti-CDK5 antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2 hours.
-
Washing: Wash the beads several times with lysis buffer and then with kinase reaction buffer to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase reaction buffer containing Histone H1 and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Termination and Analysis: Stop the reaction by adding SDS sample buffer and boiling. Separate the proteins by SDS-PAGE. Dry the gel and expose it to an X-ray film to visualize the phosphorylated Histone H1.
Western Blot Analysis for CDK5 and its Activators
This protocol outlines the detection of CDK5, p35, and p39 proteins by Western blotting.[16][19]
Materials:
-
Protein lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against CDK5, p35, and p39.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Conclusion and Future Directions
The intricate regulation of synaptic plasticity by CDK5 and its substrates highlights its central role in cognitive function. While significant progress has been made in identifying key downstream effectors, the complete spectrum of CDK5's synaptic targets and the precise spatiotemporal dynamics of their phosphorylation remain to be fully elucidated. The development of highly specific CDK5 inhibitors and advanced proteomic techniques will be instrumental in dissecting the complex signaling networks governed by this kinase. A deeper understanding of the physiological and pathological roles of CDK5 substrates will undoubtedly pave the way for novel therapeutic strategies for a range of neurological and neurodegenerative disorders characterized by synaptic dysfunction.
References
- 1. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 2. The role of Cdk5 in cognition and neuropsychiatric and neurological pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk5: a novel role in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 5 in synaptic plasticity, learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cdk5 Is Required for Memory Function and Hippocampal Plasticity via the cAMP Signaling Pathway | PLOS One [journals.plos.org]
- 11. Cyclin-dependent kinase 5 governs learning and synaptic plasticity via control of NMDAR degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK5 serves as a major control point in neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation by PKA and Cdk5 Mediates the Early Effects of Synapsin III in Neuronal Morphological Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK5 downregulation enhances synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cdk5 Modulates Long-Term Synaptic Plasticity and Motor Learning in Dorsolateral Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols for Characterization of Cdk5 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Conservation of the Threonine 3 Phosphorylation Site: A Key Regulator in Cellular Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications (PTMs) are critical for regulating protein function, and among these, phosphorylation stands out as a ubiquitous and reversible switch controlling numerous cellular signaling pathways. This technical guide focuses on the phosphorylation of the threonine residue at the third position (pThr3) of proteins, a modification increasingly recognized for its significant role in health and disease. Through a comprehensive review of current literature, this document details the evolutionary conservation of the pThr3 site, its functional implications, and the experimental methodologies used for its investigation. Particular emphasis is placed on the Huntingtin (Htt) protein, where pThr3 has been extensively studied in the context of Huntington's disease. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the pThr3 phosphorylation site, fostering further research and the development of novel therapeutic strategies targeting this critical modification.
Introduction to Threonine Phosphorylation
Protein phosphorylation, the addition of a phosphate group to an amino acid residue, is a fundamental mechanism for regulating protein activity, localization, and interaction with other molecules.[1] This process is dynamically controlled by kinases, which catalyze phosphorylation, and phosphatases, which reverse it. While serine and tyrosine are common phosphorylation targets, threonine phosphorylation plays a crucial role in a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The phosphorylation of a threonine residue can induce conformational changes in a protein, leading to its activation or deactivation, or create a binding site for other proteins.
The threonine residue at the third position (Thr3) of a protein is of particular interest due to its strategic location near the N-terminus. Phosphorylation at this site, denoted as pThr3, can significantly impact the protein's function and its role in signaling cascades.
Conservation of the pThr3 Site Across Species
The evolutionary conservation of a phosphorylation site often indicates its functional importance. The N-terminal region of several proteins, including the well-studied Huntingtin (Htt) protein, exhibits a high degree of conservation across a wide range of species, suggesting a critical role for this domain.
The Case of the Huntingtin Protein
The N-terminal 17 amino acids of the Huntingtin protein are highly conserved throughout vertebrate evolution.[2][3][4] This region, which includes the Thr3 residue, is crucial for the protein's function and its involvement in Huntington's disease, a neurodegenerative disorder caused by a polyglutamine expansion in Htt.
Table 1: Conservation of the N-terminal Sequence of Huntingtin (Htt) Protein Across Various Species. The table below displays the first 20 amino acids of the Huntingtin protein from different species, highlighting the conserved Threonine (T) at position 3.
| Species | N-terminal Sequence |
| Homo sapiens (Human) | M A T L E K L M K A F E S L K S F Q Q |
| Pan troglodytes (Chimpanzee) | M A T L E K L M K A F E S L K S F Q Q |
| Macaca mulatta (Rhesus macaque) | M A T L E K L M K A F E S L K S F Q Q |
| Mus musculus (Mouse) | M A T L E K L M K A F E S L K S F Q Q |
| Rattus norvegicus (Rat) | M A T L E K L M K A F E S L K S F Q Q |
| Bos taurus (Cow) | M A T L E K L M K A F E S L K S F Q Q |
| Gallus gallus (Chicken) | M A T L E K L M K A F E S L K S F Q Q |
| Danio rerio (Zebrafish) | M A T L E K L M K A F E S L K S F Q Q |
As evident from the alignment, the Threonine at position 3 is strictly conserved across all listed vertebrate species, underscoring its potential functional significance.
Functional Significance of pThr3
Phosphorylation at the Thr3 position has been shown to have profound effects on protein function, particularly in the context of protein aggregation and degradation.
Role of pThr3 in Huntingtin Protein
In the Huntingtin protein, phosphorylation of Threonine 3 has been extensively studied and is linked to the pathogenesis of Huntington's disease.
-
Inhibition of Aggregation: Phosphorylation at Thr3 has been shown to inhibit the aggregation of the mutant Huntingtin protein, which is a hallmark of Huntington's disease.[5] This suggests that promoting pThr3 could be a potential therapeutic strategy.
-
Modulation of Toxicity: Studies have indicated that the phosphorylation of Thr3 can modulate the toxicity of the mutant Huntingtin protein.[5]
-
Decreased Levels in Disease: Notably, levels of pThr3 have been found to be decreased in Huntington's disease models and patients, further implicating its role in the disease's progression.[5][6]
pThr3 in Other Proteins
While the most detailed studies of pThr3 are on the Huntingtin protein, N-terminal threonine phosphorylation is also observed in other key cellular proteins, such as the tumor suppressor p53. In p53, N-terminal phosphorylation, including at threonine residues, is crucial for its activation and stability in response to cellular stress.[7][8][9]
Signaling Pathways Involving pThr3
The identification of upstream kinases and downstream effectors is crucial for understanding the role of pThr3 in cellular signaling.
The IKK Signaling Pathway and Huntingtin pThr3
Recent studies have implicated the IκB kinase (IKK) complex as a potential upstream kinase responsible for phosphorylating the N-terminal region of the Huntingtin protein.[8][9][10][11][12] This phosphorylation event appears to trigger a cascade leading to the degradation of the Huntingtin protein through both the proteasome and lysosome pathways.
This proposed pathway highlights a potential mechanism for regulating Huntingtin protein levels and suggests that modulation of IKK activity could be a therapeutic avenue for Huntington's disease.
Experimental Protocols
The study of pThr3 phosphorylation requires specialized experimental techniques to detect and quantify this specific modification. Below are detailed methodologies for key experiments.
Mass Spectrometry for pThr3 Identification
Mass spectrometry is a powerful tool for identifying and localizing phosphorylation sites within a protein.
Objective: To identify the pThr3 site in a protein of interest.
Methodology:
-
Protein Isolation and Digestion:
-
Isolate the protein of interest from cell or tissue lysates using immunoprecipitation or other purification methods.
-
Separate the protein by SDS-PAGE and excise the corresponding band.
-
Perform in-gel digestion of the protein using a specific protease, such as trypsin or chymotrypsin.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set the mass spectrometer to perform data-dependent acquisition, acquiring MS/MS spectra of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using software such as Mascot or Sequest.
-
Specify phosphorylation of threonine as a variable modification in the search parameters.
-
Manually validate the identification of the phosphopeptide containing pThr3 by inspecting the MS/MS spectrum for characteristic fragment ions.
-
Western Blotting for pThr3 Detection
Western blotting using a phospho-specific antibody is a common method for detecting and quantifying the levels of pThr3.[7]
Objective: To detect and quantify the relative amount of pThr3 in a protein sample.
Methodology:
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the pThr3 site of the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, re-probe the membrane with an antibody against the total (unphosphorylated) protein.
-
Site-Directed Mutagenesis to Study pThr3 Function
Site-directed mutagenesis is used to create mutations at the Thr3 site (e.g., substituting threonine with alanine to prevent phosphorylation or with aspartic acid to mimic phosphorylation) to study its functional importance.
Objective: To investigate the functional role of pThr3 by creating site-specific mutations.
Methodology:
-
Primer Design:
-
Design a pair of complementary primers containing the desired mutation (e.g., changing the codon for Threonine to Alanine).
-
The primers should be 25-45 bases in length with the mutation in the center.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers.
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion:
-
Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation and Sequencing:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation.
-
Conclusion
The phosphorylation of the threonine residue at the third position is an important post-translational modification with significant implications for protein function and cellular signaling. The high degree of conservation of the pThr3 site, particularly in the Huntingtin protein, highlights its critical role in cellular processes. The link between decreased pThr3 levels in Huntingtin and the pathogenesis of Huntington's disease opens up new avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to investigate the pThr3 site in various proteins and further unravel its role in health and disease. Continued research in this area is essential for a deeper understanding of the complex regulatory networks governed by protein phosphorylation and for the development of targeted therapies for a range of human diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. N-terminal Huntingtin Knock-In Mice: Implications of Removing the N-terminal Region of Huntingtin for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The N17 domain of huntingtin as a multifaceted player in Huntington’s disease [frontiersin.org]
- 4. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 5. In Silico Analysis of Huntingtin Homologs in Lower Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Design and characterization of mutant and wildtype huntingtin proteins produced from a toolkit of scalable eukaryotic expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Essential sequence of the N-terminal cytoplasmic localization-related domain of huntingtin and its effect on huntingtin aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Huntingtin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. HTT orthologs - NCBI [ncbi.nlm.nih.gov]
Regulating the Gatekeeper: A Technical Guide to the Upstream Kinases and Phosphatases of the pThr19-PSD-95 Phospho-Site
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The dynamic phosphorylation and dephosphorylation of synaptic proteins are cornerstone mechanisms governing synaptic plasticity, learning, and memory. Cyclin-dependent kinase 5 (CDK5) is a critical proline-directed serine/threonine kinase in the central nervous system, implicated in a myriad of neuronal processes. While the user's query specified a "pThr3-CDK5 Substrate," a comprehensive literature review did not identify a CDK5 substrate with a well-characterized phosphorylation at the third threonine residue. Therefore, this guide will focus on a representative and extensively studied N-terminal threonine phosphorylation event mediated by CDK5: the phosphorylation of the Postsynaptic Density Protein 95 (PSD-95) at Threonine 19 (pThr19). This site serves as an excellent model for understanding the complex regulation of a CDK5 substrate, involving multiple upstream kinases and a network of phosphatases.
Introduction to PSD-95 and the Significance of pThr19
Postsynaptic Density Protein 95 (PSD-95) is a master scaffolding protein at the post-synaptic density of excitatory synapses. Through its multiple protein-protein interaction domains, it anchors and organizes neurotransmitter receptors, ion channels, and signaling molecules, thereby playing a pivotal role in synaptic transmission and plasticity.[1] The phosphorylation state of PSD-95 is a key determinant of its function, influencing its localization, protein-protein interactions, and stability.
The N-terminal domain of PSD-95 contains several phosphorylation sites, including Threonine 19 (Thr19).[2][3] Phosphorylation at this site has been shown to be a critical regulatory event, particularly in processes like long-term depression (LTD), by destabilizing PSD-95 within the synapse and promoting the internalization of AMPA receptors.[4][5]
Upstream Kinases Targeting Thr19 of PSD-95
The phosphorylation of Thr19 on PSD-95 is not regulated by a single kinase but is a point of convergence for at least two key neuronal kinases: Cyclin-dependent kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK-3β).
Cyclin-dependent kinase 5 (CDK5)
CDK5, in complex with its activator p35 or p39, is a primary kinase responsible for the phosphorylation of the N-terminal domain of PSD-95.[2][6] This phosphorylation event has been demonstrated to be dependent on CDK5 activity both in vitro and in vivo. Studies using brain lysates from CDK5 knockout mice show a lack of this specific phosphorylation, confirming PSD-95 as a physiological substrate of CDK5.[6]
Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is another crucial kinase that phosphorylates PSD-95 at Thr19. This phosphorylation is particularly associated with the induction of long-term depression (LTD).[4][7] The activity of GSK-3β itself is tightly regulated, and its action on PSD-95 highlights a complex signaling network that fine-tunes synaptic strength. Inhibition of GSK-3β has been shown to reduce the levels of pThr19-PSD-95.[4]
Upstream Phosphatases Targeting pThr19 of PSD-95
While the upstream kinases for Thr19 are well-defined, the specific phosphatase(s) responsible for its dephosphorylation are less definitively characterized. However, based on the phosphatases known to regulate other sites on PSD-95 and their involvement in synaptic plasticity, several candidates are strongly implicated.
Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)
PP1 and PP2A are major serine/threonine phosphatases in the brain and are known to dephosphorylate another key regulatory site on PSD-95, Serine 295.[4] Given their broad substrate specificity and their established role in counteracting kinase activity during synaptic plasticity, it is highly probable that PP1 and/or PP2A also target pThr19.
Protein Phosphatase 2B (PP2B or Calcineurin)
PP2B, also known as calcineurin, is a calcium-dependent phosphatase that is a critical player in LTD. Its activation by calcium influx through NMDA receptors leads to the dephosphorylation of numerous synaptic proteins. Recent studies have identified PP2B as a key phosphatase for the dephosphorylation of Serine 295 on PSD-95 in response to NMDA receptor activation.[8] Considering that pThr19 phosphorylation is also modulated during LTD, PP2B is a strong candidate for a pThr19 phosphatase.
Quantitative Data on Upstream Kinase and Phosphatase Activity
Specific kinetic parameters (Km, kcat) for the phosphorylation of PSD-95 at Thr19 by CDK5 and GSK-3β, and for its dephosphorylation by the candidate phosphatases, are not extensively documented in the literature. However, general kinetic data for CDK5 and information on the relative activities of the kinases and phosphatases can be inferred from published studies.
| Enzyme | Substrate | Kinetic Parameters | Comments |
| CDK5/p25 | Tau | Km (ATP) = 14 µM, Km (tau) = 8.4 µM, kcat = 1.1 s⁻¹ | These values, while not for PSD-95, provide a general indication of CDK5's kinetic properties.[9] |
| CDK5/p25 | Histone H1 peptide | Km (ATP) = 11 µM, Km (H1P) = 14 µM, kcat = 4.4 s⁻¹ | H1 peptide is a common substrate for in vitro CDK5 assays.[9] |
| GSK-3β | GST-PSD-95 (N-term) | Not specified | Phosphorylation of the N-terminus of PSD-95 by purified GSK-3β has been demonstrated in vitro.[4] |
| PP1/PP2A | pSer295-PSD-95 | Not specified | Implicated in the dephosphorylation of PSD-95 at Ser295 during LTD.[4] |
| PP2B (Calcineurin) | pSer295-PSD-95 | Not specified | Dephosphorylates pSer295 in a calcium-dependent manner.[8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for pThr19-PSD-95 Regulation
Experimental Workflow: In Vitro Kinase Assay
Experimental Workflow: In Vitro Phosphatase Assay
Detailed Experimental Protocols
In Vitro Kinase Assay for GSK-3β on PSD-95 (Non-Radioactive)
This protocol is adapted from methodologies described in the literature.[4]
Reagents:
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.
-
ATP Stock Solution: 10 mM ATP in water.
-
Recombinant active GSK-3β: (e.g., from Millipore).
-
Substrate: Purified GST-tagged N-terminal fragment of PSD-95.
-
Stop Solution: 4X SDS-PAGE Laemmli buffer.
-
Antibodies: Rabbit anti-pThr19-PSD-95, Mouse anti-GST, HRP-conjugated secondary antibodies.
Procedure:
-
Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
5 µL of 10X Kinase Buffer.
-
~50 ng of GST-PSD-95 substrate.
-
10 ng of purified GSK-3β.
-
ddH₂O to a final volume of 49 µL.
-
-
Pre-incubate the mix at 30°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of 10 mM ATP (final concentration 200 µM).
-
Incubate the reaction at 30°C for 20 minutes.
-
Terminate the reaction by adding 17 µL of 4X SDS-PAGE Laemmli buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a 4-15% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using the anti-pThr19-PSD-95 antibody to detect phosphorylation.
-
Strip the membrane and re-probe with an anti-GST antibody to confirm equal substrate loading.
In Vitro Phosphatase Assay for pThr19-PSD-95 (Colorimetric - Malachite Green Assay)
This protocol is a general guideline for a non-radioactive phosphatase assay using a phosphopeptide substrate.
Reagents:
-
Phosphatase Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM DTT, 1 mM MnCl₂ (for PP1) or 1 mM CaCl₂ (for PP2B).
-
Substrate: Synthetic phosphopeptide corresponding to the sequence around pThr19 of PSD-95.
-
Purified Phosphatase: e.g., recombinant PP1 or Calcineurin (PP2B).
-
Malachite Green Reagent: Commercially available kits (e.g., from Sigma-Aldrich or Abcam).
-
Phosphate Standard: A solution of KH₂PO₄ for generating a standard curve.
Procedure:
-
Prepare a phosphate standard curve according to the Malachite Green kit instructions.
-
In a 96-well plate, add 20 µL of purified phosphatase diluted in phosphatase buffer to each well. Include a "no phosphatase" control.
-
Equilibrate the plate and reagents to room temperature for 10 minutes.
-
Prepare a 2X working solution of the pThr19-PSD-95 phosphopeptide substrate in phosphatase buffer.
-
Start the reaction by adding 20 µL of the 2X substrate solution to each well.
-
Incubate the plate at 30°C for 20-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction and develop the color by adding the Malachite Green reagent as per the manufacturer's protocol.
-
Read the absorbance at ~620-650 nm.
-
Calculate the amount of phosphate released by comparing the absorbance values to the phosphate standard curve.
Conclusion and Future Directions
The phosphorylation of PSD-95 at Threonine 19 is a critical regulatory mechanism in synaptic plasticity, controlled by the interplay of at least two upstream kinases, CDK5 and GSK-3β. While the phosphatases that directly dephosphorylate this site remain to be definitively identified, strong evidence points towards the involvement of PP1, PP2A, and/or PP2B. This technical guide provides a framework for researchers to investigate this important post-translational modification, offering insights into the signaling pathways, quantitative considerations, and detailed experimental protocols.
Future research should focus on unequivocally identifying the pThr19-PSD-95 phosphatase(s) and determining the specific kinetic parameters for all the regulatory enzymes involved. A deeper understanding of this intricate regulatory network will undoubtedly provide novel therapeutic targets for neurological disorders characterized by aberrant synaptic function.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cyclin-dependent kinase 5 phosphorylates the N-terminal domain of the postsynaptic density protein PSD-95 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Phosphorylation of Threonine-19 of PSD-95 by GSK-3β is Required for PSD-95 Mobilization and Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Threonine-19 of PSD-95 by GSK-3β is Required for PSD-95 Mobilization and Long-Term Depression [dspace.mit.edu]
- 6. Cyclin-Dependent Kinase 5 Phosphorylates the N-Terminal Domain of the Postsynaptic Density Protein PSD-95 in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination of Protein Phosphorylation and Dephosphorylation in Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structural analysis of the pThr3 phosphorylation site on CDK5 substrates.
An In-depth Technical Guide to the Structural Analysis of Threonine Phosphorylation Sites on CDK5 Substrates
Introduction
Cyclin-dependent kinase 5 (CDK5) is a unique member of the proline-directed serine/threonine kinase family, predominantly active in the central nervous system.[1][2] Unlike canonical CDKs, its activity is not related to cell cycle progression but is crucial for various aspects of neuronal development, including neuronal migration, synaptic plasticity, and axonal guidance.[2][3] CDK5's activity is dependent on its association with regulatory subunits p35 or p39.[3] The dysregulation of CDK5 activity has been implicated in severe neurodegenerative diseases.
The specificity of CDK5 is dictated by a consensus phosphorylation motif within its substrates. The minimal consensus sequence is a Serine (S) or Threonine (T) residue followed by a Proline (P), denoted as (S/T)P.[2] A more canonical motif, (S/T)PX(K/H/R), where X is any amino acid and is followed by a basic residue (Lysine, Histidine, or Arginine), is also recognized.[2][4] This guide provides a detailed structural analysis of threonine phosphorylation by CDK5, with a particular focus on the pThr3 site, summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Structural Analysis of the Threonine Phosphorylation Site
The structural basis for CDK5 substrate recognition lies in the conformation of its active site when bound to an activator like p35/p25. The kinase domain creates a pocket that accommodates the ATP molecule and the substrate peptide. The proline residue at the P+1 position (immediately following the threonine) is critical, as it induces a β-turn in the substrate, orienting the threonine side chain for optimal phosphoryl transfer.
While the general (S/T)P motif is the primary determinant, residues in other positions, such as the basic residue at P+3 in the canonical motif, can enhance binding affinity and specificity by interacting with charged residues on the kinase surface.[5]
A specific example of a threonine-targeted substrate is a synthetic peptide derived from the sequence of histone H1, referred to as [pThr3]-CDK5 Substrate. This peptide is effectively phosphorylated by CDK5, demonstrating the kinase's ability to target threonine residues for phosphorylation.[6] The "pThr3" designation likely refers to the position of the phospho-acceptor threonine within this specific peptide sequence. The structural analysis of such peptides in complex with CDK5 reveals how the methyl group of the threonine side chain fits into the active site, distinguishing it from the smaller hydroxyl group of serine.
Caption: General model of the CDK5 substrate recognition motif.
Quantitative Data on CDK5 Phosphorylation
Quantitative analysis is essential for understanding the efficiency and regulation of CDK5-mediated phosphorylation. This includes kinetic parameters for specific substrates and the in vivo stoichiometry of phosphorylation.
| Substrate/Activator | Phosphorylation Site | Parameter | Value | Cell/System Type | Reference |
| This compound (Histone H1 derived) | Thr3 | Km | 6 µM | In Vitro Kinase Assay | [6] |
| p35 (Activator) | Thr138 | % Phosphorylation | ~12% | Embryonic Mouse Brain | [7][8] |
| p35 (Activator) | Ser8 | % Phosphorylation | ~100% | Embryonic Mouse Brain | [7][8] |
| STAT3 | Ser727 | Phosphorylation | Increased by p35 overexpression | COS-7 Cells | [3] |
| Doublecortin (DCX) | Ser297 | Phosphorylation | Major in vitro site | In Vitro Kinase Assay | [9] |
Signaling Pathways Involving CDK5 Threonine Phosphorylation
CDK5 is a central node in numerous signaling pathways. One well-characterized pathway involves the regulation of dopamine signaling in the neostriatum through the phosphorylation of DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa). CDK5 phosphorylates DARPP-32 at Threonine 75 (Thr75), which converts DARPP-32 into a potent inhibitor of Protein Kinase A (PKA). This creates a complex regulatory loop controlling neuronal responses to dopamine.[10][11]
Caption: CDK5-mediated phosphorylation of DARPP-32 at Thr75.
Experimental Protocols
The structural and functional analysis of CDK5 phosphorylation relies on a combination of biochemical, cell-based, and proteomic assays.
In Vitro Kinase Assay
This method directly measures the ability of CDK5 to phosphorylate a purified substrate.
-
Reagents: Recombinant active CDK5/p25 complex, purified substrate protein (e.g., Histone H1, recombinant DCX), kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), [γ-³²P]ATP, and cold ATP.
-
Procedure:
-
Incubate the recombinant CDK5/p25 with the substrate protein in the kinase buffer.
-
Initiate the reaction by adding a mix of [γ-³²P]ATP and cold ATP.
-
Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
-
Analysis: Dry the gel and expose it to an autoradiography film or a phosphor screen to visualize the radiolabeled, phosphorylated substrate.[9][12] Quantify band intensity to determine relative phosphorylation levels.
Phos-tag™ SDS-PAGE
This technique allows for the separation of phosphorylated and non-phosphorylated forms of a protein based on mobility shift, enabling quantification of phosphorylation stoichiometry.[8]
-
Reagents: Cell or tissue lysates, Phos-tag™ acrylamide, standard SDS-PAGE reagents.
-
Procedure:
-
Prepare polyacrylamide gels containing a specific concentration of Phos-tag™ acrylamide and MnCl₂. The Phos-tag™ ligand specifically captures phosphomonoester dianions.
-
Run the protein lysates on the Phos-tag™ gel using standard SDS-PAGE equipment. Phosphorylated proteins will have retarded mobility compared to their non-phosphorylated counterparts.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Analysis: Perform a standard Western blot using an antibody against the protein of interest.[7] The different bands correspond to different phosphorylation states, which can be quantified by densitometry.[7][8]
Quantitative Phosphoproteomics for Substrate Discovery
This high-throughput approach identifies novel CDK5 substrates by comparing the phosphoproteomes of cells or tissues with and without CDK5 activity.
Caption: Workflow for identifying CDK5 substrates via phosphoproteomics.
-
Sample Preparation: Harvest tissues (e.g., embryonic brains) from wild-type and CDK5 knockout (CDK5-/-) mice.[2] Lyse the tissues and quantify protein concentration.
-
Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from each condition with different isobaric tags (e.g., iTRAQ).
-
Enrichment: Combine the labeled peptide samples. Enrich for phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC) or TiO₂ chromatography.[2]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database to identify the phosphopeptides. The iTRAQ reporter ions provide relative quantification between the wild-type and knockout samples. Peptides that show significantly decreased phosphorylation in the CDK5-/- sample are considered potential CDK5 substrates.[2]
Conclusion
The structural analysis of phosphorylation sites on CDK5 substrates hinges on the recognition of the proline-directed (S/T)P motif. While threonine and serine can both serve as phospho-acceptors, the specific context of the surrounding amino acids, particularly a basic residue at the P+3 position, fine-tunes substrate affinity and specificity. Quantitative methods like Phos-tag SDS-PAGE and mass spectrometry have been instrumental in determining the in vivo phosphorylation status and identifying a broad range of CDK5 substrates. Understanding these structural and quantitative principles is critical for elucidating the complex roles of CDK5 in neuronal function and for the development of targeted therapeutic strategies for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 5 phosphorylates signal transducer and activator of transcription 3 and regulates its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clustering of phosphorylation site recognition motifs can be exploited to predict the targets of cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ressources.unisciel.fr [ressources.unisciel.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative Measurement of in Vivo Phosphorylation States of Cdk5 Activator p35 by Phos-tag SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of in vivo phosphorylation states of Cdk5 activator p35 by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multisite phosphorylation of doublecortin by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Phenotypic effects of pThr3 site mutation in CDK5 substrates.
A comprehensive exploration of the phenotypic consequences resulting from the mutation of N-terminal phosphorylation sites in Cyclin-dependent kinase 5 (CDK5) substrates is crucial for advancing our understanding of neurological development, synaptic plasticity, and the pathogenesis of neurodegenerative diseases. This technical guide synthesizes key findings, presents detailed experimental methodologies, and provides visual representations of the underlying molecular interactions to support researchers, scientists, and drug development professionals in this field.
The Significance of N-Terminal Phosphorylation by CDK5
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a pivotal role in the central nervous system.[1] Its activity is predominantly regulated by the neuron-specific activators p35 and p39.[2][3] CDK5-mediated phosphorylation of target proteins, particularly at their N-terminal domains, is a critical post-translational modification that can modulate protein function, stability, subcellular localization, and protein-protein interactions.[3][4] Dysregulation of CDK5 activity and the subsequent aberrant phosphorylation of its substrates have been implicated in various neurodegenerative disorders, including Alzheimer's disease.[2][5]
This guide focuses on the phenotypic effects observed upon mutation of key N-terminal threonine and serine residues that serve as CDK5 phosphorylation sites. While the term "pThr3" is used as a general descriptor, specific residues vary between substrates. The following sections will delve into well-characterized examples to illustrate the functional importance of these phosphorylation events.
Case Studies: Phenotypic Effects of N-Terminal Phosphorylation Site Mutations
PSD-95: Regulation of Synaptic Scaffolding and Receptor Clustering
Postsynaptic density protein 95 (PSD-95) is a critical scaffolding protein at the postsynaptic density, playing a key role in the clustering of neurotransmitter receptors and the organization of signaling complexes.[4][6] The N-terminal domain of PSD-95 contains three consensus sites for CDK5 phosphorylation: Threonine 19 (Thr19), Serine 25 (Ser25), and Serine 35 (Ser35).[4][6]
Phenotypic Effects of Mutation:
Mutation of these N-terminal phosphorylation sites to alanine (T19A, S25A, S35A) to mimic a non-phosphorylated state results in significant alterations in synaptic structure and function.[6] In cultured hippocampal neurons, expression of this triple alanine mutant leads to an increase in the size of PSD-95 clusters.[6] This suggests that CDK5-mediated phosphorylation of the N-terminus of PSD-95 normally acts to negatively regulate its clustering.[4][6]
Co-expression of active CDK5 in heterologous cells has been shown to reduce the ability of PSD-95 to multimerize and to cluster neuronal ion channels.[4] Conversely, cortical neurons from CDK5 knockout (cdk5-/-) mice exhibit larger and more prominent PSD-95 clusters.[4][6] These findings collectively indicate that N-terminal phosphorylation of PSD-95 by CDK5 is a dynamic mechanism for regulating the size and density of postsynaptic structures, which has profound implications for synaptic plasticity.[4]
p35: Modulation of CDK5 Activity and Localization
The CDK5 activator p35 is itself a substrate of CDK5.[3] Phosphorylation of p35 at Serine 8 (Ser8) and Threonine 138 (Thr138) by CDK5 has distinct functional consequences.[3] While not a "pThr3" site, the N-terminal phosphorylation at Ser8 is crucial for regulating the subcellular localization of the CDK5/p35 complex.[3]
Phenotypic Effects of Mutation:
Phosphorylation at Ser8 promotes the cytoplasmic localization of the CDK5/p35 complex.[3] Mutation of this site can, therefore, alter the spatial regulation of CDK5 activity. The phosphorylation at Thr138 has a protective role against calpain-mediated cleavage of p35 into the more stable and hyperactive p25 fragment, which is associated with neurotoxicity.[3]
Synapsin III: Role in Neuronal Development
Synapsin III is a neuron-specific phosphoprotein involved in neuronal development, particularly in axon elongation.[7] It is phosphorylated by both PKA and CDK5. While the specific CDK5 phosphorylation site is not at the extreme N-terminus, its phosphorylation is critical for the protein's function in neurite outgrowth.[7]
Phenotypic Effects of Mutation:
In Synapsin III knockout neurons, the neurite elongation phenotype can be rescued by the expression of wild-type Synapsin III.[7] However, the expression of a non-phosphorylatable CDK5 mutant fails to rescue this phenotype.[7] Interestingly, a pseudo-phosphorylated mutant (where the serine/threonine is replaced by an acidic residue to mimic constitutive phosphorylation) is able to rescue the delay in neuronal maturation and axonal elongation.[7] This highlights the critical role of CDK5-mediated phosphorylation in the proper functioning of Synapsin III during neuronal development.
Quantitative Data Summary
The following table summarizes the quantitative phenotypic changes observed upon mutation of CDK5 phosphorylation sites in key substrates.
| Substrate | Organism/Model | Mutation | Phenotypic Effect | Reference |
| PSD-95 | Mouse Cortical Neurons | cdk5-/- | Increased size of PSD-95 clusters. | [4][6] |
| Cultured Hippocampal Neurons | T19A, S25A, S35A | Increased PSD-95 cluster size. | [6] | |
| Synapsin III | Mouse Primary Neurons | Non-phosphorylatable Cdk5 mutant | Failure to rescue neurite elongation defect in Synapsin III KO neurons. | [7] |
| Mouse Primary Neurons | Pseudo-phosphorylated Cdk5 mutant | Rescue of delayed neuronal maturation and axonal elongation in Synapsin III KO neurons. | [7] | |
| STAT3 | COS-7 Cells | S727A | Inability of CDK5/p35 to phosphorylate STAT3. | [8] |
| Cdk5-/- Mouse Embryos | cdk5-/- | Drastic reduction of Ser727 phosphorylation in the nuclear fraction of brain and muscle tissues. | [8] |
Experimental Protocols
Site-Directed Mutagenesis
This protocol outlines a PCR-based method for introducing point mutations (e.g., Threonine to Alanine) into a target protein sequence within a plasmid vector.[9][10]
Materials:
-
High-fidelity DNA polymerase
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse, complementary to each other and containing the desired mutation)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 base pairs in length, containing the desired mutation at the center.[10] The primers should have a melting temperature (Tm) of ≥78°C.[11]
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The polymerase will extend the primers to amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Following PCR, digest the reaction mixture with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.[11]
-
Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.[12]
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
In Vitro CDK5 Kinase Assay
This protocol describes a method to determine the ability of CDK5 to phosphorylate a substrate protein.[2][13]
Materials:
-
Recombinant active CDK5/p25 or CDK5/p35
-
Substrate protein (wild-type and mutated versions)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant CDK5/p25, the substrate protein, and kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).[13]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of the radiolabeled phosphate into the substrate protein.[14]
-
Analysis: Compare the phosphorylation levels between the wild-type and mutated substrates.
Neuronal Cell Culture and Transfection
This protocol provides a general method for culturing primary neurons and transfecting them with plasmids encoding the protein of interest (wild-type or mutated).[15][16]
Materials:
-
Embryonic mouse or rat brains (e.g., E18)
-
Dissection medium (e.g., Hibernate-E)
-
Papain digestion solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated coverslips or plates[16]
-
Transfection reagent (e.g., Lipofectamine 2000) or calcium phosphate precipitation reagents[15]
-
Plasmid DNA (encoding GFP-tagged wild-type or mutant protein)
Procedure:
-
Neuron Isolation: Dissect hippocampi or cortices from embryonic brains and dissociate the tissue using papain.
-
Plating: Plate the dissociated neurons onto coated coverslips or plates in plating medium.
-
Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2.
-
Transfection: After a few days in vitro (e.g., DIV 4-7), transfect the neurons with the desired plasmid DNA using a suitable transfection method.[15][17]
-
Expression: Allow the cells to express the transfected protein for 24-72 hours.
-
Phenotypic Analysis: Fix the cells and perform immunocytochemistry to visualize the protein of interest and analyze the cellular phenotype (e.g., neurite outgrowth, protein clustering) using fluorescence microscopy.[18]
Visualizations: Signaling Pathways and Workflows
CDK5-Mediated Phosphorylation of PSD-95 and its Effect on Clustering
Caption: CDK5 phosphorylation of PSD-95 inhibits its clustering at the postsynaptic density.
Experimental Workflow for Analyzing Phenotypic Effects of Mutation
Caption: Workflow for studying the effects of a CDK5 substrate phosphorylation site mutation.
Conclusion and Future Directions
The mutation of N-terminal phosphorylation sites in CDK5 substrates has profound phenotypic consequences, ranging from altered protein clustering and localization to defects in neuronal development. The case studies of PSD-95, p35, and Synapsin III underscore the importance of these regulatory modifications in fine-tuning neuronal function. For drug development professionals, understanding these specific phosphorylation-dependent interactions offers potential targets for therapeutic intervention in neurodegenerative diseases characterized by CDK5 hyperactivation.
Future research should aim to expand the repertoire of CDK5 substrates for which N-terminal phosphorylation has been functionally characterized. The development of phospho-specific antibodies for these sites will be instrumental in tracking the dynamics of these modifications in both physiological and pathological contexts. Furthermore, the use of advanced proteomics techniques can help to identify novel CDK5 substrates and their specific phosphorylation sites on a global scale, providing a more comprehensive picture of the CDK5 signaling network in the brain.[1]
References
- 1. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 5 phosphorylates the N-terminal domain of the postsynaptic density protein PSD-95 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Phosphorylation by PKA and Cdk5 Mediates the Early Effects of Synapsin III in Neuronal Morphological Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 5 phosphorylates signal transducer and activator of transcription 3 and regulates its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 11. intronbio.com:6001 [intronbio.com:6001]
- 12. assaygenie.com [assaygenie.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Three Ways to Study Protein Phosphorylation - Advansta Inc. [advansta.com]
- 15. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 17. Transfection of Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol for morphometric analysis of neurons derived from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
[pThr3]-CDK5 Substrate's role in cytoskeletal dynamics.
An In-Depth Technical Guide on the Role of CDK5 Substrates in Cytoskeletal Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (CDK5) is a unique proline-directed serine/threonine kinase, highly active in post-mitotic neurons. Unlike other CDKs, its activity is not directly tied to the cell cycle but is crucial for neurodevelopment, synaptic plasticity, and neuronal migration. A primary mechanism through which CDK5 exerts its pleiotropic effects is by phosphorylating a diverse array of substrates that directly regulate the architecture and dynamics of the neuronal cytoskeleton. This technical guide provides a comprehensive overview of the key CDK5 substrates involved in modulating the actin and microtubule networks, detailed experimental protocols for their study, and a summary of quantitative data to facilitate further research and drug development.
Introduction to CDK5 and Cytoskeletal Regulation
CDK5 is activated not by cyclins, but by the neuron-specific proteins p35 and p39.[1][2] The resulting CDK5/p35 or CDK5/p39 complexes are pivotal in orchestrating neuronal processes that depend on rapid cytoskeletal remodeling, such as neurite outgrowth and axon guidance.[2][3] Under pathological conditions, such as neurotoxic stress, p35 can be cleaved by the protease calpain into a more stable and hyperactive fragment, p25. The resulting CDK5/p25 complex exhibits mislocalized and prolonged activity, leading to the hyperphosphorylation of cytoskeletal proteins, a hallmark of several neurodegenerative diseases.[1][4][5]
CDK5's influence on the cytoskeleton is broadly categorized into two areas:
-
Microtubule Dynamics: CDK5 phosphorylates numerous microtubule-associated proteins (MAPs), thereby modulating microtubule stability, assembly, and spacing.[6]
-
Actin Filament Dynamics: CDK5 regulates the actin cytoskeleton by phosphorylating key signaling proteins, including effectors of the Rho family of small GTPases, which control actin polymerization, depolymerization, and network organization.[7]
Key CDK5 Substrates in Cytoskeletal Dynamics
The phosphorylation of specific substrates by CDK5 can either enhance or inhibit their function, leading to precise control over the cytoskeletal framework.
Microtubule-Associated Substrates
CDK5-mediated phosphorylation of MAPs is critical for regulating microtubule stability and function, which is essential for neuronal migration and axonal transport.
-
Tau: A well-known MAP, tau is hyperphosphorylated in Alzheimer's disease. CDK5 phosphorylates tau at multiple sites (including S202, T205, S235, S396, and S404), which reduces its affinity for microtubules, leading to microtubule destabilization.[3][6][8][9]
-
Doublecortin (DCX): Essential for neuronal migration, DCX is a MAP that is subject to complex multi-site phosphorylation by CDK5. Major phosphorylation sites have been identified at Ser28 and Ser339, with other minor sites at Ser287, Thr289, Ser297, Thr326, and Ser332.[10][11] This phosphorylation regulates the interaction between DCX and microtubules.[6]
-
Collapsin Response Mediator Protein 2 (CRMP2): CDK5 phosphorylates CRMP2 at Ser522. This phosphorylation primes CRMP2 for subsequent phosphorylation by GSK3β, leading to CRMP2 inactivation and growth cone collapse.[4][6]
-
Microtubule-Associated Protein 1B (MAP1B): Phosphorylation of MAP1B by CDK5 enhances its ability to bind to microtubules, contributing to the regulation of microtubule dynamics.[2][6]
Actin-Associated Substrates
CDK5 modulates the actin cytoskeleton primarily by influencing signaling pathways that control actin-binding proteins.
-
p21-activated kinase 1 (Pak1): Pak1 is a key effector of the Rho GTPases Rac1 and Cdc42 and regulates both actin and microtubule dynamics. CDK5-mediated phosphorylation of Pak1 influences neurite outgrowth.[3]
-
Filamin 1: This actin-binding protein is a known substrate of CDK5, and its phosphorylation is involved in modulating the actin cytoskeleton.
-
p190RhoGAP: CDK5 can suppress the activity of Src kinase, which in turn affects the phosphorylation and activation state of p190RhoGAP. This leads to a downstream regulation of RhoA activity and subsequent changes in actin stress fiber formation and contractility.[7]
Quantitative Data on CDK5 Interactions
Quantitative analysis of kinase activity and inhibitor efficacy is crucial for drug development. The following tables summarize key data related to CDK5.
Table 1: Kinetic Parameters of CDK5
| Substrate | Kinase Complex | Km | Vmax | Conditions |
|---|---|---|---|---|
| ATP | CDK5/GST-p25 | 3.2 µM | N/A | In vitro kinase assay |
| Peptide Substrate | CDK5/GST-p25 | 1.6 µM | N/A | In vitro kinase assay |
| Histone H1-derived peptide | CDK5 | 6 µM | N/A | In vitro kinase assay |
Table 2: IC50 Values of Common CDK5 Inhibitors
| Inhibitor | Kinase Complex | IC50 | Assay Type |
|---|---|---|---|
| Roscovitine (Seliciclib) | CDK5/p35 | 0.16 µM - 0.2 µM | Cell-free kinase assay |
| Roscovitine (Seliciclib) | CDK2/Cyclin A | 0.7 µM | Cell-free kinase assay |
| Roscovitine (Seliciclib) | Cdc2/Cyclin B | 0.65 µM | Cell-free kinase assay |
| Olomoucine | CDK5 | 3 µM | Cell-free kinase assay |
| Purvalanol A | CDK5 | 75 nM | Cell-free kinase assay |
Note: IC50 values can vary based on assay conditions and the specific kinase complex used.[12][13][14][15][16]
Signaling Pathways and Visualizations
CDK5 is a central node in signaling pathways that translate extracellular cues into cytoskeletal rearrangements.
Caption: General pathway of physiological and pathological CDK5 activation.
Caption: CDK5 signaling pathways regulating microtubule dynamics.
Caption: CDK5 signaling pathway regulating actin dynamics via Rho GTPases.
Experimental Protocols
Protocol 1: In Vitro CDK5 Kinase Assay (Radioactive)
This protocol details a method for measuring the activity of immunoprecipitated CDK5 using a radioactive phosphate donor and a common substrate.
Materials:
-
Cell or tissue lysate
-
Anti-CDK5 antibody (e.g., Santa Cruz C-8)
-
Protein A/G Agarose beads
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease and phosphatase inhibitors)
-
Kinase Assay Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
Substrate: Histone H1 (1 mg/mL stock) or NF-H peptide
-
[γ-32P]ATP (10 μCi/μL)
-
5X Laemmli buffer
-
P81 phosphocellulose paper or SDS-PAGE equipment
Procedure:
-
Lysate Preparation: Lyse cells or tissues in ice-cold Lysis Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Immunoprecipitation (IP): a. To 500 µg of total protein in a 500 µL volume, add 2-5 µg of anti-CDK5 antibody. b. Incubate with gentle rotation for 3-4 hours at 4°C. c. Add 50 µL of a 50% slurry of Protein A/G beads and continue to rotate for another 2 hours at 4°C.[2][17] d. Pellet the beads by centrifuging at 3,000 x g for 2 minutes at 4°C. e. Wash the beads three times with 1 mL of Lysis Buffer and twice with 1 mL of Kinase Assay Buffer.[18]
-
Kinase Reaction: a. Resuspend the washed beads in 30 µL of Kinase Assay Buffer. b. Prepare the reaction mix: To the bead suspension, add 10 µg of Histone H1 substrate. c. Initiate the reaction by adding 5 µCi of [γ-32P]ATP.[18] d. Incubate the reaction at 30°C for 30 minutes with gentle agitation.[17][19]
-
Stopping and Analysis: a. Stop the reaction by adding 10 µL of 5X Laemmli buffer. b. Boil the samples for 5 minutes. c. Analyze the results by either spotting the mixture onto P81 paper and quantifying with a scintillation counter or by running the samples on an SDS-PAGE gel, followed by autoradiography to visualize the phosphorylated substrate.[20]
Protocol 2: Co-Immunoprecipitation (Co-IP) of CDK5 and Binding Partners
This protocol is designed to isolate CDK5 along with its interacting cytoskeletal proteins from a cell lysate.
Materials:
-
Cell lysate
-
Antibody against the "bait" protein (e.g., anti-CDK5 or antibody against a known substrate)
-
Non-specific IgG (for negative control)
-
Protein A/G magnetic or agarose beads
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors)
-
Elution Buffer (e.g., 1X Laemmli buffer or 0.1 M Glycine-HCl, pH 2.5)
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Cell Lysis: Prepare cell lysate using a gentle Co-IP Lysis Buffer to preserve protein-protein interactions. Perform all steps at 4°C.
-
Pre-clearing (Optional but Recommended): a. Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate. b. Incubate with rotation for 1 hour at 4°C to remove proteins that non-specifically bind to the beads. c. Centrifuge and collect the supernatant.[21]
-
Antibody Incubation: a. Add 2-5 µg of the primary antibody (e.g., anti-CDK5) to the pre-cleared lysate. For the negative control, add an equivalent amount of non-specific IgG to a separate aliquot of lysate. b. Incubate with gentle rotation for 4 hours to overnight at 4°C.[22]
-
Immune Complex Capture: a. Add 50 µL of a 50% slurry of Protein A/G beads to each sample. b. Incubate with rotation for an additional 2-4 hours at 4°C.[22]
-
Washing: a. Pellet the beads by centrifugation (3,000 x g for 2 min). b. Discard the supernatant. c. Wash the beads 3-4 times with 1 mL of ice-cold Co-IP Wash Buffer. With each wash, resuspend the beads and then pellet them. This step is critical to reduce background.[21][22]
-
Elution: a. After the final wash, remove all supernatant. b. Elute the protein complexes by adding 30-50 µL of 1X Laemmli buffer and boiling for 5-10 minutes. Alternatively, use a gentle acidic elution buffer and neutralize the eluate immediately.
-
Analysis: a. Separate the eluted proteins using SDS-PAGE. b. Perform a Western blot to detect the bait protein (e.g., CDK5) and the putative interacting "prey" protein (e.g., a cytoskeletal substrate).
Conclusion and Future Directions
CDK5 is an indispensable regulator of the neuronal cytoskeleton. Its precise control over a multitude of substrates allows for the dynamic structural changes required for neuronal development and function. The hyperactivation of CDK5, particularly through the formation of the CDK5/p25 complex, disrupts this delicate balance and is a key pathological driver in neurodegeneration. The development of specific CDK5 inhibitors is therefore a promising therapeutic strategy. The protocols and data presented in this guide offer a foundational resource for researchers aiming to further elucidate the complex roles of CDK5 in cytoskeletal dynamics and to identify and validate novel therapeutic targets within its signaling pathways. Future research should focus on obtaining more comprehensive kinetic data for specific cytoskeletal substrates and exploring the nuanced, context-dependent roles of CDK5 in different neuronal compartments and disease states.
References
- 1. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deregulation of cdk5, Hyperphosphorylation, and Cytoskeletal Pathology in the Niemann–Pick Type C Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cdk5-Dependent Regulation of Rho Activity, Cytoskeletal Contraction, and Epithelial Cell Migration via Suppression of Src and p190RhoGAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Functions of Microtubule Associated Proteins Tau and MAP2c: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of neuronal microtubule dynamics by tau: Implications for tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multisite phosphorylation of doublecortin by cyclin-dependent kinase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multisite phosphorylation of doublecortin by cyclin-dependent kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclin-dependent kinase 5 activity regulates pain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. merckmillipore.com [merckmillipore.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for In Vitro CDK5 Kinase Assay Using a pThr3 Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, function, and survival. Unlike other members of the CDK family, CDK5 is not directly involved in cell cycle regulation. Instead, its activity is predominantly observed in post-mitotic neurons, where it is activated by its regulatory subunits, p35 and p39. Under neurotoxic conditions, p35 can be cleaved by calpain to a more stable p25 fragment, leading to prolonged and dysregulated CDK5 activity, which has been implicated in the pathogenesis of several neurodegenerative diseases.
This document provides a detailed protocol for an in vitro CDK5 kinase assay using a specific peptide substrate, [pThr3]-CDK5 Substrate, which is derived from the histone H1 peptide sequence.[1] This assay is a valuable tool for studying CDK5 kinase activity, screening for potential inhibitors, and investigating the mechanisms of CDK5 regulation.
CDK5 Signaling Pathway
The activity of CDK5 is tightly regulated by its association with the neuron-specific activators p35 or p39.[2] The CDK5/p35 complex is crucial for a variety of physiological processes in the brain, including neuronal migration and memory formation.[1] However, under conditions of cellular stress, such as excitotoxicity or oxidative stress, p35 is cleaved by the protease calpain, generating the more stable p25 fragment.[3] This leads to the formation of the hyperactive CDK5/p25 complex, which exhibits a longer half-life and altered subcellular localization, resulting in the hyperphosphorylation of various substrates and contributing to neurotoxicity.[2][3]
Downstream targets of CDK5 are diverse and play roles in cytoskeletal dynamics, synaptic transmission, and cell survival. For instance, CDK5-mediated phosphorylation of MEK1 can repress its activity, creating a feedback loop in the MAPK signaling pathway.[4] Furthermore, CDK5 can phosphorylate DARPP-32, modulating dopaminergic signaling.[4] In pathological contexts, the hyperactive CDK5/p25 complex is known to hyperphosphorylate tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.
Materials and Methods
Materials
-
Recombinant human CDK5/p25 complex
-
This compound peptide (derived from histone H1)[1]
-
Adenosine-5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
Kinase-Glo® Max Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methods
The in vitro CDK5 kinase assay is performed in a 96-well plate format. The assay measures the amount of ATP remaining in the well after the kinase reaction. A decrease in ATP concentration, detected as a decrease in luminescence, is directly proportional to the kinase activity.
Experimental Protocol
The following protocol is a general guideline and may require optimization based on specific experimental goals and reagents.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound in a suitable buffer (e.g., water or kinase buffer).
-
Prepare a stock solution of ATP in water.
-
Prepare the CDK5/p25 enzyme solution by diluting the stock enzyme in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate/ATP master mix containing the this compound and ATP at 2x the final desired concentration in kinase assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound (e.g., potential CDK5 inhibitor) or vehicle (e.g., DMSO) to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the diluted CDK5/p25 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP master mix to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
After incubation, add 25 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Results
The raw data will be in the form of relative light units (RLU). The kinase activity is inversely proportional to the RLU value.
Data Presentation:
The results can be summarized in the following tables:
Table 1: Determination of Optimal CDK5/p25 Enzyme Concentration
| CDK5/p25 (ng/well) | Average RLU | Standard Deviation | Signal-to-Background |
| 0 | 1,500,000 | 50,000 | 1.0 |
| 5 | 1,200,000 | 45,000 | 1.25 |
| 10 | 900,000 | 30,000 | 1.67 |
| 20 | 500,000 | 20,000 | 3.0 |
| 40 | 200,000 | 15,000 | 7.5 |
Table 2: Inhibition of CDK5 Activity by a Test Compound
| Inhibitor Conc. (µM) | % Inhibition | IC50 (µM) |
| 0 | 0 | rowspan="6">Calculated from the dose-response curve |
| 0.1 | 15.2 | |
| 1 | 48.9 | |
| 10 | 85.4 | |
| 100 | 98.1 |
The percent inhibition can be calculated using the following formula:
% Inhibition = 100 x (1 - (RLUinhibitor - RLUbackground) / (RLUvehicle - RLUbackground))
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The in vitro CDK5 kinase assay using the this compound provides a robust and sensitive method for measuring CDK5 activity. This assay is a valuable tool for high-throughput screening of potential CDK5 inhibitors and for detailed mechanistic studies of CDK5 regulation. The detailed protocol and data analysis guidelines presented here will be beneficial for researchers in academia and the pharmaceutical industry who are focused on the role of CDK5 in health and disease.
References
Application Notes and Protocols for Identification of pThr3 Phosphorylation Sites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The phosphorylation of threonine residues, in particular, plays a pivotal role in regulating protein function. This document provides a comprehensive guide for the identification and quantification of threonine-3 phosphorylation (pThr3) sites using mass spectrometry (MS)-based proteomics. The protocols detailed herein cover sample preparation, phosphopeptide enrichment, and mass spectrometry analysis, tailored for researchers in both academic and industrial settings.
I. Experimental Workflow Overview
The successful identification of pThr3 phosphorylation sites by mass spectrometry relies on a multi-step workflow. This process begins with careful sample preparation to preserve the phosphorylation state of proteins, followed by proteolytic digestion. Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a crucial step before analysis by high-resolution mass spectrometry. The final stage involves data analysis to identify and quantify the specific sites of phosphorylation.
II. Detailed Experimental Protocols
A. Sample Preparation
Proper sample preparation is paramount to prevent dephosphorylation and protein degradation.[1][2]
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing potent phosphatase and protease inhibitors. A common lysis buffer consists of 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate) and protease inhibitors (e.g., PMSF, aprotinin, leupeptin).[3]
-
Sonicate or homogenize the lysate on ice to ensure complete cell disruption and shear DNA.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification, Reduction, and Alkylation:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
For a typical experiment, take 1-5 mg of total protein.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration of the sample to less than 2 M with 50 mM ammonium bicarbonate to ensure optimal trypsin activity.
-
Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[3]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
B. Phosphopeptide Enrichment
Due to the low abundance of phosphopeptides, an enrichment step is essential.[2][4] Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are the most common methods.[4][5]
Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) [1][6][7][8]
-
Resin Preparation:
-
Use pre-packed Fe-NTA or Ga-NTA IMAC cartridges or slurry your own resin.
-
Wash the IMAC resin with methanol, followed by water, and then equilibrate with IMAC loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
-
Sample Loading:
-
Acidify the digested peptide sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Load the sample onto the equilibrated IMAC column.
-
-
Washing:
-
Wash the column extensively with the loading buffer to remove non-phosphorylated peptides.
-
Perform a second wash with a lower concentration of organic solvent (e.g., 50% acetonitrile, 0.1% TFA).
-
-
Elution:
-
Elute the bound phosphopeptides using a basic solution, such as 1% ammonium hydroxide or a phosphate-containing buffer (e.g., 250 mM sodium phosphate, pH 8.0).[2]
-
-
Desalting:
-
Immediately acidify the eluted phosphopeptides with formic acid.
-
Desalt the sample using a C18 StageTip or equivalent reversed-phase chromatography to remove salts and other contaminants before MS analysis.
-
Protocol 2: Titanium Dioxide (TiO2) Chromatography [3][4][9][10]
-
Column Preparation:
-
Pack a micro-column with TiO2 beads.
-
Wash the column with methanol, followed by the elution buffer, and then equilibrate with the loading buffer.
-
-
Sample Loading:
-
Adjust the peptide sample to be compatible with the TiO2 loading buffer, which typically contains a high concentration of an organic acid like 2,5-dihydroxybenzoic acid (DHB) or glycolic acid in a high percentage of acetonitrile.[4]
-
Load the sample onto the equilibrated TiO2 column.
-
-
Washing:
-
Wash the column with the loading buffer.
-
Perform a second wash with a buffer containing a lower percentage of organic solvent and an acid (e.g., 50% acetonitrile, 0.1% TFA).
-
-
Elution:
-
Elute the phosphopeptides with a basic solution, such as 1% ammonium hydroxide or 5% ammonia in water.[3]
-
-
Desalting:
-
Acidify and desalt the eluted phosphopeptides as described for the IMAC protocol.
-
C. Mass Spectrometry Analysis
-
LC-MS/MS:
-
Resuspend the enriched and desalted phosphopeptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nanoLC) system.
-
Use a data-dependent acquisition (DDA) method, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the tandem mass spectra against a relevant protein database (e.g., UniProt) to identify peptides.
-
Specify phosphorylation of serine, threonine, and tyrosine (+79.9663 Da) as a variable modification.
-
Utilize algorithms within the software to determine the precise localization of the phosphate group on the peptide sequence with high confidence (e.g., using PTM scoring algorithms).
-
III. Quantitative Data Presentation
Quantitative analysis of phosphopeptides can be performed using various methods, including label-free quantification (LFQ) and isobaric labeling (e.g., TMT, iTRAQ).[11] Below is a representative table summarizing hypothetical quantitative data for the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) during different phases of the cell cycle, as might be obtained from a label-free quantitative experiment.
Table 1: Relative Quantification of Histone H3 Threonine 3 Phosphorylation (pThr3) Across the Cell Cycle
| Protein | Phosphorylation Site | Peptide Sequence | Interphase (Fold Change) | Prophase (Fold Change) | Metaphase (Fold Change) | Anaphase (Fold Change) |
| Histone H3.1 | Thr3 | ARTKQTAR(ph)KSTGGKAPRK | 1.0 | 8.2 | 15.7 | 4.5 |
| Histone H3.2 | Thr3 | ARTKQTAR(ph)KSTGGKAPRK | 1.0 | 7.9 | 14.9 | 4.2 |
| Histone H3.3 | Thr3 | ARTKQTAR(ph)KSTGGKAPRK | 1.0 | 8.5 | 16.1 | 4.8 |
Note: The data presented in this table is representative and for illustrative purposes. Actual fold changes will vary depending on the experimental system and conditions.
IV. Signaling Pathway Visualization: Phosphorylation of Histone H3 at Threonine 3
A well-characterized example of pThr3 is the phosphorylation of Histone H3 at Threonine 3 (H3T3ph). This modification is a key event during mitosis and is catalyzed by the Aurora B kinase, a component of the Chromosomal Passenger Complex (CPC).[12][13] The phosphorylation of H3T3 is crucial for the proper localization of the CPC to the centromere, which in turn is essential for accurate chromosome segregation.[13]
This pathway highlights the central role of Aurora B kinase in phosphorylating Histone H3 at threonine 3. This event is a critical prerequisite for the recruitment and stabilization of the Chromosomal Passenger Complex at the centromeres during mitosis, ensuring the fidelity of chromosome segregation and cell division. Dysregulation of this pathway is often associated with genomic instability and cancer.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. manoa.hawaii.edu [manoa.hawaii.edu]
- 4. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphopeptide enrichment by IMAC | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phosphoproteomics Methods - Creative Proteomics [creative-proteomics.com]
- 12. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 13. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]
Application Notes and Protocols: Analysis of Histone H3 Threonine 3 Phosphorylation using Phos-tag™ SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and chromatin remodeling. The analysis of specific phosphorylation events is paramount to understanding disease mechanisms and developing targeted therapeutics. Histone H3 phosphorylation at Threonine 3 (pThr3) is a key mitotic mark that plays a crucial role in chromosome condensation and segregation. This document provides a detailed guide for the use of Phos-tag™ SDS-PAGE, a powerful affinity-based electrophoresis technique, to analyze and quantify Histone H3 pThr3.
Phos-tag™ SDS-PAGE utilizes a polyacrylamide gel containing a Phos-tag™ acrylamide derivative, which specifically chelates phosphate groups.[1][2] This interaction retards the migration of phosphorylated proteins, allowing for the separation of phosphorylated and non-phosphorylated isoforms based on the number and location of phosphate groups.[2][3] This method offers a significant advantage over traditional SDS-PAGE and phospho-specific antibodies by enabling the simultaneous detection and relative quantification of different phosphorylation states of a target protein.
Signaling Pathway of Histone H3 pThr3
The phosphorylation of Histone H3 at Threonine 3 is a tightly regulated event during mitosis. The primary kinase responsible for this modification is Haspin.[1][4] Once phosphorylated, pThr3 on Histone H3 serves as a binding site for the BIR domain of Survivin, a key component of the Chromosomal Passenger Complex (CPC).[1] This interaction is essential for the recruitment and localization of the CPC to the centromeres during mitosis. The CPC, in turn, activates its kinase subunit, Aurora B, which then phosphorylates a multitude of substrates to ensure proper chromosome alignment and segregation.[1]
Experimental Workflow for pThr3 H3 Analysis
The overall workflow for analyzing Histone H3 pThr3 using Phos-tag™ SDS-PAGE involves histone extraction from cells, separation of phosphorylated isoforms by Phos-tag™ SDS-PAGE, transfer to a membrane, and detection by Western blotting using specific antibodies.
Detailed Experimental Protocols
Protocol 1: Histone Extraction from Cultured Cells
This protocol is adapted for the extraction of histones from mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40, 1 mM DTT, and protease/phosphatase inhibitors.
-
0.2 N HCl
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.0)
-
Acetone
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes to lyse the cell membrane.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant. Resuspend the nuclear pellet in 0.2 N HCl and incubate with rotation for 4 hours at 4°C to extract histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble histones.
-
Neutralize the histone extract by adding Neutralization Buffer (1/10th of the extract volume).
-
Precipitate the histones by adding 10 volumes of ice-cold acetone and incubate at -20°C overnight.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Discard the supernatant, air-dry the pellet, and resuspend in ultrapure water.
-
Determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Phos-tag™ SDS-PAGE and Western Blotting
This protocol outlines the separation of phosphorylated Histone H3 using a precast Phos-tag™ gel followed by Western blotting.
Materials:
-
SuperSep™ Phos-tag™ Precast Gel (e.g., 12.5% acrylamide, 50 µM Phos-tag™)
-
Tris-Tricine-SDS Running Buffer: 50 mM Tris, 50 mM Tricine, 0.1% (w/v) SDS[5]
-
2x Laemmli Sample Buffer
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol
-
EDTA-containing Transfer Buffer: Transfer Buffer with 10 mM EDTA
-
PVDF membrane
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-Histone H3, Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate
Procedure:
-
Sample Preparation: Mix the histone extract with 2x Laemmli Sample Buffer. Heat at 95°C for 5 minutes. It is recommended to load approximately 10-20 µg of histone extract per lane.[5][6]
-
Electrophoresis: Assemble the precast gel in the electrophoresis apparatus and fill the chambers with Tris-Tricine-SDS Running Buffer. Load the samples and run the gel at a constant current (e.g., 40 mA/gel) until the dye front reaches the bottom.[5]
-
EDTA Wash: After electrophoresis, carefully remove the gel and equilibrate it in EDTA-containing Transfer Buffer for 10 minutes with gentle agitation. This step is crucial to chelate the metal ions from the Phos-tag™, which would otherwise inhibit efficient protein transfer.[3] Repeat this wash two more times.
-
Electrotransfer: Assemble the transfer stack with the PVDF membrane and transfer the proteins using a standard wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (anti-Histone H3 or anti-pThr3-H3) diluted in Blocking Buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a digital imager.
Data Presentation and Quantitative Analysis
The results from a Phos-tag™ SDS-PAGE experiment can be used for semi-quantitative analysis of Histone H3 pThr3 levels.[7] By using an antibody against total Histone H3, different bands corresponding to non-phosphorylated, mono-phosphorylated (pThr3), and potentially other phosphorylated forms can be visualized. The identity of the pThr3 band can be confirmed using a pThr3-specific antibody.
Table 1: Representative Quantitative Analysis of Histone H3 Phosphorylation
| Treatment Condition | Non-phosphorylated H3 (Band Intensity %) | pThr3-Histone H3 (Band Intensity %) | Other Phospho-isoforms (Band Intensity %) |
| Control Cells | 85% | 5% | 10% |
| Mitotic Arrest (Nocodazole) | 20% | 60% | 20% |
| Phosphatase Inhibitor (Calyculin A) | 15% | 70% | 15% |
Note: The data in this table is illustrative and represents the type of quantitative information that can be obtained. Actual values will vary depending on the cell type, treatment, and experimental conditions.
Densitometric Analysis:
-
Acquire images of the Western blots using a chemiluminescence imager.
-
Use image analysis software (e.g., ImageJ) to measure the intensity of each band in the lane probed with the total Histone H3 antibody.
-
Calculate the percentage of each band relative to the total intensity of all bands in that lane. This provides a semi-quantitative measure of the proportion of each phosphorylated isoform.
Troubleshooting
| Issue | Possible Cause | Solution |
| Smeared Bands | High voltage during electrophoresis. | Run the gel at a lower constant voltage or current for a longer duration. |
| Sample overloading. | Reduce the amount of protein loaded per lane. | |
| Poor Transfer Efficiency | Incomplete removal of metal ions from the Phos-tag™ gel. | Ensure three thorough washes with EDTA-containing transfer buffer before transfer. |
| No Separation of Phosphorylated Bands | Incorrect Phos-tag™ concentration for the target protein. | Optimize the Phos-tag™ acrylamide concentration in the gel. |
| Low level of phosphorylation in the sample. | Treat cells with phosphatase inhibitors (e.g., Calyculin A) to enrich for phosphorylated proteins. | |
| Distorted Bands ("Smiling") | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room. |
Conclusion
Phos-tag™ SDS-PAGE is a robust and sensitive method for the analysis of protein phosphorylation. The protocols and guidelines presented here provide a comprehensive framework for researchers to investigate Histone H3 pThr3 phosphorylation. By enabling the separation and quantification of different phospho-isoforms, this technique offers valuable insights into the regulation of mitotic events and can be a powerful tool in drug discovery and development programs targeting cell cycle kinases and phosphatases.
References
- 1. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. bujnochem.com [bujnochem.com]
- 4. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Generation of a pThr3 Phosphorylation Site Mutant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and validation of a threonine-3 (Thr3) phosphorylation site mutant using CRISPR/Cas9 technology. Threonine phosphorylation is a critical post-translational modification that regulates a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The creation of site-specific phosphorylation mutants is an invaluable tool for dissecting the functional role of this modification in cellular pathways. This document outlines the experimental workflow, detailed protocols, and data interpretation strategies for successfully engineering and characterizing a pThr3 mutant cell line.
Introduction to Threonine Phosphorylation and CRISPR/Cas9
Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a fundamental mechanism for regulating protein function and transmitting cellular signals.[1] The addition of a phosphate group can induce conformational changes in a protein, altering its activity, localization, and interaction with other molecules. Mitogen-Activated Protein Kinase (MAPK) pathways, for instance, are evolutionarily conserved signaling modules that rely on a cascade of protein phosphorylations, including on threonine residues, to respond to various extracellular stimuli.[2]
The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the introduction of specific mutations, such as the conversion of a threonine codon to that of a non-phosphorylatable (e.g., alanine) or phosphomimetic (e.g., aspartic acid) residue. This is typically achieved through homology-directed repair (HDR), where a single-stranded oligodeoxynucleotide (ssODN) containing the desired mutation and flanked by homology arms is introduced into cells along with the CRISPR/Cas9 machinery.[3][4][5]
Experimental Workflow
The generation of a pThr3 phosphorylation site mutant using CRISPR/Cas9 involves a multi-step process, from initial design to final validation. The overall workflow is depicted below.
Caption: A streamlined workflow for generating a pThr3 mutant.
Data Presentation: Quantitative Analysis of CRISPR/Cas9-Mediated Editing
The efficiency of homology-directed repair (HDR) for introducing precise point mutations can vary depending on several factors, including the cell type, the genomic locus, and the experimental conditions. The following tables summarize representative quantitative data for CRISPR/Cas9-mediated single nucleotide substitution.
| Parameter | Reported Efficiency Range | Notes |
| HDR Efficiency | 0.5% - 20% | This is a typical range for unoptimized protocols.[6] |
| Optimized HDR Efficiency | Up to 50% | Achievable with modifications to the protocol, such as using HDR-enhancing agents. |
| NHEJ Frequency | > 60% | Non-homologous end joining is the more dominant repair pathway.[6] |
| Clonal Isolation Success | ~1% | The percentage of isolated clones with the desired homozygous or heterozygous mutation.[7] |
Table 1: General Efficiency of CRISPR/Cas9-Mediated Point Mutations
| Method | Principle | Throughput | Quantitative? |
| Sanger Sequencing | Dideoxy chain termination | Low | Semi-quantitative (TIDE/ICE analysis) |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing | High | Yes |
| Digital Droplet PCR (ddPCR) | Partitioning of PCR reaction | High | Yes |
| Restriction Fragment Length Polymorphism (RFLP) | Restriction enzyme digestion of PCR product | Medium | No |
Table 2: Comparison of Validation Methods for Edited Clones
Experimental Protocols
Protocol 1: Design of sgRNA and ssODN Template
1.1. sgRNA Design:
-
Identify the genomic sequence flanking the Thr3 codon of the target protein.
-
Use online design tools (e.g., Synthego Design Tool, CHOPCHOP) to identify candidate sgRNAs targeting a region as close as possible to the Thr3 codon.[8][9] The Cas9 cleavage site should ideally be within 10 bp of the target mutation site.[5]
-
Select sgRNAs with high on-target scores and low off-target predictions. The target sequence should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[10]
1.2. ssODN Template Design for Threonine-to-Alanine (T3A) Mutation:
-
Design a 120-200 nucleotide ssODN centered on the Thr3 codon.[4]
-
The ssODN should contain the desired mutation to change the threonine codon (e.g., ACG) to an alanine codon (e.g., GCG).
-
Include homology arms of 40-90 nucleotides on both sides of the mutation, identical to the genomic sequence.[4]
-
Introduce a silent mutation within the PAM sequence or the sgRNA seed region to prevent re-cleavage of the edited allele by Cas9.[11] This mutation should not alter the amino acid sequence.
-
The orientation of the ssODN (sense or antisense) can influence HDR efficiency and may need to be empirically tested.[3]
Protocol 2: Delivery of CRISPR/Cas9 Components
The CRISPR/Cas9 components (Cas9 nuclease, sgRNA, and ssODN template) can be delivered into cells using various methods. The choice of method depends on the cell type and experimental goals.
2.1. Electroporation (Recommended for high efficiency):
-
Culture cells to the appropriate density.
-
Prepare the electroporation mix containing Cas9 protein, synthetic sgRNA, and the ssODN template. For a typical reaction, use 1 µg of Cas9 protein, 240 ng of sgRNA, and 40 pmol of ssODN per 1 x 10^5 cells.[12]
-
Use a commercially available electroporation system (e.g., Neon™ Transfection System) and follow the manufacturer's protocol for your specific cell type.
2.2. Lipid-Mediated Transfection:
-
This method is suitable for delivering plasmid DNA encoding Cas9 and sgRNA, or for delivering Cas9 mRNA and sgRNA.
-
Use a high-efficiency transfection reagent (e.g., Lipofectamine™ CRISPRMAX™) and follow the manufacturer's instructions.
Protocol 3: Screening and Isolation of Edited Clones
3.1. Enrichment of Edited Cells (Optional):
-
If the transfection efficiency is low, consider using a co-transfection strategy with a plasmid carrying a selectable marker (e.g., puromycin resistance or a fluorescent protein) to enrich for transfected cells.
3.2. Single-Cell Cloning:
-
After transfection, allow cells to recover for 48-72 hours.
-
Perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates to isolate individual clones.
-
Expand the single-cell clones into clonal populations.[13]
3.3. Screening for Mutations:
-
Genomic DNA Extraction: Extract genomic DNA from each clonal population.
-
PCR Amplification: Amplify the genomic region surrounding the Thr3 target site using high-fidelity DNA polymerase.
-
Screening Methods:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the introduced mutation creates or destroys a restriction enzyme site, this method can be used for rapid screening. Digest the PCR product with the appropriate restriction enzyme and analyze the fragments by gel electrophoresis.
-
Mismatch Cleavage Assay (e.g., T7 Endonuclease I assay): This assay detects heteroduplexes formed between wild-type and mutant DNA strands.[14]
-
Sanger Sequencing: Sequence the PCR products from positive clones to confirm the presence of the desired mutation and to check for unintended insertions or deletions (indels).[13]
-
Protocol 4: Validation of the pThr3 Mutant
4.1. Genomic Validation:
-
Confirm the desired mutation at the genomic level in the selected clones by Sanger sequencing of both alleles.
4.2. Protein Level Validation:
-
Western Blotting: Use a phospho-specific antibody that recognizes the phosphorylated Thr3 residue to confirm the absence of phosphorylation in the mutant cell line under stimulating conditions. A total protein antibody should be used as a loading control.[15]
-
Mass Spectrometry: For a more definitive analysis, immunoprecipitate the protein of interest and analyze its phosphorylation status by mass spectrometry.[16]
4.3. Functional Validation:
-
Perform functional assays to assess the impact of the Thr3 mutation on the protein's function and the relevant signaling pathway. For example, if Thr3 phosphorylation is involved in protein-protein interactions, co-immunoprecipitation experiments can be performed.
Signaling Pathway and Experimental Workflow Diagrams
Histone H3 Phosphorylation at Threonine 3 (H3T3ph) Signaling Pathway
Phosphorylation of histone H3 at threonine 3 (H3T3ph) is a key event during mitosis. This modification is catalyzed by the kinase Haspin and serves as a docking site for the Chromosomal Passenger Complex (CPC), which is crucial for the proper activation of Aurora B kinase and subsequent accurate chromosome segregation.[17][18]
Caption: H3T3ph signaling pathway during mitosis.
CRISPR/Cas9 Experimental Workflow Diagram
This diagram illustrates the key steps and decision points in the process of generating the pThr3 mutant cell line.
Caption: Decision-based workflow for pThr3 mutant generation.
References
- 1. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient In Vivo Introduction of Point Mutations Using ssODN and a Co-CRISPR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Practical Insights]Designing Donor Templates – EDITGENE [editxor.com]
- 5. benchling.com [benchling.com]
- 6. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimizing CRISPR/Cas9 Editing of Repetitive Single Nucleotide Variants [frontiersin.org]
- 8. synthego.com [synthego.com]
- 9. eu.idtdna.com [eu.idtdna.com]
- 10. A CRISPR/Cas9-Based Mutagenesis Protocol for Brachypodium distachyon and Its Allopolyploid Relative, Brachypodium hybridum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flycrispr.org [flycrispr.org]
- 12. CRISPR/Cas9-Mediated Introduction of Specific Heterozygous Mutations in Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diagenode.com [diagenode.com]
- 15. researchgate.net [researchgate.net]
- 16. molbiolcell.org [molbiolcell.org]
- 17. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for Immunoprecipitation of Endogenous Threonine-Phosphorylated CDK5 Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful immunoprecipitation (IP) of endogenous proteins phosphorylated on threonine residues by Cyclin-Dependent Kinase 5 (CDK5). The provided methodologies are essential for researchers studying CDK5 signaling, identifying novel substrates, and developing therapeutic interventions targeting this pathway.
Introduction
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes.[1] Its activity is tightly regulated by its association with activators like p35 and p39.[2] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases, making its substrates key targets for therapeutic research.[1]
Immunoprecipitation is a powerful technique to isolate specific proteins from complex mixtures like cell lysates.[3] When targeting phosphorylated proteins, this method allows for the enrichment of low-abundance phospho-isoforms, enabling their identification and further characterization. This protocol focuses on the immunoprecipitation of endogenous CDK5 substrates that are phosphorylated on threonine residues, a common modification mediated by this kinase. The consensus phosphorylation motif for CDK5 is typically (S/T)P, often with a basic residue (K/H/R) at the +3 position.[1][4]
Data Presentation
Table 1: Key Reagents and Buffers for Phosphoprotein Immunoprecipitation
This table provides a summary of essential buffers and their components for the immunoprecipitation of phosphorylated proteins. The concentrations may require optimization depending on the specific cell type and target protein.
| Buffer/Reagent | Component | Concentration Range | Purpose |
| RIPA Lysis Buffer | Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent |
| NaCl | 150 mM | Maintain ionic strength | |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent for cell lysis | |
| Sodium deoxycholate | 0.5% (w/v) | Ionic detergent to solubilize membranes | |
| SDS | 0.1% (w/v) | Strong ionic detergent | |
| Phosphatase Inhibitors | Sodium Orthovanadate | 1-2 mM | Inhibits protein tyrosine phosphatases |
| Sodium Fluoride | 10-50 mM | Inhibits serine/threonine phosphatases | |
| β-glycerophosphate | 10-20 mM | Inhibits serine/threonine phosphatases | |
| Phosphatase Inhibitor Cocktail | Varies (e.g., 1X) | Broad-spectrum phosphatase inhibition | |
| Protease Inhibitors | PMSF | 1 mM | Inhibits serine proteases |
| Aprotinin, Leupeptin | 1-10 µg/mL | Broad-spectrum protease inhibition | |
| Protease Inhibitor Cocktail | Varies (e.g., 1X) | Broad-spectrum protease inhibition | |
| Wash Buffer | Tris-HCl (pH 7.4) | 20-50 mM | Buffering agent |
| NaCl | 150-500 mM | Higher salt concentration reduces non-specific binding | |
| NP-40 or Triton X-100 | 0.1-0.5% (v/v) | Maintain protein solubility | |
| Elution Buffer | Glycine-HCl (pH 2.5-3.0) | 0.1-0.2 M | Acidic elution to disrupt antibody-antigen interaction |
| SDS Sample Buffer (Laemmli) | 1X | Denaturing elution for subsequent SDS-PAGE |
Table 2: Validation of CDK5 Substrate Interactions via Co-Immunoprecipitation
This table summarizes examples of CDK5 substrates that have been validated through co-immunoprecipitation, demonstrating a physical interaction. While not always quantifying the threonine phosphorylation directly during IP, these studies confirm the association necessary for substrate phosphorylation.
| CDK5 Substrate | Interaction Partner for IP | Cell/Tissue Type | Detection Method | Reference |
| p35 | CDK5 | Mouse and alpaca melanocytes | Western Blot | [5] |
| MST2 (STK3) | CDK5 | Huh7 cells (human liver cancer) | Western Blot | [6] |
| Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) | CDK5 | Mouse Brain | Mass Spectrometry | [4] |
| G-protein-regulated inducer of neurite outgrowth (Grin1) | CDK5 | Mouse Brain | Mass Spectrometry | [4] |
| Signal transducer and activator of transcription 3 (STAT3) | Cdk5/p35 | COS-7 cells, mouse brain and muscle | In vitro kinase assay, Western Blot |
Signaling Pathway and Experimental Workflow
CDK5 Signaling Pathway
Caption: Overview of the CDK5 signaling cascade.
Experimental Workflow for Immunoprecipitation
Caption: Step-by-step workflow for endogenous phosphoprotein IP.
Experimental Protocols
Protocol 1: Immunoprecipitation using a Pan-Phosphothreonine Antibody
This protocol is designed to enrich for all proteins phosphorylated on threonine residues. It is useful for discovering novel CDK5 substrates, especially when comparing samples with varying CDK5 activity.
Materials:
-
Cell culture plates or tissue samples
-
Ice-cold PBS
-
RIPA Lysis Buffer (see Table 1) freshly supplemented with protease and phosphatase inhibitors
-
Pan-phosphothreonine (pThr) antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (see Table 1)
-
Elution Buffer (e.g., 1X Laemmli buffer or 0.1 M Glycine-HCl, pH 2.8)
-
Microcentrifuge and rotator
Procedure:
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold RIPA buffer (with inhibitors) to a 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (cleared lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Pre-clearing the Lysate: a. To 1 mg of total protein lysate, add 20-30 µL of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads (magnetically or by centrifugation at 1,000 x g for 1 minute). d. Carefully transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Add 2-5 µg of the pan-pThr antibody to the pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C. c. Add 40 µL of pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: a. Pellet the beads and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Incubate for 5 minutes on a rotator at 4°C. d. Repeat the wash steps 3-4 more times. For the final wash, transfer the beads to a new tube to minimize contamination.
-
Elution: a. Denaturing Elution: After the final wash, remove all supernatant. Add 50 µL of 1X Laemmli buffer to the beads. Boil at 95-100°C for 5-10 minutes. The eluate is now ready for SDS-PAGE. b. Non-denaturing (Acidic) Elution: Add 50-100 µL of 0.1 M Glycine-HCl (pH 2.8) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5-10 µL of 1 M Tris-HCl (pH 8.5) to neutralize the pH.
Protocol 2: Immunoprecipitation using a Substrate-Specific Antibody
This protocol is used to immunoprecipitate a specific protein of interest to determine if it is threonine-phosphorylated.
Materials:
-
Same as Protocol 1, but with a specific antibody against the putative CDK5 substrate.
-
Pan-phosphothreonine antibody for Western blot detection.
Procedure:
-
Cell Lysis and Pre-clearing: Follow steps 1 and 2 from Protocol 1.
-
Immunoprecipitation: a. Add 2-5 µg of the substrate-specific antibody to the pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C. c. Add 40 µL of pre-washed Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Follow step 4 from Protocol 1.
-
Elution: Follow step 5 from Protocol 1.
-
Validation by Western Blot: a. Run the eluted sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. b. Probe the membrane with a pan-phosphothreonine antibody to detect the phosphorylation status of the immunoprecipitated protein. c. The membrane can be stripped and re-probed with the substrate-specific antibody to confirm the identity and amount of the immunoprecipitated protein.
Validation and Downstream Applications
-
Western Blotting: The most common method to validate a successful IP. The eluate is probed with an antibody against the protein of interest or a phosphospecific antibody.[5]
-
Mass Spectrometry: For unbiased identification of immunoprecipitated proteins and their post-translational modifications. This is particularly useful for discovering novel CDK5 substrates.[4][7]
-
Kinase Assays: The immunoprecipitated protein can be used as a substrate in an in vitro kinase assay with purified active CDK5 to confirm it is a direct substrate.[2]
It is crucial to include proper controls in every experiment, such as an isotype control antibody for the IP step, to ensure the observed interactions are specific. The efficiency of immunoprecipitating endogenous phosphoproteins can be highly variable; therefore, optimization of antibody concentration, incubation times, and wash conditions is often necessary.
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK5 interacts with MST2 and modulates the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Validating pThr3-CDK5 Substrate Interaction Using Proximity Ligation Assay
Introduction
The validation of protein-protein interactions, particularly the transient and dynamic interplay between kinases and their substrates, is fundamental to understanding cellular signaling pathways and is a cornerstone of modern drug development. Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase crucial for neuronal development, synaptic plasticity, and other cellular processes.[1][2] Its dysregulation is implicated in various neurodegenerative diseases. Validating the interaction between CDK5 and its substrates, specifically at the moment of phosphorylation (e.g., at a threonine 3 residue, pThr3), provides direct evidence of its enzymatic activity within the native cellular environment.
The Proximity Ligation Assay (PLA) is a highly sensitive and specific immunofluorescence-based technique designed to visualize protein-protein interactions in situ.[3][4] It overcomes limitations of traditional methods like co-immunoprecipitation, which can miss weak or transient interactions that are disrupted during cell lysis.[5][6] PLA allows for the detection of endogenous protein interactions with single-molecule resolution, appearing as distinct fluorescent spots when two proteins are within 40 nanometers of each other.[3][7] This application note provides a detailed protocol for utilizing PLA to specifically detect and quantify the interaction between CDK5 and a substrate phosphorylated at Threonine 3.
Principle of the Assay
To detect the interaction between CDK5 and its pThr3-phosphorylated substrate, two primary antibodies raised in different species are used: one recognizing CDK5 and another specific to the pThr3-phosphorylated form of the substrate. Secondary antibodies conjugated to unique oligonucleotides (PLA probes) then bind to their respective primary antibodies. If CDK5 and the pThr3-substrate are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.[7][8] This template is then amplified via rolling circle amplification, incorporating fluorescently labeled nucleotides, which generates a bright, localized fluorescent signal that can be visualized and quantified using fluorescence microscopy.[8]
Signaling Pathway and Experimental Visualization
To better understand the biological context and the experimental procedure, the following diagrams illustrate the CDK5 signaling pathway, the principle of the PLA technique, and the experimental workflow.
Caption: Simplified CDK5 signaling pathway.
Caption: Principle of the Proximity Ligation Assay.
Caption: Step-by-step experimental workflow for PLA.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell type, antibodies, and experimental conditions.
Materials and Reagents
-
Cells of interest cultured on sterile coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Commercially available PLA kit (e.g., Duolink® In Situ PLA Reagents) containing:
-
Blocking Solution
-
Antibody Diluent
-
PLA Probes (anti-rabbit PLUS, anti-mouse MINUS)
-
Ligation-Ligase solution
-
Amplification-Polymerase solution
-
Wash Buffers (Wash Buffer A and B)
-
-
Primary Antibodies:
-
Rabbit anti-CDK5 antibody
-
Mouse anti-pThr3-Substrate antibody
-
Note: Antibodies must be from different species and validated for immunofluorescence.[7]
-
-
Nuclease-free water
-
Mounting Medium with DAPI (e.g., Duolink® In Situ Mounting Medium with DAPI)
-
Humidity chamber
Procedure
-
Sample Preparation:
-
Seed cells onto sterile coverslips in a 12- or 24-well plate and culture until desired confluency.
-
Apply experimental treatments (e.g., drug compounds, growth factors) to induce the CDK5-substrate interaction. Include untreated or vehicle-treated wells as negative controls.
-
-
Fixation and Permeabilization:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Fix cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
-
Blocking:
-
Add enough Blocking Solution from the PLA kit to cover the cells on the coverslip.
-
Incubate in a pre-heated humidity chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody pair (rabbit anti-CDK5 and mouse anti-pThr3-Substrate) in the provided Antibody Diluent. The optimal concentration for each antibody must be empirically determined.
-
Tap off the Blocking Solution and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidity chamber.
-
-
PLA Probe Incubation:
-
Wash the coverslips twice with 1x Wash Buffer A for 5 minutes each with gentle agitation.
-
Dilute the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) 1:5 in Antibody Diluent.
-
Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidity chamber.[7]
-
-
Ligation:
-
Amplification:
-
Wash the coverslips twice with 1x Wash Buffer A for 5 minutes each.
-
Prepare the Amplification mix by diluting the Polymerase 1:80 into the Amplification buffer.
-
This step is light-sensitive. Protect samples from light from this point forward.
-
Add the Amplification mix to the coverslips and incubate for 100-120 minutes at 37°C in a humidity chamber.[7][10]
-
-
Final Washes and Mounting:
-
Wash the coverslips twice with 1x Wash Buffer B for 10 minutes each.
-
Wash once with 0.01x Wash Buffer B for 1 minute.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of Mounting Medium with DAPI.[7]
-
Seal the edges of the coverslip with nail polish and let it dry in the dark.
-
Image Acquisition and Analysis
-
Microscopy: Visualize the PLA signals using a fluorescence or confocal microscope.[7] Capture images using appropriate filters for the fluorophore in the PLA kit (e.g., red) and for DAPI (blue).
-
Quantification: Use image analysis software such as ImageJ/FIJI to quantify the results.[8][11] The number of PLA signals (spots) per cell can be counted. The DAPI stain allows for nuclear segmentation and counting of individual cells.[8] Data should be presented as the average number of PLA spots per cell.
Essential Controls
To ensure the specificity of the PLA signal, the following controls are mandatory:
-
Single Antibody Control: Omit one of the primary antibodies (either anti-CDK5 or anti-pThr3-Substrate) to ensure that the signal is dependent on the presence of both.
-
Negative IgG Control: Replace one or both primary antibodies with a non-immune IgG from the same species to control for non-specific antibody binding.[11]
-
Biological Control: Use a condition where the interaction is known to be absent or significantly reduced (e.g., treatment with a CDK5 inhibitor, cells from a CDK5 knockout model).
Data Presentation
Quantitative data from PLA experiments should be summarized to facilitate clear interpretation and comparison between different experimental conditions.
Table 1: Quantification of pThr3-CDK5 Substrate Interaction
| Experimental Condition | Mean PLA Signals per Cell (± SD) | Number of Cells Analyzed (N) | p-value (vs. Control) |
| Vehicle Control | 5.2 ± 1.8 | 150 | - |
| Treatment A (10 µM) | 25.6 ± 4.5 | 145 | < 0.001 |
| Treatment B (10 µM) | 8.1 ± 2.1 | 152 | 0.045 |
| CDK5 Inhibitor | 2.1 ± 0.9 | 148 | < 0.001 |
Data are representative. SD = Standard Deviation.
Conclusion
The Proximity Ligation Assay provides a robust and quantitative method for validating the direct interaction between CDK5 and its phosphorylated substrates within a cellular context. This powerful technique allows researchers and drug development professionals to visualize and measure the consequences of targeted therapies on specific signaling events, offering invaluable insights into kinase biology and drug efficacy.
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying Protein–Protein Interaction or Protein Phosphorylation by Proximity Ligation Assay (PLA) in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 5. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. clyte.tech [clyte.tech]
- 8. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proximity Ligation Assay (PLA) to Detect Protein-protein Interactions in Breast Cancer Cells [bio-protocol.org]
- 10. Proximity Ligation Assay for the Investigation of the Intramolecular Interaction of ELMO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative in situ proximity ligation assays examining protein interactions and phosphorylation during smooth muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting pThr3-CDK5 Substrate Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of phosphorylated Threonine 3 (pThr3) on Cyclin-Dependent Kinase 5 (CDK5) substrates using Western blotting. This method is crucial for researchers investigating CDK5 signaling pathways, identifying novel CDK5 substrates, and screening for potential therapeutic inhibitors of CDK5 activity in various contexts, including neurodegenerative diseases and cancer.[1][2]
Introduction
Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons. Its activity is tightly regulated by its binding to activators p35 or p39.[1][2] Dysregulation of CDK5 activity has been implicated in a variety of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] CDK5 is a proline-directed serine/threonine kinase, and a significant portion of its substrates are phosphorylated on a threonine residue, often at position 3 within a specific consensus motif.[1][3][4] The detection of specific phosphorylation events is a direct measure of kinase activity and is essential for understanding the cellular functions of CDK5.[1]
This protocol details the materials and methods required for the sensitive and specific detection of pThr3-CDK5 substrate phosphorylation in cell lysates and tissue samples by Western blot.
Signaling Pathway for CDK5-Mediated Substrate Phosphorylation
The following diagram illustrates the canonical signaling pathway leading to the phosphorylation of substrates by CDK5.
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-CDK Substrate Motif [(K/H)pSP] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-(Ser/Thr) Kinase Substrate Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: FRET-Based Biosensor for Monitoring pThr3-CDK5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes.[1][2][3][4] Unlike other cyclin-dependent kinases, CDK5 is not activated by cyclins but by its regulatory subunits, p35 and p39.[2][3] The activity of CDK5 is tightly regulated, and its dysregulation has been implicated in various neurodegenerative diseases.[1][3][4] Phosphorylation of CDK5 at specific residues is a key regulatory mechanism. While phosphorylation at sites like Tyr15 and Ser159 has been studied, the role and dynamics of phosphorylation at Threonine 3 (pThr3) are less understood. To facilitate the study of this specific phosphorylation event in real-time and in living cells, we describe the application of a genetically encoded FRET-based biosensor designed to monitor pThr3-CDK5 phosphorylation.
This document provides detailed application notes and protocols for the use of a hypothetical, yet rationally designed, FRET-based biosensor for monitoring the phosphorylation of CDK5 at Thr3. The proposed biosensor, termed 'CDK5-pT3-Sensor', leverages the principles of Förster Resonance Energy Transfer (FRET) to provide a ratiometric output of CDK5 activity.
Principle of the CDK5-pT3-Sensor
The CDK5-pT3-Sensor is a unimolecular biosensor consisting of a FRET pair of fluorescent proteins, a substrate peptide containing the Thr3 residue of CDK5, and a phospho-threonine binding domain. The general principle of such kinase activity reporters involves a conformational change upon phosphorylation of the substrate peptide.[5]
In its unphosphorylated state, the biosensor exists in an extended conformation, keeping the donor and acceptor fluorescent proteins spatially separated, resulting in low FRET efficiency. Upon phosphorylation of the Thr3 residue within the substrate peptide by an active kinase, the phospho-threonine binding domain binds to the phosphorylated substrate. This interaction induces a conformational change, bringing the donor and acceptor fluorescent proteins into close proximity and leading to an increase in FRET efficiency. The change in the FRET ratio can be monitored using fluorescence microscopy, providing a real-time readout of pThr3-CDK5 phosphorylation.
Data Presentation
Table 1: Key Components of the Proposed CDK5-pT3-Sensor
| Component | Description | Rationale |
| Donor Fluorescent Protein | mCerulean3 | Bright and photostable cyan fluorescent protein suitable for FRET. |
| Acceptor Fluorescent Protein | mVenus | Bright yellow fluorescent protein with good spectral overlap with mCerulean3 emission. |
| Substrate Peptide | A peptide sequence derived from a known CDK5 substrate containing the Thr3 phosphorylation site. A potential sequence could be based on the [pThr3]-CDK5 Substrate. | Provides the specific phosphorylation site for the kinase of interest (CDK5). |
| Phospho-Threonine Binding Domain | FHA1 (Forkhead-associated domain 1) | A well-characterized domain that specifically binds to phospho-threonine residues. |
| Linker Sequences | Flexible glycine-serine linkers | Provide flexibility to allow for conformational changes upon phosphorylation and optimize the distance between the FRET pair. |
Table 2: Quantitative Parameters of CDK5 and the Biosensor
| Parameter | Value | Reference/Source |
| Km of this compound | 6 µM | MedchemExpress |
| Expected FRET Ratio Change | 10-50% increase upon phosphorylation | Estimated based on similar kinase FRET biosensors.[6] |
| Excitation Wavelength (Donor) | ~433 nm (for mCerulean3) | Standard for CFP variants. |
| Emission Wavelength (Donor) | ~475 nm (for mCerulean3) | Standard for CFP variants. |
| Emission Wavelength (Acceptor) | ~528 nm (for mVenus) | Standard for YFP variants. |
Signaling Pathways and Experimental Workflows
CDK5 Signaling Pathway
CDK5 is activated by binding to its regulatory partners, p35 or p39. The activity of the CDK5/p35 complex can be modulated by various upstream signals, including neurotrophic factors and calcium influx. Once activated, CDK5 phosphorylates a wide range of downstream substrates involved in neuronal migration, cytoskeletal dynamics, and synaptic function. The phosphorylation at Thr3 is a potential regulatory site, and its status could influence CDK5 substrate specificity or activity.
Caption: CDK5 signaling pathway highlighting upstream regulators and downstream effects of pThr3 phosphorylation.
Experimental Workflow for Biosensor Imaging
The general workflow for utilizing the CDK5-pT3-Sensor involves plasmid construction, cell culture and transfection, live-cell imaging, and data analysis.
Caption: A streamlined workflow for monitoring pThr3-CDK5 phosphorylation using the FRET biosensor.
Experimental Protocols
Protocol 1: Plasmid Construction of CDK5-pT3-Sensor
-
Obtain cDNA: Obtain cDNA sequences for mCerulean3, mVenus, human CDK5 (specifically the region containing Thr3), and a suitable phospho-threonine binding domain (e.g., FHA1).
-
Primer Design: Design primers for PCR amplification of each component. Include appropriate restriction enzyme sites for subsequent cloning into a mammalian expression vector (e.g., pcDNA3.1). Ensure flexible linkers (e.g., (Gly-Gly-Gly-Gly-Ser)n) are incorporated between the functional domains.
-
PCR Amplification: Perform PCR to amplify each fragment.
-
Restriction Digest and Ligation: Digest the PCR products and the expression vector with the chosen restriction enzymes. Ligate the fragments in the desired order: mCerulean3 - Linker - CDK5 Substrate (containing Thr3) - Linker - FHA1 - Linker - mVenus.
-
Transformation and Sequencing: Transform the ligated plasmid into competent E. coli, select for positive colonies, and verify the sequence of the final construct by DNA sequencing.
Protocol 2: Cell Culture and Transfection
-
Cell Seeding: Seed the cells of interest (e.g., SH-SY5Y neuroblastoma cells or primary neurons) onto glass-bottom dishes suitable for live-cell imaging.
-
Transfection: When cells reach 60-80% confluency, transfect them with the CDK5-pT3-Sensor plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Expression: Allow the cells to express the biosensor for 24-48 hours before imaging.
Protocol 3: Live-Cell FRET Imaging
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD), appropriate filter sets for CFP and YFP/FRET, and an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition:
-
Excite the donor (mCerulean3) at ~433 nm and collect emission for the donor channel (~475 nm).
-
While exciting the donor, collect emission for the FRET channel (~528 nm).
-
Excite the acceptor (mVenus) directly at ~500 nm and collect emission for the acceptor channel (~528 nm) to confirm its presence and for correction factors.
-
-
Time-Lapse Imaging: Acquire images at desired time intervals to monitor dynamic changes in pThr3-CDK5 phosphorylation in response to stimuli (e.g., addition of a kinase activator or inhibitor).
Protocol 4: FRET Data Analysis
-
Background Subtraction: For each image in the time series, subtract the background fluorescence measured from a region of interest without cells.
-
Image Registration: If there is cell movement during the time-lapse, perform image registration to align the images.
-
FRET Ratio Calculation: Calculate the pixel-by-pixel FRET ratio by dividing the background-subtracted FRET channel image by the background-subtracted donor channel image.
-
FRET Ratio = (Intensity_FRET) / (Intensity_Donor)
-
-
Normalization: Normalize the FRET ratio changes to the baseline before stimulation (ΔR/R0) to compare results across different cells and experiments.
-
Data Visualization: Generate pseudo-colored ratiometric images to visualize the spatiotemporal dynamics of pThr3-CDK5 phosphorylation. Plot the average FRET ratio change over time for quantitative analysis.
Logical Relationships in Biosensor Design
The design of a functional FRET biosensor relies on the logical relationship between the different components to produce a measurable change in FRET upon phosphorylation.
Caption: Logical flow of the FRET biosensor's conformational change upon phosphorylation.
Conclusion
The proposed CDK5-pT3-Sensor provides a powerful tool for investigating the spatiotemporal dynamics of CDK5 phosphorylation at Threonine 3. These application notes and protocols offer a comprehensive guide for researchers to implement this technology in their studies, enabling a deeper understanding of CDK5 regulation and its role in health and disease. This, in turn, can facilitate the development of novel therapeutic strategies targeting CDK5-mediated signaling pathways.
References
- 1. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three decades of Cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing Dynamic Activities of Signaling Enzymes Using Genetically Encodable FRET-Based Biosensors: From Designs to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive FRET Biosensor Reveals Fyn Kinase Regulation by Submembrane Localization - PMC [pmc.ncbi.nlm.nih.gov]
Application of phosphoproteomics to identify novel pThr3-CDK5 substrates.
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other essential cellular processes. Unlike canonical CDKs, CDK5 is not activated by cyclins but by its regulatory partners, p35 and p39. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancers, making it a significant target for therapeutic intervention. Identifying the downstream substrates of CDK5 is paramount to understanding its physiological functions and its role in disease pathogenesis.
This document provides a detailed guide on the application of phosphoproteomics to identify novel substrates of CDK5. While the user query specified "pThr3-CDK5 substrates," it is important to clarify that CDK5 activation, unlike many other CDKs, does not require phosphorylation on its T-loop (Threonine loop).[1][2][3] Phosphorylation of CDK5 at other sites, such as Tyr-15, has been reported to modulate its activity, but "pThr3" is not a standard nomenclature for a specific phosphorylation event that dictates a class of CDK5 substrates.[1] Therefore, this guide will focus on the broader, established methods for identifying direct CDK5 substrates by analyzing changes in protein phosphorylation.
The consensus phosphorylation motif for CDK5 is (S/T)PX[K/H/R], with a minimal recognition sequence of (S/T)P.[4][5] This application note will detail a robust workflow combining phosphopeptide enrichment with quantitative mass spectrometry to identify proteins with this motif that are differentially phosphorylated in the presence or absence of CDK5 activity.
Experimental Workflow Overview
The overall experimental strategy involves the comparative phosphoproteomic analysis of samples with varying CDK5 activity. This can be achieved by comparing wild-type organisms or cells with their CDK5 knockout/knockdown counterparts, or by using specific CDK5 inhibitors. The workflow can be summarized in the following key steps:
-
Sample Preparation: Isolation of proteins from control and experimental samples.
-
Protein Digestion: Enzymatic digestion of proteins into peptides.
-
Phosphopeptide Enrichment: Selective isolation of phosphorylated peptides from the complex peptide mixture.
-
Quantitative Labeling: Isobaric labeling of peptides for relative quantification.
-
Mass Spectrometry Analysis: LC-MS/MS analysis for peptide identification and quantification.
-
Data Analysis: Identification of phosphosites and proteins with altered phosphorylation levels.
-
Candidate Validation: Biochemical validation of putative CDK5 substrates.
Detailed Experimental Protocols
Protocol 1: Protein Extraction and Digestion
-
Cell/Tissue Lysis:
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse samples in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate or homogenize the samples to ensure complete lysis and shear nucleic acids.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Protocol 2: Phosphopeptide Enrichment using IMAC
Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for enriching phosphopeptides based on the affinity of the phosphate groups for metal ions.
-
IMAC Resin Preparation:
-
Use commercially available Fe³⁺-IMAC resin.
-
Wash the resin with loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
-
Phosphopeptide Binding:
-
Resuspend the dried peptide sample in the loading buffer.
-
Incubate the peptide solution with the equilibrated IMAC resin with gentle agitation.
-
-
Washing:
-
Wash the resin several times with the loading buffer to remove non-specifically bound peptides.
-
Perform an additional wash with a lower concentration of organic solvent (e.g., 25% acetonitrile, 0.1% trifluoroacetic acid).
-
-
Elution:
-
Elute the bound phosphopeptides using a high pH buffer (e.g., 1% ammonium hydroxide or a phosphate-containing buffer).
-
Immediately acidify the eluate with formic acid.
-
Desalt the enriched phosphopeptides using a C18 tip or cartridge.
-
Protocol 3: Quantitative Labeling with iTRAQ
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allows for the simultaneous identification and quantification of proteins from multiple samples in a single mass spectrometry experiment.
-
Peptide Labeling:
-
Resuspend the desalted phosphopeptide samples from the control and experimental groups in the iTRAQ dissolution buffer.
-
Add the appropriate iTRAQ reagent to each sample (e.g., iTRAQ-114 for control, iTRAQ-117 for experimental).
-
Incubate at room temperature to allow the labeling reaction to proceed.
-
-
Pooling and Cleanup:
-
Combine the labeled samples into a single tube.
-
Quench the labeling reaction.
-
Clean up the pooled sample using a strong cation exchange (SCX) or C18 cartridge to remove unreacted iTRAQ reagents.
-
Protocol 4: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Resuspend the final peptide sample in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Inject the sample onto a reverse-phase nano-liquid chromatography (nanoLC) system.
-
Separate the peptides using a gradient of increasing organic solvent concentration.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).
-
Data Presentation: Quantitative Phosphoproteomics Data
The following table summarizes a selection of proteins with decreased phosphorylation in CDK5 knockout (CDK5⁻/⁻) mouse brains as identified by Contreras-Vallejos et al. (2014), demonstrating the type of quantitative data generated in such an experiment.[4][6]
| Protein | Gene | Phosphosite | iTRAQ Ratio (CDK5⁻/⁻ / CDK5⁺/⁺) | Description |
| Amphiphysin | AMPH | Ser293 | 0.65 | Involved in endocytosis. |
| Drebrin | DBN1 | Ser142 | 0.58 | Actin-binding protein crucial for dendritic spine morphology. |
| Dynamin-1 | DNM1 | Ser774 | 0.71 | GTPase involved in scission of nascent vesicles from the plasma membrane. |
| MAP1B | MAP1B | Thr1265 | 0.62 | Microtubule-associated protein involved in neuronal development. |
| MARCKS | MARCKS | Ser27 | 0.55 | Myristoylated Alanine-Rich C Kinase Substrate, involved in cytoskeletal regulation. |
| Synapsin-1 | SYN1 | Ser603 | 0.68 | Regulates neurotransmitter release. |
| Tau | MAPT | Ser202 | 0.75 | Microtubule-associated protein implicated in Alzheimer's disease. |
| Grin1 | GRIN1 | Ser369 | 0.60 | G-protein-regulated inducer of neurite outgrowth. |
Signaling Pathway and Logical Relationships
CDK5 Activation and Substrate Phosphorylation
CDK5 is activated by binding to its regulatory subunits, p35 or p39. This complex then phosphorylates target substrates, leading to downstream cellular effects.
Conclusion
The combination of phosphopeptide enrichment and quantitative mass spectrometry provides a powerful and unbiased approach for the discovery of novel CDK5 substrates. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers aiming to elucidate the complex signaling networks regulated by CDK5. The identification of novel substrates will not only enhance our understanding of CDK5's role in health and disease but also has the potential to uncover new therapeutic targets for a range of debilitating disorders.
References
- 1. Phosphorylation of Cyclin-dependent Kinase 5 (Cdk5) at Tyr-15 Is Inhibited by Cdk5 Activators and Does Not Contribute to the Activation of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 3. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing CDK5 Kinase Assays for pThr3 Substrates: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing CDK5 kinase assays, with a specific focus on pThr3 substrates.
Troubleshooting Guide
This guide addresses common issues encountered during CDK5 kinase assays in a question-and-answer format.
Q1: Why am I seeing low or no kinase activity in my CDK5 assay?
A1: Low or absent CDK5 activity can stem from several factors. A primary reason is the improper activation of the CDK5 enzyme. CDK5 requires association with its regulatory subunits, p35 or p39, for activation.[1][2][3] Dysregulation and cleavage of p35 to p25 can also impact kinase activity.[1][4]
-
Troubleshooting Steps:
-
Confirm Activator Presence: Ensure that your CDK5 enzyme is complexed with its activator (p35, p39, or p25). For cell-based assays, verify the expression of these activators.[1]
-
Enzyme Quality: Use a reputable source for recombinant CDK5 and its activators. If possible, test the activity of a new batch of enzyme with a known positive control substrate.
-
Buffer Composition: The kinase buffer composition is critical. Ensure it contains an appropriate buffer (e.g., MOPS or Tris-HCl), a magnesium source (MgCl2), and a reducing agent like DTT.[1][5]
-
ATP Concentration: ATP is a critical co-substrate. Use an ATP concentration that is appropriate for your assay. For kinetic studies, this is often near the Km value for ATP.[6]
-
Q2: My assay background is too high. How can I reduce it?
A2: High background can mask the true signal of your kinase reaction. This can be caused by non-enzymatic phosphorylation, impurities in your reagents, or issues with your detection method.
-
Troubleshooting Steps:
-
Include a "No Enzyme" Control: Always run a control reaction without the CDK5 enzyme to determine the level of non-enzymatic signal.
-
Optimize ATP Concentration: Very high concentrations of ATP, especially radiolabeled ATP, can contribute to background. Titrate your ATP to find the optimal concentration that gives a good signal-to-background ratio.
-
Substrate Purity: Ensure your pThr3 substrate peptide is of high purity. Contaminating peptides or small molecules could interfere with the assay.
-
Washing Steps (for filter-based assays): If using a filter-binding assay, ensure your washing steps are stringent enough to remove unbound ATP.[7]
-
Q3: I'm observing inconsistent results between replicates. What could be the cause?
A3: Inconsistent results often point to issues with pipetting accuracy, reagent mixing, or temperature fluctuations.
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes.
-
Reagent Mixing: Thoroughly mix all master mixes and solutions before aliquoting into individual reaction wells.
-
Temperature Control: Incubate your reactions at a consistent and optimal temperature. CDK5 assays are often performed at 30°C or 37°C.[8]
-
Plate Effects: Be mindful of "edge effects" on microplates. Avoid using the outer wells if you observe significant variability.
-
Q4: How do I determine the optimal concentration of my pThr3 substrate?
A4: The optimal substrate concentration depends on the goals of your experiment. For kinetic analysis, you will need to test a range of substrate concentrations. A good starting point is the Michaelis-Menten constant (Km) of the substrate. The Km for a [pThr3]-CDK5 substrate has been reported to be 6 µM.[9][10][11]
-
Troubleshooting Steps:
-
Substrate Titration: Perform a substrate titration experiment where you vary the concentration of the pThr3 substrate while keeping the concentrations of CDK5/p25 and ATP constant.
-
Plot the Data: Plot the initial reaction velocity against the substrate concentration. This will allow you to estimate the Vmax and Km of your substrate under your specific assay conditions.
-
Frequently Asked Questions (FAQs)
Q: What are the key components of a CDK5 kinase assay buffer?
A: A typical CDK5 kinase assay buffer includes a buffering agent to maintain pH (e.g., 40-50 mM Tris-HCl pH 7.5 or MOPS), a divalent cation, usually 15-25 mM MgCl2, and a reducing agent like DTT (e.g., 1 mM).[1][5][8] Some protocols also include BSA to prevent enzyme denaturation and phosphatase inhibitors like beta-glycerophosphate.[1][5]
Q: What is a suitable ATP concentration for a CDK5 kinase assay?
A: The optimal ATP concentration can vary. For general activity assays, a concentration of 50-100 µM is often used.[8] For inhibitor screening, the ATP concentration is often set near the Km value for ATP to increase the sensitivity for ATP-competitive inhibitors.[6] It's important to note that cellular ATP concentrations are in the millimolar range, which can affect inhibitor potency.[6]
Q: Can I use a non-radioactive method to measure CDK5 activity?
A: Yes, several non-radioactive methods are available. These include luminescence-based assays that measure ADP production (like ADP-Glo™), fluorescence-based assays, and antibody-based methods like ELISA or Western blotting to detect the phosphorylated substrate.[1][5][12]
Q: What is the consensus phosphorylation sequence for CDK5?
A: CDK5 is a proline-directed serine/threonine kinase. The minimal consensus sequence is (S/T)P, but a more specific consensus sequence is (S/T)PX(K/H/R).[13]
Data Summary Tables
Table 1: Recommended CDK5 Kinase Assay Buffer Components
| Component | Typical Concentration | Purpose |
| Tris-HCl or MOPS (pH 7.0-8.0) | 40-100 mM | Buffering agent |
| MgCl2 | 15-50 mM | Divalent cation cofactor for ATP |
| DTT | 1-2 mM | Reducing agent to maintain enzyme stability |
| Beta-Glycerophosphate | 25 mM | Phosphatase inhibitor |
| EGTA | 5 mM | Chelating agent |
| EDTA | 2 mM | Chelating agent |
| BSA | 0.1 mg/mL | Stabilizing agent |
Note: The optimal concentration of each component may need to be determined empirically.[1][5][8]
Table 2: Kinetic Parameters for CDK5 Substrates
| Substrate | Km Value | Notes |
| This compound | 6 µM | Derived from the histone H1 peptide sequence.[10][11] |
| Histone H1 Peptide (H1P) | Varies | A commonly used generic substrate for CDK5.[4] |
| Tau Protein | Varies | A key physiological substrate of CDK5.[4][14] |
Experimental Protocols
Protocol 1: In Vitro CDK5 Kinase Assay using a Radiolabeling Method
-
Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the pThr3 substrate at the desired concentration, and recombinant active CDK5/p25.
-
Initiate the Reaction: Add the ATP mix, including [γ-³²P]ATP, to the master mix to start the reaction. A typical final ATP concentration is 50 µM.[8]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[8]
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid or SDS-PAGE loading buffer.[15]
-
Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, resolve the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.[8]
Protocol 2: Non-Radioactive CDK5 Kinase Assay using ADP-Glo™ Technology
-
Set up the Kinase Reaction: In a 96-well plate, add the kinase buffer, pThr3 substrate, and recombinant active CDK5/p25.
-
Start the Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for the desired duration (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal.[5]
-
Measure Luminescence: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.[5]
Visualizations
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. 1670273-47-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 12. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preserving pThr3-CDK5 Substrate Phosphorylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the dephosphorylation of pThr3-CDK5 substrates during cell lysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preserving the phosphorylation of CDK5 substrates during cell lysis?
When cells are lysed, endogenous phosphatases are released from their cellular compartments and can rapidly dephosphorylate target proteins. The key challenge is to effectively inhibit these phosphatases the moment cell integrity is compromised to preserve the native phosphorylation state of CDK5 substrates.
Q2: Which types of phosphatases are most likely to dephosphorylate threonine residues on CDK5 substrates?
Threonine phosphorylation is primarily reversed by serine/threonine phosphatases. The major families to consider are Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Calcineurin (also known as PP2B). These enzymes are abundant in cells and have broad substrate specificities, making them likely candidates for dephosphorylating pThr3-CDK5 substrates.
Q3: What are the most effective phosphatase inhibitors to include in my lysis buffer?
A cocktail of inhibitors is generally recommended to target a broad range of phosphatases. Key components include:
-
Sodium Fluoride (NaF) and Sodium Orthovanadate (Na3VO4): These are general inhibitors of serine/threonine and tyrosine phosphatases, respectively.
-
β-Glycerophosphate: A competitive inhibitor of serine/threonine phosphatases.
-
Okadaic Acid and Calyculin A: Potent and specific inhibitors of PP1 and PP2A.
-
Cyclosporin A or FK506 (Tacrolimus): These are specific inhibitors of Calcineurin (PP2B).
Q4: Can the choice of detergent in the lysis buffer affect phosphorylation status?
Yes, the choice and concentration of detergent can impact both kinase and phosphatase activity. Harsh detergents like SDS can denature these enzymes, but may also disrupt protein-protein interactions necessary for some phosphorylation events. Milder detergents like Triton X-100 or NP-40 are generally preferred for preserving protein complexes and enzymatic activity. It is crucial to work quickly and keep samples on ice to minimize enzymatic activity.
Q5: At what temperature should I perform cell lysis to best preserve phosphorylation?
All steps of the cell lysis and lysate handling process should be performed at 4°C (on ice). Low temperatures significantly reduce the activity of endogenous phosphatases, providing a critical window to lyse cells and add inhibitors before substantial dephosphorylation occurs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of pThr3 Signal in Western Blot | Inadequate phosphatase inhibition. | - Prepare fresh lysis buffer with a potent phosphatase inhibitor cocktail immediately before use. - Increase the concentration of inhibitors such as Okadaic Acid or Calyculin A. - Ensure inhibitors are compatible with downstream applications. |
| Lysis procedure is too slow. | - Minimize the time between cell harvesting and lysis. - Work quickly and keep all reagents and samples on ice at all times. | |
| Incorrect lysis buffer composition. | - Use a well-validated lysis buffer formulation, such as RIPA buffer, supplemented with a fresh inhibitor cocktail. - Ensure the pH of the lysis buffer is stable and optimal for inhibitor activity (typically pH 7.4). | |
| High Variability Between Replicates | Inconsistent inhibitor addition. | - Add the phosphatase inhibitor cocktail to the lysis buffer immediately before each use to prevent degradation. - Ensure thorough mixing of the lysate immediately after adding the lysis buffer. |
| Freeze-thaw cycles of the lysate. | - Aliquot cell lysates after clarification and store at -80°C. - Avoid repeated freeze-thaw cycles as this can lead to protein degradation and dephosphorylation. | |
| Non-Specific Bands on Western Blot | Antibody cross-reactivity. | - Use a highly specific and validated antibody for the pThr3-CDK5 substrate. - Perform control experiments, such as treating lysates with a phosphatase (e.g., lambda phosphatase) prior to Western blotting to confirm signal specificity. |
Key Experimental Protocols & Data
Protocol 1: Preparation of Phosphatase Inhibitor-Rich Lysis Buffer
This protocol describes the preparation of a robust lysis buffer for preserving protein phosphorylation.
-
Prepare Base Lysis Buffer (e.g., RIPA):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Store at 4°C.
-
-
Prepare Stock Solutions of Inhibitors:
-
Prepare concentrated stock solutions of each inhibitor in the appropriate solvent (e.g., water, DMSO) and store at -20°C or -80°C.
-
-
Prepare Complete Lysis Buffer (Fresh):
-
Immediately before use, add protease and phosphatase inhibitors to the base lysis buffer to the final concentrations listed in the table below.
-
Table 1: Recommended Phosphatase Inhibitor Concentrations
| Inhibitor | Stock Concentration | Final Concentration | Target Phosphatase(s) |
| Sodium Fluoride (NaF) | 1 M in H₂O | 10-50 mM | Serine/Threonine Phosphatases |
| Sodium Orthovanadate (Na₃VO₄) | 200 mM in H₂O | 1-2 mM | Tyrosine Phosphatases |
| β-Glycerophosphate | 1 M in H₂O | 10-20 mM | Serine/Threonine Phosphatases |
| Okadaic Acid | 1 mM in DMSO | 50-100 nM | PP1, PP2A |
| Calyculin A | 1 mM in DMSO | 20-50 nM | PP1, PP2A |
| Cyclosporin A | 10 mM in DMSO | 1-5 µM | Calcineurin (PP2B) |
Note: Always activate Sodium Orthovanadate before use by adjusting the pH to 10.0 until the solution turns yellow, then neutralizing to ~7.0.
Visualizing the Workflow and Pathways
Experimental Workflow for Preserving Phosphorylation
The following diagram outlines the critical steps for cell lysis and protein extraction while preserving the phosphorylation state of target proteins.
Caption: Workflow for cell lysis to preserve phosphorylation.
Signaling Pathway: CDK5 and Opposing Phosphatases
This diagram illustrates the dynamic regulation of a CDK5 substrate by phosphorylation and the inhibitory action of various phosphatase inhibitors.
Caption: CDK5 pathway and points of phosphatase inhibition.
My pThr3 mutant is still phosphorylated, what could be the reason?
Technical Support Center: Troubleshooting Protein Phosphorylation
This guide provides troubleshooting advice for researchers encountering persistent phosphorylation in a mutant protein designed to eliminate a specific phosphorylation site.
Frequently Asked Questions (FAQs)
Q1: My pThr3 mutant, intended to be phosphorylation-resistant, still shows a phosphorylation signal. What are the potential reasons?
A1: Observing phosphorylation on a mutant designed to be phosphorylation-deficient can be perplexing. Several biological and technical factors could be responsible. This guide will walk you through the most common causes and how to investigate them.
The primary reasons for unexpected phosphorylation of your Threonine-3 (Thr3) mutant include:
-
Off-Target Kinase Activity: A different kinase, or even the original kinase, may now be phosphorylating an alternative site on the protein.[1][2]
-
Phosphorylation at an Alternative Site: The mutation at Thr3 may have induced a conformational change that exposes a new serine, threonine, or tyrosine residue to a kinase.
-
Inefficient Phosphatase Activity: The overall phosphorylation state of the protein may be elevated due to the inhibition of cellular phosphatases that would normally remove phosphate groups.[3][4]
-
Non-Specific Antibody Detection: The antibody used for detection might be cross-reacting with another phosphorylated protein of a similar molecular weight or recognizing a different post-translational modification.
-
Incomplete or Failed Mutation: The site-directed mutagenesis might not have been 100% effective, leaving some wild-type protein in your sample.
Below is a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for unexpected mutant phosphorylation.
Q2: How can I determine if an off-target kinase or an alternative phosphorylation site is the cause?
A2: The most definitive method to identify the exact location of the phosphorylation is mass spectrometry (MS)-based phosphoproteomics . This technique can pinpoint which amino acid residues are phosphorylated on your protein of interest.[5][6]
If mass spectrometry reveals phosphorylation at a site other than Thr3, it confirms that your mutant is indeed being phosphorylated, but at an alternative location. This could be due to the original kinase finding a new target site or a completely different kinase acting on the protein.[1][7]
Hypothetical Mass Spectrometry Results:
| Protein Sample | Identified Phosphorylation Site | Spectral Count | Fold Change vs. WT (Thr3) |
| Wild-Type (WT) | Threonine-3 | 152 | 1.0 |
| pThr3 Mutant | Serine-85 | 138 | N/A |
| pThr3 Mutant | Threonine-3 | 0 | - |
This table illustrates a scenario where the intended Thr3 phosphorylation is absent in the mutant, but a new, robust phosphorylation site at Serine-85 is detected.
Once a new site is confirmed, you can investigate which kinase is responsible using an in-vitro kinase assay.[8][9] This involves incubating your purified mutant protein with various candidate kinases and radiolabeled ATP to see which kinase can phosphorylate it.
Caption: Workflow for phosphoproteomics analysis by mass spectrometry.[5][10]
Q3: What if the issue is with my antibody? How can I validate it?
A3: Antibody non-specificity is a common issue in phosphorylation studies. Your phospho-specific antibody might be cross-reacting with another protein.
Validation Steps:
-
Phosphatase Treatment: Treat your protein lysate with a broad-spectrum phosphatase, like Lambda Protein Phosphatase. If the signal disappears after treatment, it confirms the antibody is detecting a phosphorylation event.
-
Use a Non-phosphorylated Control: If possible, use a recombinant version of your protein that has never been exposed to a kinase as a negative control in your Western blot. The antibody should not detect a signal.
-
Immunoprecipitation Control: Perform an immunoprecipitation (IP) with your protein-specific antibody (not the phospho-specific one) first, then run the Western blot and probe with the phospho-specific antibody.[11] This ensures you are looking at the phosphorylation status of only your protein of interest.
Q4: Could cellular phosphatase inhibition be a factor?
A4: Yes. Cells maintain a delicate balance between kinase and phosphatase activity. If your experimental conditions (e.g., treatment with a drug) inhibit cellular phosphatases, you might observe a global increase in protein phosphorylation, including on your mutant protein at a low-stoichiometry or non-canonical site.[3]
To test for this, you can treat your cells with a known phosphatase activator if one exists for the relevant pathway, or be mindful of using phosphatase inhibitors in your lysis buffer, which are crucial for preserving the phosphorylation state during sample preparation but can mask the in-vivo dynamics.[12][13]
Caption: The balance of kinase and phosphatase activity regulates protein phosphorylation.
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) for Phosphorylated Proteins
This protocol is for isolating a target protein to analyze its phosphorylation status via Western Blot.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[12][13]
-
Antibody for your target protein (for IP).
-
Protein A/G agarose beads.[14]
-
Wash buffer (e.g., Tris-buffered saline with Tween-20, TBST).[11]
-
SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Lyse cells on ice using lysis buffer containing protease and phosphatase inhibitors.[14] Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[14] Centrifuge and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody specific to your protein of interest to the cleared lysate. Incubate overnight at 4°C with gentle rotation.[15]
-
Bead Binding: Add protein A/G agarose beads and incubate for 1-3 hours at 4°C.[14]
-
Washes: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer. It is recommended to use Tris-based buffers instead of phosphate-based buffers (PBS) as the phosphate can interfere with the antibody binding to the phosphoprotein.[11]
-
Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the protein.[14]
-
Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
Protocol 2: In-Vitro Kinase Assay
This protocol determines if a specific kinase can phosphorylate your mutant protein.
Materials:
-
Purified recombinant mutant protein (substrate).
-
Active recombinant kinase.
-
Kinase buffer.[8]
-
ATP (including radiolabeled γ-³²P-ATP for autoradiography).
-
SDS-PAGE sample buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified mutant protein, the active kinase, and kinase buffer.[16]
-
Initiate Reaction: Start the reaction by adding ATP (with a spike of γ-³²P-ATP).[8][9] Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[16]
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen to detect the incorporated radiolabeled phosphate. A band corresponding to the molecular weight of your mutant protein indicates it was phosphorylated by the kinase.
Kinase Assay Reaction Components:
| Component | Stock Concentration | Final Concentration | Volume (25 µL reaction) |
| Kinase Buffer | 10X | 1X | 2.5 µL |
| Mutant Protein | 1 mg/mL | 1-5 µg | 1-5 µL |
| Active Kinase | 0.1 mg/mL | 50-100 ng | 0.5-1 µL |
| ATP | 10 mM | 100-200 µM | 0.25-0.5 µL |
| γ-³²P-ATP | 10 µCi/µL | 1-2 µCi | 0.1-0.2 µL |
| dH₂O | - | - | To 25 µL |
References
- 1. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of protein phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Phosphoproteomics | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 14. ulab360.com [ulab360.com]
- 15. Immunoprecipitation of phosphorylated proteins [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
High background in my pThr3-CDK5 substrate immunoprecipitation.
Topic: Troubleshooting High Background in pThr3-CDK5 Substrate Immunoprecipitation
High background is a common issue in immunoprecipitation (IP) that can obscure results and lead to false positives. This is particularly challenging when targeting low-abundance post-translationally modified proteins, such as specific phosphorylated substrates. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to help you reduce background and achieve clean, specific pulldowns for your pThr3-CDK5 substrate experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary sources of high background in my pThr3-CDK5 substrate IP?
High background in an IP assay arises from proteins that are not effectively removed during washing steps.[1] The main culprits are typically:
-
Non-specific binding to IP beads: Proteins can adhere directly to the agarose or magnetic bead matrix through hydrophobic or charged interactions.[1]
-
Non-specific binding to the antibody: The IP antibody may bind to off-target proteins, or cellular proteins can bind non-specifically to the antibody's Fc region.[2][3]
-
Excessive antibody or lysate concentration: Using too much antibody or total protein lysate increases the probability of non-specific interactions.[4][5]
-
Inefficient washing: Wash buffers may be too gentle or the number of wash steps insufficient to remove non-specifically bound proteins.[1][6]
-
Protein aggregation and degradation: Protein aggregates can trap other proteins, and degradation products can lead to unexpected bands. Always use fresh protease and phosphatase inhibitors.[5][7]
Q2: How can I minimize non-specific binding to the immunoprecipitation beads?
Reducing non-specific binding to the beads is a critical first step.
-
Pre-clearing the Lysate: This is a highly effective method to remove proteins that adhere non-specifically to the bead matrix.[8] Before adding your specific antibody, incubate your cell lysate with beads (the same type used for the IP) for 30-60 minutes at 4°C.[2][9] Afterwards, pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation.[9]
-
Blocking the Beads: Before adding them to the lysate, block the beads by incubating them with a protein solution like 1% Bovine Serum Albumin (BSA) in PBS for at least one hour.[6][10] This saturates non-specific binding sites on the bead surface.
Q3: My background seems to be antibody-related. What should I do?
If pre-clearing isn't sufficient, the issue may lie with the antibody itself.
-
Optimize Antibody Concentration: Using too much antibody is a common cause of non-specific binding.[5] Perform a titration experiment to determine the minimal amount of antibody required to efficiently pull down your target.[11]
-
Use a High-Affinity, Specific Antibody: Ensure your antibody is validated for IP. Affinity-purified antibodies are highly recommended to reduce cross-reactivity.[3]
-
Include an Isotype Control: Always run a parallel IP with a non-specific IgG from the same species and of the same isotype as your primary antibody.[8][12] This helps you determine if the background is caused by the antibody binding non-specifically to other proteins.
Q4: Can my washing procedure be improved to reduce background?
Optimizing the wash steps is crucial for obtaining a clean final eluate.
-
Increase Wash Stringency: If background persists, you can increase the stringency of your wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding/increasing the concentration of non-ionic detergents (e.g., 0.1% - 0.5% Triton™ X-100 or NP-40).[1][4]
-
Increase the Number and Duration of Washes: Performing more wash steps (e.g., 4-6 times) and increasing the incubation time for each wash can help dissociate weakly bound, non-specific proteins.[1][6]
-
Transfer Beads to a New Tube: During the final wash step, transfer the beads to a fresh microcentrifuge tube to avoid carrying over contaminants that may have stuck to the tube walls.[1][7]
Q5: What are critical considerations for immunoprecipitating a phosphorylated protein?
Working with phosphorylated proteins requires special care to preserve the modification.
-
Use Phosphatase Inhibitors: The phosphorylation state of proteins is dynamic. It is absolutely essential to include a cocktail of phosphatase inhibitors in your lysis and wash buffers to prevent dephosphorylation of your target substrate.[13]
-
Confirm Target Expression: Phosphorylated proteins are often present at very low levels.[2] Ensure your target is expressed and phosphorylated under your experimental conditions by running an input control on a Western blot.
Data Presentation: Optimization Parameters
This table provides recommended starting points and ranges for optimizing your pThr3-CDK5 substrate IP protocol.
| Parameter | Low Stringency (Initial Trial) | Medium Stringency | High Stringency (High Background) |
| IP Antibody | Manufacturer's recommendation | Titrate down (e.g., 50% less) | Use lowest effective amount |
| Total Protein Lysate | 500 - 1000 µg | 250 - 500 µg | 100 - 250 µg |
| Bead Volume | 20 - 30 µL of slurry | 20 µL of slurry | 20 µL of slurry |
| Wash Buffer NaCl | 150 mM | 250 mM | 500 mM - 1M |
| Wash Buffer Detergent | 0.1% NP-40 or Triton X-100 | 0.25% NP-40 or Triton X-100 | 0.5% NP-40 + 0.1% SDS |
| Number of Washes | 3 x 5 minutes | 4 x 10 minutes | 5-6 x 10 minutes |
Experimental Protocols
Detailed Protocol: pThr3-CDK5 Substrate Immunoprecipitation
This protocol is a starting point and should be optimized for your specific substrate and antibody.
A. Cell Lysis
-
Culture and treat cells as required by your experimental design.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 20 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant to a new, pre-chilled tube. This is your cleared lysate. Determine the protein concentration using a BCA or Bradford assay.
B. Pre-Clearing Lysate (Recommended)
-
For every 500 µg of protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.[9]
-
Incubate on a rotator for 1 hour at 4°C.[2]
-
Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
C. Immunoprecipitation
-
Adjust the lysate volume with lysis buffer to a final protein concentration of ~1 mg/mL.
-
Add the optimized amount of your anti-pThr3-CDK5 substrate antibody. As a negative control, add an equivalent amount of isotype control IgG to a separate tube.[12]
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 25 µL of a 50% slurry of Protein A/G beads to capture the antibody-antigen complexes.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
D. Washing
-
Pellet the beads by centrifugation or with a magnetic rack. Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer (see table above for stringency options). Invert the tube several times to wash thoroughly.[5]
-
Pellet the beads and discard the supernatant.
-
Repeat the wash step 3-5 times, increasing stringency if background is high.
-
After the final wash, transfer the beads to a new tube to minimize contamination.[7]
E. Elution
-
After removing the final wash buffer, add 30-50 µL of 1X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature the antibody.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
Visualizations
Caption: Workflow for immunoprecipitation highlighting key stages for troubleshooting high background.
Caption: Simplified signaling pathway of CDK5 activation and substrate phosphorylation.
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. sinobiological.com [sinobiological.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 11. agrisera.com [agrisera.com]
- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Inconsistent results in my pThr3-CDK5 kinase assay.
Welcome to the technical support center for the pThr3-CDK5 kinase assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent results in your pThr3-CDK5 kinase assay.
Q1: Why am I seeing low or no kinase activity in my positive control?
A1: Low or absent activity in your positive control (e.g., recombinant Cdk5/p25 complex) is a critical issue that points to a fundamental problem with the assay components or procedure. Here are several potential causes and solutions:
-
Enzyme Inactivity: The recombinant Cdk5/p25 enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Always store enzymes at the recommended temperature and aliquot them to avoid repeated freezing and thawing.[1]
-
Incorrect Buffer Composition: The kinase reaction buffer is crucial for optimal enzyme activity. Ensure all components are at the correct final concentration. Even small deviations in pH or the concentration of essential cofactors like MgCl₂ can significantly impact results.[1][2]
-
Suboptimal ATP Concentration: The concentration of ATP can greatly affect kinase activity. For many kinase assays, ATP is used at a concentration around its Km value to ensure sensitivity to inhibitors.[3][4] However, if the goal is to mimic cellular conditions, a higher ATP concentration (in the millimolar range) might be necessary.[5] Verify that the ATP stock solution is not degraded.
-
Improper Incubation Conditions: Ensure the kinase reaction is incubated at the optimal temperature (typically 30°C for Cdk5) and for the appropriate duration.[6] Reaction times that are too short may not allow for sufficient product formation.
Troubleshooting Steps:
-
Validate Enzyme Activity: Test a fresh aliquot of the recombinant Cdk5/p25 enzyme.
-
Prepare Fresh Buffers: Make all buffer components fresh and verify the final pH.
-
Optimize ATP Concentration: Perform an ATP titration to determine the optimal concentration for your specific assay conditions.
-
Check Incubation Parameters: Confirm the accuracy of your incubator's temperature and timing devices.
Q2: My negative control shows high background signal. What could be the cause?
A2: A high background signal in the negative control (e.g., kinase buffer only) can mask true positive signals and lead to inaccurate results. Common causes include:
-
Contaminated Reagents: One or more of your assay reagents, such as the buffer or ATP solution, may be contaminated with a kinase or a substance that interferes with the detection method.[6]
-
Non-Specific Binding: The substrate or detection antibody may be binding non-specifically to the plate or other components.[7] This is particularly relevant for ELISA-based and other immunoassays.
-
Autophosphorylation of Substrate: Some substrates may undergo autophosphorylation, leading to a signal in the absence of the kinase.
-
Detection Reagent Issues: If using a luminescence-based assay like ADP-Glo™, the detection reagent itself could be a source of high background.[8]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all reagents, especially ATP and buffers, are of high purity and free from contaminants.
-
Incorporate Blocking Agents: For assays involving antibodies, include a blocking agent (e.g., BSA) in your buffers to reduce non-specific binding.[9]
-
Test Individual Components: Systematically omit individual components from the negative control reaction to identify the source of the high background.
-
Follow Kit Instructions Carefully: If using a commercial kit, adhere strictly to the manufacturer's protocol for preparing and using the detection reagents.
Q3: I'm observing high variability between my replicate wells. How can I improve consistency?
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[2]
-
Edge Effects: In microplate-based assays, wells at the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.[1]
-
Incomplete Mixing: Failure to properly mix the reaction components in each well can result in an uneven distribution of the enzyme, substrate, or inhibitors.
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to differences in reaction rates between wells.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Use a Master Mix: Prepare a master mix of common reagents to be added to all wells to minimize pipetting variability.[2]
-
Minimize Edge Effects: Avoid using the outer wells of the microplate or fill them with buffer to create a humidity barrier.
-
Ensure Proper Mixing: Gently mix the contents of each well after adding all reagents.
-
Uniform Incubation: Ensure the entire microplate is incubated at a uniform temperature.
Quantitative Data Summary
Table 1: Common Reagent Concentrations for Cdk5 Kinase Assays
| Reagent | Typical Concentration Range | Reference |
| Cdk5/p25 Enzyme | 1-10 ng/µL | [8] |
| Histone H1 Substrate | 100 ng/µL | [6] |
| ATP | 10 µM - 1 mM | [5][6][8] |
| MgCl₂ | 10-20 mM | [8][10] |
| DTT | 50 µM - 1 mM | [8][9] |
Table 2: Influence of ATP Concentration on Inhibitor IC₅₀ Values
The IC₅₀ of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay, as described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ).[3][4]
| Kinase | ATP Kₘ | Inhibitor Kᵢ | IC₅₀ at 10 µM ATP | IC₅₀ at 1 mM ATP |
| Kinase A | 1 µM | 10 nM | 110 nM | 10.01 µM |
| Kinase B | 100 µM | 10 nM | 11 nM | 110 nM |
This table illustrates how a lower ATP Kₘ results in a greater shift in IC₅₀ when moving from low to high ATP concentrations.
Experimental Protocols
Protocol 1: In Vitro Cdk5 Kinase Assay using [γ-³²P]ATP
This protocol is adapted from established methods for measuring Cdk5 activity by detecting the incorporation of radioactive phosphate into a substrate.[6]
Materials:
-
Recombinant active Cdk5/p25 complex
-
Histone H1 (substrate)
-
5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)
-
[γ-³²P]ATP
-
Cold ATP (10 mM stock)
-
SDS-PAGE loading buffer
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing 5x Kinase Buffer, water, and Histone H1.
-
Add Enzyme: Add the recombinant Cdk5/p25 enzyme to the reaction mix. For a negative control, add an equal volume of kinase buffer.
-
Initiate Reaction: Start the reaction by adding a mix of [γ-³²P]ATP and cold ATP to a final desired concentration (e.g., 25 µM).
-
Incubation: Incubate the reactions at 30°C for 30 minutes.[6]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes, or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Detection (SDS-PAGE): Resolve the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Detection (P81 paper): Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive Cdk5 Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced.[8]
Materials:
-
Recombinant active Cdk5/p25 complex
-
Substrate (e.g., Histone H1 or a specific peptide)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8]
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 96- or 384-well plates
Procedure:
-
Set up Kinase Reaction: Add kinase buffer, substrate, and the test compound (inhibitor) to the wells of the plate.
-
Add Enzyme: Add the Cdk5/p25 enzyme to all wells except the "no enzyme" blank.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 45-60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
Detect ADP: Add Kinase Detection Reagent to all wells. This reagent converts ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]
-
Measure Luminescence: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
Visualizations
Caption: Cdk5 activation pathways under physiological and pathological conditions.
Caption: General experimental workflow for a Cdk5 kinase assay.
Caption: A logical flow for troubleshooting inconsistent kinase assay results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing pThr3-Phosphorylated Recombinant Protein Yield
Welcome to the technical support center for recombinant phosphoprotein production. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in increasing the yield of specifically pThr3-phosphorylated recombinant proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for producing phosphorylated recombinant proteins?
There are two main strategies for producing phosphorylated proteins: in vivo phosphorylation, where the protein is phosphorylated inside the host cell, and in vitro phosphorylation, where the purified protein is phosphorylated in a separate reaction.
-
In Vivo Phosphorylation: This involves co-expressing the target protein with a specific kinase in a host system. While this can produce a protein with native-like modifications, the yield of the phosphorylated form can be low, and bacteria like E. coli lack the endogenous machinery for many eukaryotic post-translational modifications.[1]
-
In Vitro Phosphorylation: This method involves expressing and purifying the target protein first, then treating it with a purified kinase in a controlled reaction.[2][3] This approach offers greater control over the phosphorylation reaction but requires the production and purification of both the target protein and an active kinase. It is often the method of choice when large quantities of a specifically phosphorylated protein are needed.[2]
Q2: Which expression system is best for producing my target protein for phosphorylation?
The choice of expression system depends on the protein's characteristics and the desired post-translational modifications.
-
E. coli is cost-effective and produces high yields of recombinant protein, but it cannot perform most eukaryotic post-translational modifications.[1][4] Therefore, proteins expressed in E. coli must be phosphorylated in vitro.
-
Yeast, insect (baculovirus), and mammalian cells are eukaryotic systems that can perform post-translational modifications, including phosphorylation.[2] These systems can be used for in vivo phosphorylation but are generally more expensive and labor-intensive, and protein yields may be lower than in bacterial systems.[2]
Q3: How can I confirm that my protein is specifically phosphorylated at Threonine-3?
Confirming site-specific phosphorylation requires analytical techniques with high resolution.
-
Mass Spectrometry (MS): This is the gold standard for identifying specific phosphorylation sites.[5][6] After proteolytic digestion of the protein, phosphopeptides are often enriched and then analyzed by MS/MS to pinpoint the exact location of the phosphate group.[7]
-
Phospho-specific Antibodies: If available, antibodies that specifically recognize the pThr3 site on your protein provide a highly sensitive method for detection via Western blotting or ELISA.[2][7]
-
Phos-tag™ SDS-PAGE: This technique involves a specialized polyacrylamide gel containing a Phos-tag™ molecule that specifically binds to phosphate groups. This causes a mobility shift, allowing for the separation of phosphorylated and non-phosphorylated protein isoforms.[8]
Troubleshooting Guide
Q1: My total recombinant protein yield is high, but the phosphorylated fraction is very low after my in vitro reaction. What should I do?
This common issue points to inefficiencies in the kinase reaction itself.
Possible Causes and Solutions:
-
Suboptimal Kinase Activity: The kinase may be inactive or operating under suboptimal conditions. Verify kinase activity with a known positive control substrate. Optimize reaction buffer components, pH, and temperature.[2][9] Some kinases require cofactors or regulatory subunits for full activity.[9]
-
Incorrect Kinase:Substrate Ratio: An insufficient amount of kinase will result in incomplete phosphorylation. Try increasing the concentration of the kinase relative to your target protein.
-
ATP Depletion: The kinase reaction consumes ATP. Ensure ATP is present in sufficient molar excess. For a typical reaction, 1 mM ATP is a good starting point.[10]
-
Phosphatase Contamination: Your purified protein or kinase preparations may be contaminated with phosphatases that are actively removing the phosphate groups. Add a cocktail of phosphatase inhibitors to your reaction buffer.[11]
-
Incorrect Reaction Time: The reaction may not have proceeded long enough. Perform a time-course experiment (e.g., 30, 60, 120, 240 minutes) to determine the optimal incubation time for maximal phosphorylation.[9]
Q2: I am co-expressing my protein and a kinase in E. coli, but I'm not getting phosphorylation. Why?
In vivo phosphorylation in E. coli can be challenging.
Possible Causes and Solutions:
-
Kinase Inactivity in E. coli: The eukaryotic kinase may not be expressed or folded correctly in the bacterial cytoplasm, rendering it inactive. Co-expression with molecular chaperones may improve folding.[4]
-
Toxicity of Kinase Activity: High levels of kinase activity can be toxic to E. coli, leading to poor cell growth and low protein yield.[4] Using an inducible promoter for the kinase allows for controlled expression. To counteract this, some strategies involve co-expressing the kinase with an opposing phosphatase to keep the activity in check until needed.[4]
-
Endogenous Phosphatases: E. coli has endogenous phosphatases that can remove the desired modification.
-
Inaccessible Phosphorylation Site: The Thr3 residue on your folded protein may be inaccessible to the kinase within the cellular environment.
Q3: I am losing my phosphorylated protein during purification. How can I improve recovery?
Phosphoproteins can be challenging to purify due to their negative charge and potential for degradation.
Possible Causes and Solutions:
-
Phosphatase Activity During Lysis: When cells are lysed, endogenous phosphatases are released. Always perform lysis and all subsequent purification steps at 4°C and use ice-cold buffers supplemented with a potent phosphatase inhibitor cocktail.[11]
-
Inappropriate Purification Method: Standard ion-exchange or affinity chromatography may not efficiently separate phosphorylated from non-phosphorylated protein.
-
Immobilized Metal Affinity Chromatography (IMAC): This is the most common and effective method for enriching phosphoproteins.[6][12] The negatively charged phosphate groups bind to metal ions (such as Ga³⁺ or Fe³⁺) chelated to a resin.[7][12]
-
Titanium Dioxide (TiO₂): TiO₂ chromatography is another highly effective method for selectively capturing phosphopeptides and, in some cases, phosphoproteins.[6]
-
-
Using Phosphate-Based Buffers: Avoid using phosphate-buffered saline (PBS) during purification or antibody incubations, as the excess phosphate will compete with the phosphoprotein for binding to affinity matrices or antibodies. Use Tris-buffered saline (TBS) instead.
Data Presentation
Table 1: Comparison of Expression Systems for Phosphoprotein Production
| Feature | E. coli | Yeast (P. pastoris) | Insect Cells (Baculovirus) | Mammalian Cells (HEK293, CHO) |
| Phosphorylation | None (requires in vitro) | Yes (can be hyperglycosylated) | Yes (similar to mammalian) | Yes (most native-like) |
| Yield | Very High | High | Moderate | Low to Moderate |
| Cost | Low | Low-Moderate | High | Very High |
| Complexity | Low | Moderate | High | High |
| Best Use Case | High-yield production for subsequent in vitro phosphorylation.[1][13] | Production of secreted phosphoproteins. | Production of complex phosphoproteins requiring specific folding.[2] | Functional studies requiring native PTMs. |
Table 2: Comparison of IMAC Resins for Phosphoprotein Enrichment
| Metal Ion | Affinity for Phosphate | Selectivity vs. Acidic Residues | Optimal pH | Reference |
| Ga³⁺ (Gallium) | Very High | High | 5.5 | [12] |
| Fe³⁺ (Iron) | High | Moderate | < 6.0 | [7][12] |
| Zn²⁺ (Zinc) | Moderate | Low | ~7.0 | [12] |
| Al³⁺ (Aluminum) | High | Moderate | ~6.0 | [12] |
Based on data, Ga³⁺-IMAC demonstrates superior performance for enriching phosphoproteins, with recovery of over 90% reported for some proteins under optimal conditions.[12]
Diagrams and Workflows
References
- 1. WO1997017449A1 - A method for expressing phosphorylated recombinant human beta-casein in a bacterial system - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. Phosphoprotein analysis: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the methods used to detect phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro phosphorylation assay [bio-protocol.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Purification of phosphoproteins by immobilized metal affinity chromatography and its application to phosphoproteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Technical Support Center: pThr3-CDK5 Substrate Aggregation
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering aggregation issues with pThr3-CDK5 substrates.
Troubleshooting Guide: Step-by-Step Solutions
My pThr3-CDK5 substrate is aggregating. What are the common causes and how can I solve this?
Aggregation of a phosphorylated protein is a common challenge that can arise from several factors, including the inherent properties of the protein itself, buffer conditions, and the phosphorylation reaction. Phosphorylation introduces a highly charged phosphate group, which can alter the protein's surface charge, conformational stability, and intermolecular interactions, sometimes leading to aggregation.
Below is a step-by-step workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting protein aggregation.
Frequently Asked Questions (FAQs)
Q1: Why does phosphorylation by CDK5 sometimes lead to aggregation?
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase.[1] When it phosphorylates a substrate, it adds a bulky, negatively charged phosphate group. This modification can:
-
Alter Surface Hydrophobicity: It may expose previously buried hydrophobic patches, which can interact between molecules and cause aggregation.
-
Induce Conformational Changes: Phosphorylation can trigger a change in the protein's three-dimensional structure, potentially leading to a less stable, aggregation-prone state.
-
Disrupt Electrostatic Interactions: The new negative charge can disrupt existing salt bridges or create new, unfavorable electrostatic repulsions within or between protein molecules.
In neurodegenerative diseases like Alzheimer's, aberrant CDK5 activity leads to hyperphosphorylation of proteins like Tau, causing them to detach from microtubules and aggregate into neurofibrillary tangles.[2][3] This highlights the critical role of phosphorylation in protein aggregation pathways.
Caption: CDK5 activation and subsequent substrate phosphorylation pathway.
Q2: How can I optimize my buffer to prevent aggregation?
Buffer optimization is a critical first step. Key parameters to adjust include:
-
pH: The pH of the solution affects the overall charge of the protein. If the buffer pH is close to the protein's isoelectric point (pI), its net charge will be near zero, reducing repulsion and increasing the likelihood of aggregation. Try adjusting the pH at least 1 unit away from the pI.[4]
-
Salt Concentration: The ionic strength of the buffer can shield charges and affect solubility.[4] While low salt can sometimes lead to aggregation, very high salt can also cause "salting out." It is often necessary to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition.[5]
-
Phosphate-Free Buffers: When working with phosphorylated proteins, it's advisable to use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS).[6] Excess phosphate ions in the buffer can sometimes interfere with the phosphorylated protein or subsequent assays.[6]
Q3: What additives can I screen to improve the solubility of my pThr3-CDK5 substrate?
Screening a panel of solubility-enhancing additives is a powerful strategy. These additives work through various mechanisms to stabilize proteins and prevent aggregation.[7]
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 0.1 - 1.0 M | Suppress aggregation by binding to charged and hydrophobic regions.[4][] |
| Polyols/Osmolytes | Glycerol, Sucrose | 5% - 20% (v/v) | Stabilize the native protein structure by being preferentially excluded from the protein surface.[4][] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 10 mM | Prevent the formation of non-native disulfide bonds which can lead to aggregation.[4][5] |
| Non-denaturing Detergents | Tween-20, CHAPS, Triton X-100 | 0.01% - 0.1% (v/v) | Solubilize aggregation-prone hydrophobic regions without denaturing the protein.[4] |
| Chaotropes (low conc.) | Urea, Guanidine-HCl | 0.5 - 2.0 M | At low concentrations, can help solubilize aggregates or intermediates. Use with caution as high concentrations will denature the protein.[9] |
Q4: How do I handle and store my phosphorylated protein to minimize aggregation?
Proper handling and storage are crucial for maintaining the integrity of your protein.
-
Temperature: Perform all purification and handling steps at 4°C to reduce the rate of aggregation.[9]
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[4][9] If possible, work with lower concentrations or add stabilizing agents if a high final concentration is required.[9]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which are a common cause of aggregation.[9] After purification, aliquot the protein into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C.
-
Cryoprotectants: Always add a cryoprotectant like glycerol (typically 10-20%) to your final buffer before freezing to prevent aggregation during the freeze-thaw process.[9]
Experimental Protocols
Protocol 1: Small-Scale Protein Solubility Screen
This protocol allows for the rapid testing of multiple buffer conditions to identify those that enhance the solubility of your pThr3-CDK5 substrate.
Materials:
-
Purified, aggregated pThr3-CDK5 substrate
-
96-well microplate (conical bottom preferred)
-
A panel of buffer additives (see table above)
-
Base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Microplate centrifuge
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Prepare Additive Matrix: In a 96-well plate, prepare a matrix of different buffer conditions. For example, vary the pH across the rows and the concentration of an additive (like L-Arginine) across the columns.
-
Add Protein: Add a fixed amount of your aggregated protein solution to each well.
-
Incubate: Gently mix and incubate the plate for 1-2 hours at 4°C to allow the protein to equilibrate.
-
Pellet Aggregates: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes at 4°C to pellet the insoluble aggregates.
-
Measure Soluble Fraction: Carefully transfer a portion of the supernatant from each well to a new plate.
-
Quantify Protein: Determine the protein concentration in the supernatant of each well using a standard protein assay.
-
Analyze: The conditions that yield the highest protein concentration in the supernatant are the optimal ones for keeping your substrate soluble.
Caption: Experimental workflow for a 96-well plate solubility screen.
Protocol 2: Tips for the in vitro Phosphorylation Reaction
If aggregation occurs during or immediately after the phosphorylation step, optimize the reaction itself.
Recommendations:
-
Include Phosphatase Inhibitors: During cell lysis and protein purification (before the kinase reaction), always include a cocktail of phosphatase inhibitors to prevent dephosphorylation.[10]
-
Optimize Enzyme:Substrate Ratio: Too much kinase or excessively long incubation times can sometimes lead to hyper-phosphorylation at non-specific sites, which might contribute to aggregation. Try reducing the amount of CDK5 or shortening the reaction time.
-
Perform Reaction in an Optimized Buffer: Once you identify an optimal buffer from your solubility screen (Protocol 1), perform the phosphorylation reaction directly in that buffer. Ensure the buffer is compatible with CDK5 activity.
-
Keep it Cold: Once the reaction is complete, immediately place it on ice and proceed with downstream steps to minimize the chance of aggregation.[10]
-
ATP Concentration: Ensure the final ATP concentration is sufficient (typically 1 mM) for the kinase reaction.[11]
References
- 1. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Cdk5 and aberrant cell cycle activation at the core of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. bioradiations.com [bioradiations.com]
- 7. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. neb.com [neb.com]
Off-target effects of CDK5 inhibitors in my pThr3 phosphorylation study.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering potential off-target effects of Cyclin-dependent kinase 5 (CDK5) inhibitors in their phosphorylation studies.
Frequently Asked Questions (FAQs)
Q1: What is CDK5 and why is it a challenging target?
A1: Cyclin-dependent kinase 5 (CDK5) is an atypical serine/threonine kinase that is crucial for neuronal development, synaptic plasticity, and other cellular processes.[][2] Unlike other CDKs, its activity depends on binding to non-cyclin activators, primarily p35 or p39.[3] In pathological conditions, such as neurodegenerative diseases, p35 can be cleaved by calpain to a more stable p25 fragment.[4][5] The resulting CDK5/p25 complex becomes hyperactive and mislocalized, leading to aberrant phosphorylation of substrates like tau, which is implicated in diseases like Alzheimer's.[4][6] The challenge in targeting CDK5 lies in the high structural similarity of its ATP-binding pocket with other CDKs, making the development of highly selective inhibitors difficult and increasing the likelihood of off-target effects.[7]
Q2: What are "off-target" effects in the context of kinase inhibitors?
A2: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than the intended target (in this case, CDK5).[8] This is common because many inhibitors are designed to fit into the ATP-binding pocket, which is highly conserved across the human kinome.[7] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity.[8][9]
Q3: My CDK5 inhibitor is showing an effect on pThr3 phosphorylation. How can I be sure it's a direct result of CDK5 inhibition?
A3: Attributing a change in phosphorylation to a specific kinase requires several lines of evidence. An observed effect could be a direct consequence of CDK5 inhibition, an indirect "on-target" effect (e.g., CDK5 regulates a phosphatase that acts on pThr3), or a direct "off-target" effect on another kinase that phosphorylates Thr3. Distinguishing between these possibilities is critical.
Q4: How do I choose the most selective CDK5 inhibitor for my experiments?
A4: Choosing the right inhibitor involves reviewing its selectivity profile. Many inhibitors have been tested against large panels of kinases.[10][11] Look for data that provides IC50 or Kd values against CDK5 and a broad range of other kinases. A highly selective inhibitor will have a significantly lower IC50 for CDK5 compared to other kinases. Resources like the SGC (Structural Genomics Consortium) and commercial profiling services often publish this data.[12] Recently, more selective inhibitors are being developed, which spare broader CDK family members.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My CDK5 inhibitor affects the phosphorylation of multiple proteins, not just my target.
-
Possible Cause: The inhibitor has a broad selectivity profile and is inhibiting multiple kinases. This is a classic sign of off-target effects. For example, Roscovitine is widely used as a CDK5 inhibitor but also potently inhibits CDK1, CDK2, CDK7, and CDK9.[7][14]
-
Troubleshooting Steps:
-
Consult Selectivity Data: Review published kinome-wide screening data for your specific inhibitor (See Table 1 for examples).
-
Use an Orthogonal Inhibitor: Repeat the experiment with a structurally different CDK5 inhibitor that has a different off-target profile.[15] If both inhibitors produce the same effect on pThr3, it strengthens the hypothesis that the effect is mediated by CDK5.
-
Perform a Genetic Knockdown: Use siRNA or shRNA to specifically reduce CDK5 expression. If the phenotype (change in pThr3) matches that of the inhibitor treatment, it provides strong evidence for on-target activity.
-
Issue 2: The inhibitor works in my in vitro kinase assay but not in my cell-based assay (or vice-versa).
-
Possible Cause:
-
In vitro to cell-based: The inhibitor may have poor cell permeability, be actively pumped out of the cell, or be rapidly metabolized.
-
Cell-based to in vitro: The effect seen in cells might be an indirect consequence of inhibiting CDK5 or due to an off-target effect on another kinase that is not present in your in vitro assay.
-
-
Troubleshooting Steps:
-
Verify Target Engagement in Cells: Use a technique like a cellular thermal shift assay (CETSA) or an in-cell western to confirm that the inhibitor is binding to CDK5 inside the cell.
-
Assess Cell Permeability: Check the physicochemical properties of the compound.
-
Test for Indirect Effects: The effect in cells could be downstream of CDK5's primary function. The signaling pathway diagram below can help map potential indirect connections.
-
Issue 3: I observe unexpected cellular toxicity or phenotypes that are not documented for CDK5 loss-of-function.
-
Possible Cause: The observed toxicity is likely due to the inhibition of one or more off-target kinases that are essential for cell viability or other functions.[9] For instance, many CDKs are critical for cell cycle progression, and inhibiting them can lead to cell cycle arrest or apoptosis.[]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response analysis. Off-target effects often occur at higher concentrations. Use the lowest concentration of the inhibitor that effectively modulates your target.
-
Kinome Profiling: If the phenotype is critical to your study, consider performing a kinome-wide screen (see Protocol 3) to identify which other kinases are inhibited at the effective concentration.
-
Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of CDK5. If the phenotype can be rescued, it confirms the effect is on-target.
-
Quantitative Data: Selectivity of Common Kinase Inhibitors
The table below summarizes the inhibitory activity (IC50 in nM) of several compounds commonly used to study CDK5. Note the significant activity against other kinases, which highlights the potential for off-target effects.
| Inhibitor | CDK5/p25 (IC50 nM) | CDK1/CycB (IC50 nM) | CDK2/CycA (IC50 nM) | GSK3β (IC50 nM) | Other Notable Targets (IC50 nM) |
| Roscovitine (Seliciclib) | 160[7] | 300 | 400 | >10,000 | CDK7 (400), CDK9 (150)[7] |
| Dinaciclib | 1 | 3 | 1 | - | CDK9 (4), CDK1 (3) |
| AT7519 | 10 | 100 | 47 | - | CDK1 (100), CDK2 (47), CDK4 (180), CDK6 (170), CDK9 (21)[] |
| Indirubin-3'-monoxime | 170 | 180 | 70 | 30 | - |
| Purvalanol A | 4 | 75 | 6 | - | CDK2 (6)[] |
Data is compiled from various sources and should be used for comparative purposes. Absolute values can vary based on assay conditions.
Visualizing Pathways and Workflows
CDK5 Signaling Pathway
The diagram below illustrates the activation of CDK5 and its role in phosphorylating downstream targets. Aberrant activation by p25 is a key event in neurodegenerative disease pathology.
Caption: Simplified CDK5 activation and its role in substrate phosphorylation.
Experimental Workflow for Investigating Off-Target Effects
This workflow provides a logical sequence of experiments to validate that an observed effect is due to on-target CDK5 inhibition.
Caption: Workflow for validating CDK5 inhibitor on-target effects.
Experimental Protocols
Protocol 1: Immunoprecipitation and Western Blot for pThr3
This protocol is for assessing the phosphorylation status of a specific protein (your protein of interest at Thr3) in response to CDK5 inhibitor treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against your protein of interest.
-
Antibody specific to the phosphorylated Thr3 site (pThr3).
-
Protein A/G magnetic beads or agarose.
-
CDK5 inhibitor and vehicle control (e.g., DMSO).
-
SDS-PAGE gels, transfer apparatus, and western blot reagents.
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the CDK5 inhibitor at various concentrations and time points. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of ice-cold lysis buffer per 10 cm dish. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Immunoprecipitation (IP):
-
Normalize protein amounts across all samples (e.g., 500 µg of total protein).
-
Add 2-5 µg of the total protein antibody to each lysate and incubate with rotation for 4 hours to overnight at 4°C.
-
Add 25 µL of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-4 times with lysis buffer.
-
-
Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein.
-
Western Blot:
-
Load the eluted samples onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for pThr3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Develop with an ECL substrate and image the blot.
-
Strip and re-probe the membrane with the antibody for the total protein as a loading control.
-
Protocol 2: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of your compound on recombinant CDK5/p25 activity.
Materials:
-
Recombinant active CDK5/p25 enzyme.
-
Kinase buffer.
-
Substrate peptide or protein (a known CDK5 substrate is recommended).
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega).
-
CDK5 inhibitor at various concentrations.
Methodology (using ADP-Glo™ as a non-radioactive example):
-
Prepare Reagents: Dilute the kinase, substrate, and inhibitor to desired concentrations in kinase buffer.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of a 5x inhibitor solution.
-
Add 10 µL of a 2.5x solution containing the CDK5/p25 enzyme and the substrate.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a 2.5x ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Detect ADP Production:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the data to determine the IC50 value.
Protocol 3: Kinome Profiling Overview
Kinome profiling is a high-throughput method to assess the selectivity of an inhibitor by testing it against a large panel of purified kinases.[10][16] While typically performed by specialized contract research organizations (CROs), understanding the principle is crucial.
Principle: The inhibitor is tested at one or more concentrations (e.g., 1 µM) against hundreds of different recombinant kinases in parallel in vitro kinase assays. The activity of each kinase is measured, and the percent inhibition is calculated.
Data Interpretation:
-
The output is typically a "tree-spot" diagram or a table showing the kinases that were significantly inhibited.
-
This provides a comprehensive map of the inhibitor's on-target and off-target activities.
-
By identifying the off-targets, you can form new hypotheses about why you might be observing unexpected phenotypes. For example, if your inhibitor strongly inhibits a kinase known to be involved in cell cycle, it could explain observed toxicity.
References
- 2. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 16. reactionbiology.com [reactionbiology.com]
Optimizing mass spectrometry parameters for pThr3 phosphopeptide detection.
Welcome to the technical support center for the optimization of mass spectrometry parameters for pThr3 phosphopeptide detection. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and analysis of pThr3 phosphopeptides.
Question: I am observing a low signal intensity or complete absence of my target pThr3 phosphopeptide. What are the potential causes and solutions?
Answer:
Low signal intensity for phosphopeptides is a common issue stemming from several factors throughout the experimental workflow. Here are the primary causes and corresponding troubleshooting steps:
-
Incomplete Cell Lysis and Inadequate Phosphatase Inhibition: Phosphatases can remain active during sample preparation, leading to the dephosphorylation of your target peptide.[1] Tyrosine phosphorylation is particularly susceptible, with potential losses exceeding 50% during processing.[1]
-
Solution: Immediately flash-freeze cell pellets in liquid nitrogen and store them at -80°C.[1] Use a lysis buffer pre-heated to 90°C containing a comprehensive phosphatase inhibitor cocktail (e.g., PhosSTOP, sodium orthovanadate, sodium fluoride, and β-glycerophosphate) and chaotropic agents like 8M urea to ensure rapid denaturation of proteins and phosphatases.[1]
-
-
Suboptimal Phosphopeptide Enrichment: The low stoichiometric nature of phosphorylation necessitates an enrichment step.[2][3][4] However, the efficiency of this step can be highly variable.
-
Solution: The choice between Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography depends on the nature of your peptide. IMAC is often more effective for multiply-phosphorylated peptides, while TiO2 can show high selectivity.[5][6][7] Consider performing sequential enrichment with both methods to maximize coverage.[1] Additionally, optimizing the peptide-to-bead ratio is crucial to avoid non-specific binding or loss of phosphopeptides.
-
-
Poor Ionization Efficiency: Phosphopeptides are known to have suppressed ionization efficiency in the positive-ion mode commonly used in mass spectrometry.[2][8]
-
Solution: While switching to negative-ion mode is an option, it is often less sensitive. A more practical approach is to ensure optimal desalting and sample cleanup to remove any ion-suppressing contaminants.
-
-
Inappropriate Fragmentation Method: The fragmentation method significantly impacts the quality of the resulting MS/MS spectra and the confidence of identification.
-
Solution: For phosphopeptides, especially those with labile phosphate groups, Higher-Energy Collisional Dissociation (HCD) is often preferred over Collision-Induced Dissociation (CID) as it minimizes the neutral loss of the phosphate group and provides richer fragmentation spectra.[9][10][11] Electron-Transfer Dissociation (ETD) and related techniques like EThcD can be even more advantageous for preserving the phosphate group and providing extensive backbone fragmentation, leading to higher confidence in site localization.[9][12][13][14]
-
Question: My MS/MS spectra for the pThr3 phosphopeptide are dominated by a neutral loss peak, making confident identification and site localization difficult. How can I address this?
Answer:
The neutral loss of phosphoric acid (H3PO4, -98 Da) from phosphoserine and phosphothreonine residues is a characteristic fragmentation pattern, especially in CID.[8] While it can be a diagnostic tool, excessive neutral loss can prevent the generation of informative b- and y-ions needed for sequence confirmation and site localization.[9][15]
-
Optimize Collision Energy: For HCD, the normalized collision energy (NCE) is a critical parameter. An NCE that is too high can lead to excessive fragmentation and prominent neutral loss.
-
Solution: Perform a systematic evaluation of NCE values. For many phosphopeptides, an NCE in the range of 25-30% provides a good balance between peptide backbone fragmentation and minimizing neutral loss.[16] One study found 28% NCE to be optimal for identifying the highest number of phosphopeptides with good localization confidence.[16]
-
-
Utilize Alternative Fragmentation Methods:
Question: I have identified a phosphopeptide, but I am not confident about the localization of the phosphate group on Thr3, as there are other potential phosphorylation sites (Ser/Thr/Tyr) nearby. How can I improve phosphosite localization confidence?
Answer:
Unambiguous phosphosite localization is a significant challenge in phosphoproteomics, especially when multiple potential sites are in close proximity.[15][17]
-
Employ Advanced Fragmentation:
-
Solution: EThcD is particularly powerful for site localization as it generates a more complete set of fragment ions, increasing the probability of obtaining site-determining ions.[13][14] Studies have shown that EThcD can increase the percentage of correctly localized phosphosites to over 95%.[13][14]
-
-
Use Site Localization Algorithms:
-
Solution: Utilize specialized software algorithms designed for phosphosite localization, such as phosphoRS, Ascore, or PTM-RS.[1][13] These tools calculate a probability or score for each potential phosphorylation site based on the presence and intensity of site-determining fragment ions in the MS/MS spectrum. A high score (e.g., PTM-RS probability > 0.90 or Andromeda score > 0.75) indicates high confidence in the assignment.[1]
-
-
Manual Spectral Validation:
-
Solution: For critical targets, manual inspection of the MS/MS spectra is recommended. Look for the presence of b- and y-ions that unambiguously pinpoint the modification to Thr3.
-
Frequently Asked Questions (FAQs)
Q1: Which phosphopeptide enrichment method is better, IMAC or TiO2?
A1: Neither method is universally superior; they have different selectivities and are often complementary.[18][6][7]
-
IMAC (e.g., Fe³⁺-IMAC, Zr-IMAC): Tends to be more effective for enriching multiply-phosphorylated peptides and may also capture more basic and hydrophilic phosphopeptides.[18][5][6][7]
-
TiO2: Often shows high specificity for singly-phosphorylated peptides.[18] For comprehensive phosphoproteome coverage, a sequential enrichment strategy using both IMAC and TiO2 is often recommended.[1]
Q2: What is the optimal collision energy for pThr phosphopeptide fragmentation in HCD?
A2: The optimal normalized collision energy (NCE) depends on the specific peptide and the instrument used. However, a good starting point is to test a range between 24% and 32%.[16] Studies have shown that an NCE of around 28% often yields the highest number of identified phosphopeptides with good localization confidence.[16] It is advisable to optimize this parameter for your specific instrument and target peptide.
Q3: When should I use ETD or EThcD instead of HCD?
A3: ETD and EThcD are particularly useful in the following scenarios:
-
Labile Phosphosites: When dealing with phosphopeptides that are prone to neutral loss, ETD preserves the phosphate group better than HCD.[9]
-
Difficult Site Localization: When a peptide contains multiple potential phosphorylation sites in close proximity, the extensive fragmentation provided by EThcD can generate the necessary site-determining ions for unambiguous localization.[13][14]
-
Multiply-Charged Precursors: ETD is generally more efficient for higher charge state precursors (≥3+).
Q4: How much starting material do I need for a phosphoproteomics experiment?
A4: The required amount of starting material is a critical consideration and depends on the abundance of your protein of interest and the sensitivity of your mass spectrometer.[1] For global phosphoproteomics studies, researchers often start with several milligrams of protein lysate. For targeted analysis of a specific phosphoprotein, the amount can be lower, but it is always advisable to start with a sufficient amount to ensure that the low-abundance phosphopeptides can be detected after enrichment and potential sample losses during preparation.
Data Presentation
Table 1: Comparison of Phosphopeptide Enrichment Strategies
| Feature | IMAC (Fe³⁺) | TiO₂ | Zr-IMAC |
| Primary Selectivity | Multiply-phosphorylated, basic, and hydrophilic peptides[18][6][7] | Singly-phosphorylated peptides | High selectivity, retrieves a high number of unique phosphopeptides[19] |
| Reported Efficiency | High, with over 70% of enriched peptides being phosphopeptides in multi-step enrichments[18] | Very high in the first round of enrichment (can be >85%), but may decrease in subsequent rounds[18] | Can recover over 89% of the total identified phosphopeptides[19] |
| Common Issues | Can have non-specific binding of acidic peptides (e.g., those rich in Asp and Glu) | Specificity can be limited, with over 30% non-phosphopeptide retention in some cases[1] | Performance is dependent on optimized binding conditions[19] |
Table 2: Overview of Fragmentation Methods for Phosphopeptide Analysis
| Method | Principle | Advantages for pThr Peptides | Disadvantages |
| CID | Low-energy collisions with an inert gas | Widely available | Prone to neutral loss of the phosphate group, leading to poor fragmentation and difficult site localization[8] |
| HCD | Higher-energy collisions in a multipole collision cell | Reduced neutral loss compared to CID, richer fragment ion spectra[10][20] | Neutral loss can still be significant for labile phosphosites |
| ETD | Electron transfer from a radical anion to the peptide | Preserves the phosphate group, excellent for labile modifications and site localization[9][12] | Less efficient for doubly-charged precursors, longer reaction times |
| EThcD | Combined ETD and HCD fragmentation | Generates both c/z and b/y ion series, providing extensive sequence coverage and the highest confidence in site localization[9][12][13][14] | Available on fewer instrument platforms, can generate complex spectra |
Experimental Protocols
Protocol 1: General Workflow for pThr3 Phosphopeptide Analysis
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Immediately lyse cells in 8M urea buffer supplemented with a phosphatase inhibitor cocktail (e.g., Roche PhosSTOP), 1 mM sodium orthovanadate, 5 mM sodium fluoride, and 10 mM β-glycerophosphate.[1]
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce proteins with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to <2M.
-
Digest with Trypsin/Lys-C mix overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt using a C18 StageTip or SPE column.
-
-
Phosphopeptide Enrichment (using TiO2 as an example):
-
Equilibrate TiO2 beads in loading buffer (e.g., 80% acetonitrile (ACN), 5% TFA, 1 M glycolic acid).
-
Incubate the desalted peptides with the equilibrated TiO2 beads.
-
Wash the beads sequentially with a wash buffer (e.g., 80% ACN, 1% TFA) and a final wash with 0.1% TFA.
-
Elute phosphopeptides using an elution buffer (e.g., 1.5 M NH4OH).
-
Acidify the eluate immediately with formic acid (FA).
-
-
LC-MS/MS Analysis:
-
Desalt the enriched phosphopeptides using a C18 StageTip.
-
Analyze by LC-MS/MS on an Orbitrap mass spectrometer (or similar high-resolution instrument).
-
Use a data-dependent acquisition (DDA) method with optimized HCD or EThcD fragmentation.
-
-
Data Analysis:
-
Search the raw data against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot.[21]
-
Specify phosphorylation of threonine as a variable modification.
-
Use a site localization algorithm (e.g., PTM-RS) to determine the confidence of pThr3 localization.
-
Visualizations
Caption: General experimental workflow for pThr3 phosphopeptide analysis.
References
- 1. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 2. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparing multistep immobilized metal affinity chromatography and multistep TiO2 methods for phosphopeptide enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in plasma membrane phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Insights from the First Phosphopeptide Challenge of the MS Resource Pillar of the HUPO Human Proteome Project - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. Optimized Orbitrap HCD for quantitative analysis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Managing Weak pThr3-CDK5 Substrate Interactions in Co-Immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the weak interaction between phosphorylated Threonine 3 (pThr3) and Cyclin-Dependent Kinase 5 (CDK5) substrates during co-immunoprecipitation (co-IP) experiments.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the co-IP of pThr3-CDK5 substrate complexes.
| Problem | Potential Cause | Recommended Solution |
| No or very weak signal of the interacting protein (prey) | The interaction between the pThr3-CDK5 substrate (bait) and its partner is inherently weak and transient, dissociating during the IP procedure. | Optimize lysis and wash buffers with less stringent detergents and lower salt concentrations. Consider the use of in vivo cross-linking agents to stabilize the interaction. Increase the amount of starting material (cell lysate). |
| The phosphorylation state of the substrate is not maintained during the experiment. | Always include phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the procedure.[1] | |
| The antibody epitope is masked by the protein-protein interaction. | If possible, try a different antibody that targets a different region of the bait protein. | |
| The interacting protein is in low abundance. | Increase the amount of cell lysate used for the co-IP. Overexpression of the tagged prey protein can also be considered, though this may introduce artifacts. | |
| High background with many non-specific bands | Lysis or wash buffer conditions are not stringent enough. | Gradually increase the detergent (e.g., NP-40, Triton X-100 from 0.1% to 1%) and salt concentration (e.g., NaCl from 150 mM to 500 mM) in the wash buffer.[2] Increase the number of wash steps. |
| Non-specific binding of proteins to the beads or antibody. | Pre-clear the lysate by incubating it with beads alone before adding the specific antibody. Use a non-specific IgG isotype control to assess the level of non-specific binding to the antibody. | |
| Co-elution of antibody heavy and light chains masking the protein of interest | The secondary antibody used for Western blotting detects the primary antibody used for immunoprecipitation. | Use a primary antibody for Western blotting that was raised in a different species than the IP antibody. Alternatively, use specialized reagents that covalently couple the antibody to the beads, or light chain-specific secondary antibodies. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal lysis buffer for preserving a weak pThr3-CDK5 substrate interaction?
A1: There is no single "best" buffer, as the optimal composition depends on the specific proteins and their cellular localization. However, a good starting point is a non-denaturing lysis buffer with a mild detergent. Avoid harsh detergents like SDS.[2]
-
Recommended Starting Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, and freshly added protease and phosphatase inhibitors.
Q2: How can I stabilize the weak interaction between pThr3-CDK5 and its substrate?
A2: In vivo cross-linking is a highly effective method. Reagents like formaldehyde or DSS (disuccinimidyl suberate) can be used to covalently link interacting proteins within the cell before lysis. It is crucial to optimize the cross-linker concentration and reaction time to avoid excessive cross-linking, which can create large, insoluble aggregates.
Q3: What are the most critical controls to include in my co-IP experiment?
A3:
-
Isotype Control: An immunoprecipitation with a non-specific antibody of the same isotype as your primary antibody to control for non-specific binding to the antibody.
-
Beads-Only Control: Incubating the cell lysate with just the beads to identify proteins that bind non-specifically to the beads themselves.
-
Input Control: A small fraction of the cell lysate that has not undergone immunoprecipitation is run on the Western blot to confirm the presence of both the bait and prey proteins in the starting material.[1]
Q4: Should I use monoclonal or polyclonal antibodies for my co-IP?
A4: Both have their advantages. Monoclonal antibodies offer high specificity to a single epitope, reducing the chances of off-target binding. Polyclonal antibodies can recognize multiple epitopes on the target protein, which may lead to a more robust pulldown, especially if the primary epitope is partially masked. The best choice often needs to be determined empirically.
Quantitative Data Summary
| Lysis/Wash Buffer Additive | Concentration Range | Mechanism of Action | Expected Relative Prey Protein Yield |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% | Solubilizes proteins while being less disruptive to protein-protein interactions than ionic detergents. | Moderate to High (concentration needs optimization) |
| Ionic Detergent (e.g., SDS, Deoxycholate) | > 0.1% | Strongly denaturing, likely to disrupt weak interactions. | Very Low |
| Salt (e.g., NaCl) | 50 mM - 500 mM | Reduces non-specific electrostatic interactions. Higher concentrations can disrupt specific interactions. | High at lower concentrations, decreases as concentration increases. |
| Glycerol | 5% - 20% | Stabilizes protein conformation and interactions. | Increased |
| Protease Inhibitor Cocktail | Manufacturer's recommendation | Prevents degradation of bait and prey proteins. | Increased |
| Phosphatase Inhibitor Cocktail | Manufacturer's recommendation | Preserves the phosphorylation state of the pThr3 substrate. | Increased |
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol for Weak pThr3-CDK5 Substrate Interaction
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for the pThr3-CDK5 substrate to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a potentially lower detergent concentration).
-
After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer (e.g., glycine-HCl, pH 2.5) if the native protein complex is required for downstream applications. Neutralize the eluate immediately.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the CDK5 substrate and the expected interacting partner.
-
In Vivo Cross-linking Protocol
-
Cross-linking:
-
Wash cells with PBS.
-
Add fresh cross-linking solution (e.g., 1% formaldehyde in PBS) and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Co-IP:
-
Proceed with the co-IP protocol as described above.
-
-
Reversal of Cross-links:
-
After elution in Laemmli buffer, heat the samples at 95-100°C for 20-30 minutes to reverse the formaldehyde cross-links before loading on the gel.
-
Visualizations
CDK5 Signaling Pathway
Caption: CDK5 activation and substrate phosphorylation pathway.
Co-Immunoprecipitation Workflow for Weak Interactions
Caption: Co-IP workflow for detecting weak protein interactions.
References
Normalizing pThr3 phosphorylation levels to total protein expression.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when normalizing pThr3 phosphorylation levels to total protein expression, a critical step in studying signal transduction pathways.
Frequently Asked Questions (FAQs)
Q1: Why is it important to normalize pThr3 levels to total protein?
Normalizing the phosphorylated pThr3 signal to the total amount of the protein of interest is crucial for accurate quantification of phosphorylation events.[1] This process corrects for variations in sample loading and protein transfer during Western blotting, ensuring that observed changes in the pThr3 signal are due to actual changes in phosphorylation status and not experimental inconsistencies.[2] By determining the ratio of the phosphorylated protein to the total protein, you can accurately compare the impact of different treatments or conditions on your target protein's activation state.[3][4]
Q2: What is the best method for normalizing pThr3 to its total protein?
The most accurate method is to use a pan-specific antibody that recognizes the total protein regardless of its phosphorylation state.[2][5] This allows for the direct comparison of the phosphorylated fraction to the total protein population within the same sample. Multiplex fluorescent Western blotting is a highly recommended technique as it enables the simultaneous detection of both the phosphorylated and total protein on the same blot, eliminating the variability associated with stripping and reprobing.[6][7]
Q3: Can I use a housekeeping protein like GAPDH or Beta-actin for normalization instead of the total protein?
While housekeeping proteins are commonly used as loading controls to ensure equal protein loading between lanes, they do not account for changes in the expression level of your specific target protein.[8] Normalizing to the total protein of interest is more accurate because it specifically measures the proportion of that protein that is phosphorylated.[2][5] However, it is still good practice to use a housekeeping protein as a loading control to verify consistent sample loading across the gel.[8]
Q4: Should I use milk or Bovine Serum Albumin (BSA) for blocking when detecting pThr3?
It is strongly recommended to avoid using milk as a blocking agent.[9][10] Milk contains casein, an abundant phosphoprotein, which can lead to high background noise due to non-specific binding of the phospho-specific antibody.[9][10] Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking and antibody dilutions to minimize background and ensure cleaner results.[1][10]
Q5: What is the difference between multiplexing and stripping/reprobing for detecting pThr3 and total protein?
-
Multiplexing: This technique uses primary antibodies raised in different host species for the phosphorylated and total protein, which are then detected simultaneously using species-specific secondary antibodies conjugated to different fluorescent dyes.[6][7] This method is more accurate as it avoids the potential for protein loss that can occur during stripping.[7]
-
Stripping and Reprobing: This involves detecting the first protein (e.g., pThr3), then using a stripping buffer to remove the primary and secondary antibodies before reprobing the same membrane for the second protein (e.g., total protein).[11][12] While a common technique, it can lead to a reduction in the amount of protein on the membrane, potentially affecting the accuracy of quantification.[7]
Troubleshooting Guides
Problem 1: Weak or No pThr3 Signal
| Possible Cause | Recommended Solution |
| Insufficient Phosphorylation | Optimize cell stimulation conditions (e.g., time course, stimulant concentration) to ensure the target protein is phosphorylated.[7][9] |
| Phosphatase Activity | Always include phosphatase and protease inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation.[3][9] |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. You may also need to enrich your sample for the protein of interest using immunoprecipitation.[7] |
| Suboptimal Antibody Dilution | Perform an antibody titration experiment to determine the optimal concentration for your primary and secondary antibodies. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For large proteins, consider a wet transfer overnight at 4°C.[13][14] |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Blocking Agent | Avoid using milk. Use 3-5% BSA in TBST for blocking.[9][10] |
| Antibody Concentration | High primary or secondary antibody concentrations can lead to non-specific binding. Reduce the antibody concentration.[13][15] |
| Insufficient Washing | Increase the number and duration of washes with TBST after antibody incubations to remove unbound antibodies.[3] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, to avoid microbial growth that can cause speckles and high background.[15] |
| Membrane Drying | Ensure the membrane does not dry out at any point during the immunoblotting process.[16] |
Problem 3: Inconsistent Normalization Results
| Possible Cause | Recommended Solution |
| Inaccurate Protein Quantification | Use a reliable protein assay (e.g., BCA) to ensure equal loading of total protein in each lane.[2] |
| Stripping and Reprobing Issues | If stripping, ensure complete removal of the first set of antibodies before reprobing. Incomplete stripping can lead to residual signal. Consider using multiplex fluorescence for higher accuracy.[7][12] |
| Signal Saturation | Ensure that the signal from both the phosphorylated and total protein bands is within the linear range of detection. Saturated signals will lead to inaccurate quantification.[6] |
| Data Analysis Method | Follow a consistent method for densitometry analysis. First, normalize both the pThr3 and total protein signals to a loading control (like GAPDH or actin). Then, calculate the ratio of the normalized pThr3 signal to the normalized total protein signal.[8][17] |
Experimental Protocols
Protocol 1: Multiplex Fluorescent Western Blot for pThr3 and Total Protein
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9] Keep samples on ice throughout the process.[9] Determine protein concentration using a BCA assay.[2]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a low-fluorescence PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a cocktail of the primary antibody against pThr3 (e.g., from rabbit) and the primary antibody against the total protein (e.g., from mouse), each diluted in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature (protected from light) with a cocktail of fluorescently-labeled secondary antibodies (e.g., anti-rabbit IgG conjugated to a 700 nm fluorophore and anti-mouse IgG conjugated to an 800 nm fluorophore).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Imaging and Quantification: Image the blot using a fluorescent imaging system. Quantify the signal intensity for the pThr3 and total protein bands. Calculate the ratio of the pThr3 signal to the total protein signal for each sample.
Protocol 2: Stripping and Reprobing for pThr3 and Total Protein
-
Initial Immunodetection: Perform the Western blot for pThr3 as you would normally, through the imaging step. Use a PVDF membrane, which is more robust for stripping.[7]
-
Stripping:
-
Wash the membrane in TBST to remove the chemiluminescent substrate.
-
Incubate the membrane in a stripping buffer (e.g., a buffer containing SDS and β-mercaptoethanol) for 30 minutes at 50°C with gentle agitation.[12]
-
Wash the membrane extensively (e.g., 6 times for 5 minutes each) with TBST to remove all residual stripping buffer.[12]
-
-
Verification of Stripping: Before reprobing, incubate the membrane with only the secondary antibody and then with the chemiluminescent substrate. If no signal is detected, the stripping was successful.[12]
-
Reprobing:
-
Block the stripped membrane again for 1 hour in 5% BSA in TBST.
-
Incubate with the primary antibody for the total protein overnight at 4°C.
-
Proceed with the standard washing, secondary antibody incubation, and imaging steps.
-
-
Quantification: Quantify the band intensities from both blots and calculate the pThr3/total protein ratio.
Data Presentation
Table 1: Example Densitometry Data for Normalization
| Sample | Treatment | pThr3 Intensity | Total Protein Intensity | Loading Control (Actin) Intensity | Normalized pThr3 (pThr3/Actin) | Normalized Total (Total/Actin) | Final Ratio (Norm. pThr3 / Norm. Total) |
| 1 | Control | 15000 | 60000 | 50000 | 0.30 | 1.20 | 0.25 |
| 2 | Treated | 45000 | 62000 | 51000 | 0.88 | 1.22 | 0.72 |
Visualizations
Caption: Multiplex fluorescent Western blot workflow for pThr3 normalization.
Caption: Troubleshooting logic for a weak pThr3 signal.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. licorbio.com [licorbio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 5. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. manuals.plus [manuals.plus]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Western blot stripping: Techniques and advantages | Abcam [abcam.com]
- 12. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Reddit - The heart of the internet [reddit.com]
How to choose the right loading control for pThr3-CDK5 substrate western blots.
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate loading control when performing Western blots for phosphorylated CDK5 substrates at Threonine 3. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a loading control in Western blotting?
A loading control is an antibody that detects a highly and constitutively expressed protein within your sample.[1] Its primary purpose is to ensure the reliability of your data by demonstrating that any observed differences in your target protein's expression are due to the experimental conditions and not variations in sample loading or membrane transfer efficiency.[1][2] If samples are loaded unevenly or transfer is inconsistent, you cannot confidently interpret changes in your protein of interest.[1] Most scientific journals now require the inclusion of appropriate loading controls for publication.[3]
Q2: What are the critical criteria for selecting a loading control for a pThr3-CDK5 substrate Western blot?
When choosing a loading control, several key factors must be considered to ensure data accuracy:
-
Stable Expression: The loading control protein's expression level should not be affected by your specific experimental conditions.[1][4]
-
Distinct Molecular Weight: The loading control and your pThr3-CDK5 substrate should have different molecular weights to ensure the bands can be easily distinguished and resolved on the blot.[2][4][5]
-
High Abundance: The chosen control protein should be highly expressed in your samples to provide a strong, clear signal.[2]
-
Subcellular Localization: Ideally, the loading control should be expressed in the same subcellular compartment as your target protein.[1] For instance, if you are analyzing nuclear extracts, a nuclear protein like Lamin B1 is more appropriate than a cytoplasmic protein like GAPDH.[1][2]
Q3: Is a traditional housekeeping protein (e.g., GAPDH, β-actin) a suitable loading control for phosphorylation studies?
While housekeeping proteins like GAPDH, β-actin, and tubulin are commonly used, they are not always ideal for phosphorylation studies.[1][5] The expression of some housekeeping genes can be altered by certain experimental treatments, such as those involving metabolic processes where GAPDH levels might fluctuate.[2] Therefore, it is crucial to validate that your chosen housekeeping protein's expression remains constant across all your experimental conditions.
Q4: What is the recommended best-practice for normalizing a phosphorylated protein signal?
For analyzing protein phosphorylation, the gold standard is to normalize the phospho-specific signal to the level of the total target protein.[6][7][8] This involves using two primary antibodies: one that detects the phosphorylated form of the substrate (pThr3-CDK5 substrate) and another "pan" antibody that recognizes the substrate regardless of its phosphorylation state.[6] This method provides the most accurate quantification by calculating the fraction of the total protein that is phosphorylated, correcting for any changes in the overall expression of the substrate protein itself.[7][8]
Loading Control Selection Guide
The choice of a loading control depends heavily on the sample type and the molecular weight of the target protein.
Table 1: Common Housekeeping Proteins for Loading Control
| Loading Control | Molecular Weight (kDa) | Primary Subcellular Localization | Notes |
| β-Actin | ~42 | Cytoplasm / Cytoskeleton | Ubiquitously expressed but may not be suitable for skeletal muscle samples due to high endogenous actin levels.[3] |
| α/β-Tubulin | ~55 | Cytoplasm / Cytoskeleton | Highly conserved and abundant in most cell types.[2] |
| GAPDH | ~37 | Cytoplasm | Expression may be affected by treatments influencing glycolysis.[2] |
| Vinculin | ~116 | Cytoplasm / Focal Adhesions | A large cytoskeletal protein, useful when the target is in the 40-60 kDa range.[2] |
| Lamin B1 | ~66 | Nucleus | Excellent control for nuclear fractions; not suitable for samples lacking a nuclear envelope.[2][3] |
| PCNA | ~29 | Nucleus | Good nuclear control, but levels can be affected by DNA damage pathways.[2][3] |
| VDAC1/Porin | ~31 | Mitochondria | Recommended for mitochondrial fractions.[2] |
| HSP60 | ~60 | Mitochondria | A mitochondrial matrix protein.[2] |
Logical Workflow for Loading Control Selection
The following diagram illustrates the decision-making process for choosing an appropriate loading control strategy for your pThr3-CDK5 substrate experiment.
Caption: Decision tree for selecting a normalization strategy.
Troubleshooting Guide
Problem: My housekeeping loading control levels are inconsistent across lanes.
-
Cause: This could indicate uneven protein loading or inefficient/uneven transfer from the gel to the membrane.[2] It can also occur if the signal is saturated due to loading too much protein.[1]
-
Solution:
-
Perform a total protein stain (e.g., Ponceau S) on the membrane after transfer to visually confirm equal loading and transfer across all lanes.
-
Run a dilution series of your samples to ensure that the signal for your loading control is within the linear range of detection and not saturated.[1][6] It is recommended to load 20–50 μg of total protein per lane for most targets.[1]
-
Problem: My loading control expression is affected by my experimental treatment.
-
Cause: The biological function of the loading control protein is likely being influenced by your experimental conditions.
-
Solution:
Problem: My pThr3-CDK5 substrate and loading control are too close in molecular weight.
-
Cause: The proteins are not sufficiently separated by SDS-PAGE, leading to overlapping bands.
-
Solution:
-
Select a loading control with a significantly different molecular weight (see Table 1).[2][4]
-
If using fluorescent secondary antibodies, you can probe for both targets simultaneously. The distinct fluorescent signals can be differentiated even if the bands are close, as long as you use primary antibodies raised in different species.[6]
-
CDK5 Signaling Pathway Overview
Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that is highly active in the central nervous system.[9][10] Its activity is dependent on association with a regulatory subunit, primarily p35 or p39.[10][11] The active CDK5/p35 complex phosphorylates numerous downstream substrates, playing critical roles in neuronal migration, synaptic transmission, and other cellular processes.[9][11]
Caption: Simplified CDK5 activation and substrate phosphorylation pathway.
Experimental Protocols
Protocol: Western Blot for pThr3-CDK5 Substrate with Total Protein Normalization
This protocol is optimized for detecting phosphorylated proteins and uses the total protein level as the loading control.
1. Sample Preparation
-
Lyse cells or tissues in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of your target protein.[7]
-
Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford).[6]
-
Dilute samples to the same concentration and add sample loading buffer. Heat samples at 70°C for 10 minutes or 95°C for 3 minutes.[6]
2. SDS-PAGE and Membrane Transfer
-
Load an equal amount of total protein for each sample onto an SDS-polyacrylamide gel.[6]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane. PVDF is recommended as it is more robust for stripping and re-probing protocols.[7][8]
3. Blocking and Antibody Incubation
-
Block the membrane for 1 hour at room temperature. Crucially, use a 5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.
-
Incubate the membrane with the primary antibody against the pThr3-CDK5 substrate overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendations.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST as before.
4. Detection and Stripping
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imager. Ensure the signal is not saturated.
-
To probe for the total protein, strip the membrane of the first set of antibodies using a commercial stripping buffer or a mild, lab-prepared buffer.
-
Confirm the stripping was successful by incubating with an ECL substrate again; no signal should be present.
5. Re-probing for Total Protein Control
-
Repeat the blocking step as described above.
-
Incubate the stripped membrane with the primary antibody against the total CDK5 substrate overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps.
6. Analysis
-
Quantify the band intensity for both the phosphorylated protein and the total protein for each lane.
-
Normalize the phosphorylated protein signal by dividing it by the total protein signal for that same sample. This ratio represents the level of phosphorylation, corrected for any variations in protein loading.
Western Blot Workflow Diagram
Caption: Step-by-step workflow for phospho-protein Western blotting.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ウェスタンブロッティングのローディングコントロール [sigmaaldrich.com]
- 5. Recommended controls for western blot | Abcam [abcam.com]
- 6. licorbio.com [licorbio.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. samuelslab.com [samuelslab.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
Validating pThr3 as a Bona Fide CDK5 Phosphorylation Site In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the in vivo phosphorylation of a specific substrate by its kinase is a critical step in elucidating signaling pathways and identifying potential therapeutic targets. This guide provides a comparative overview of key experimental approaches to validate pThr3 as a genuine phosphorylation site of Cyclin-Dependent Kinase 5 (CDK5) in a physiological context.
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a pivotal role in neuronal development, synaptic plasticity, and various other cellular processes. Its dysregulation has been implicated in several neurodegenerative diseases. The synthetic peptide "[pThr3]-CDK5 Substrate," derived from the sequence of histone H1, is known to be an effective substrate for CDK5 in vitro, with a Threonine (Thr) at the third position being the phosphate acceptor. However, demonstrating that this specific phosphorylation event occurs in vivo requires rigorous experimental validation.
This guide compares three primary methodologies for this validation: Mass Spectrometry-based Phosphoproteomics, the use of Phospho-specific Antibodies, and Site-Directed Mutagenesis. Each approach offers unique advantages and is often used in combination to provide compelling evidence.
Comparative Analysis of In Vivo Validation Methods
| Method | Principle | Strengths | Limitations | Best Suited For |
| Mass Spectrometry (MS)-Based Phosphoproteomics | Direct identification of phosphopeptides from complex biological samples. Tissues or cells are lysed, proteins digested, and phosphopeptides are often enriched before analysis by LC-MS/MS. | - Unbiased, high-throughput identification of phosphorylation sites.- Can provide quantitative information on phosphorylation stoichiometry.- Does not require prior knowledge of the phosphorylation site. | - Can be technically challenging and requires specialized equipment and expertise.- May not detect low-abundance phosphopeptides.- Does not directly prove the kinase responsible. | - Initial discovery of phosphorylation sites.- Global analysis of phosphorylation changes in response to stimuli or in disease models.- Confirmation of the exact phosphorylated residue. |
| Phospho-specific Antibodies | Generation of antibodies that specifically recognize the phosphorylated pThr3 epitope. These can be used in various immunoassays (Western blotting, immunohistochemistry) to detect the phosphorylated substrate. | - Highly specific for the target phosphorylation event.- Relatively easy to implement in standard laboratory workflows.- Enables visualization of the spatial and temporal dynamics of phosphorylation. | - Antibody generation can be time-consuming and expensive.- Thorough validation is required to ensure specificity.- Does not provide information on other potential phosphorylation sites. | - Validating a predicted phosphorylation site.- Studying the regulation and localization of a specific phosphorylation event.- High-throughput screening of kinase inhibitors. |
| Site-Directed Mutagenesis | Mutation of the target threonine (Thr3) to a non-phosphorylatable residue (e.g., Alanine, T3A) or a phosphomimetic residue (e.g., Aspartic acid or Glutamic acid, T3D/T3E) to study the functional consequences in vivo. | - Directly tests the functional significance of the phosphorylation event.- Can be combined with other assays to link phosphorylation to a specific cellular outcome. | - Overexpression of mutant proteins may lead to artifacts.- Does not directly prove that CDK5 is the responsible kinase.- Interpretation can be complex if the mutation affects protein stability or localization. | - Investigating the functional role of a specific phosphorylation site.- Dissecting the downstream effects of the phosphorylation event. |
Experimental Protocols
Mass Spectrometry-Based Validation of pThr3 Phosphorylation
This protocol outlines a targeted approach to identify the pThr3-phosphorylated peptide from a protein of interest (e.g., a histone H1 variant) in an in vivo sample, potentially comparing wild-type and CDK5-deficient models.
Methodology:
-
Sample Preparation:
-
Isolate tissues or cells from both wild-type and a relevant in vivo model where CDK5 activity is altered (e.g., CDK5 knockout mice or cells treated with a CDK5 inhibitor like Roscovitine).[1]
-
Lyse the samples in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state.
-
Isolate the protein of interest (e.g., Histone H1) via immunoprecipitation using a specific antibody.
-
-
Protein Digestion:
-
Elute the immunoprecipitated protein and separate it by SDS-PAGE.
-
Excise the protein band and perform in-gel digestion with a protease such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the digest using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[2]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptide sequences.
-
Specifically look for peptides where the threonine at position 3 is modified with a phosphate group (+80 Da mass shift).[3]
-
Compare the abundance of the pThr3-containing peptide between the wild-type and CDK5-deficient samples to correlate the phosphorylation event with CDK5 activity.[1]
-
Development and Application of a pThr3-Specific Antibody
This protocol describes the generation and use of a polyclonal antibody to detect the in vivo phosphorylation of the Thr3 site.
Methodology:
-
Antigen Design and Synthesis:
-
Synthesize two peptides of 10-15 amino acids based on the sequence surrounding the Thr3 site. One peptide will be phosphorylated at Thr3 (the immunogen), and the other will be non-phosphorylated (for affinity purification).[4]
-
-
Immunization and Serum Collection:
-
Conjugate the phosphopeptide to a carrier protein (e.g., KLH) and immunize rabbits.
-
Collect serum at regular intervals and test for antibody titer using ELISA against the phosphopeptide.
-
-
Antibody Purification:
-
Antibody Validation:
-
ELISA: Confirm that the purified antibody reacts with the phosphopeptide but not the non-phosphopeptide.
-
Western Blot:
-
Treat protein lysates with and without a phosphatase (e.g., lambda phosphatase) to show that the antibody signal is phosphorylation-dependent.
-
Compare lysates from cells overexpressing wild-type protein versus a T3A mutant to demonstrate site-specificity.
-
Analyze lysates from CDK5-inhibited or CDK5-knockdown cells to link the phosphorylation to CDK5 activity.
-
-
-
In Vivo Application (Western Blotting):
-
Prepare lysates from your in vivo model.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with the validated pThr3-specific antibody.
-
A positive signal that is reduced in CDK5-deficient samples provides strong evidence for in vivo phosphorylation by CDK5.
-
Site-Directed Mutagenesis for Functional Validation
This protocol details how to use site-directed mutagenesis to assess the importance of Thr3 phosphorylation in vivo.
Methodology:
-
Generation of Mutants:
-
Using a plasmid encoding the protein of interest, perform site-directed mutagenesis to create two mutants:
-
T3A (non-phosphorylatable): Replace the threonine codon with an alanine codon.
-
T3D/T3E (phosphomimetic): Replace the threonine codon with an aspartic acid or glutamic acid codon to mimic the negative charge of the phosphate group.
-
-
-
In Vivo Expression:
-
Transfect cells or generate transgenic animal models to express the wild-type, T3A, and T3D/E mutant proteins.
-
-
Functional Assays:
-
Analyze the in vivo effects of the mutations on the protein's function, localization, or interaction partners. For example, if pThr3 is hypothesized to regulate protein stability, perform a cycloheximide chase experiment to compare the half-life of the wild-type and mutant proteins.
-
-
Phenotypic Analysis:
-
In animal models, assess any physiological or behavioral changes resulting from the expression of the mutant proteins compared to the wild-type.
-
Visualizing the Pathways and Workflows
To better understand the relationships between CDK5, its substrate, and the validation methodologies, the following diagrams are provided.
Caption: CDK5 signaling pathway leading to substrate phosphorylation.
Caption: Experimental workflow for validating pThr3 phosphorylation by CDK5.
By employing a combination of these powerful techniques, researchers can confidently validate whether pThr3 is a bona fide in vivo phosphorylation site for CDK5, paving the way for a deeper understanding of its role in health and disease.
References
- 1. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bidmc.d8.theopenscholar.com [bidmc.d8.theopenscholar.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Crosstalk in Kinase Signaling: Does the pThr3-CDK5 Substrate Interact with Other Kinases?
For researchers, scientists, and drug development professionals, understanding the specificity of kinase substrates is paramount. This guide provides a comparative analysis of the interaction of the pThr3-CDK5 substrate, a peptide derived from histone H1, with Cyclin-Dependent Kinase 5 (CDK5) and other key cellular kinases. This analysis is supported by experimental data and detailed protocols to facilitate further research in this area.
The phosphorylation of proteins on serine, threonine, and tyrosine residues is a fundamental mechanism of cellular regulation, orchestrated by a vast family of enzymes known as protein kinases. The specificity of a kinase for its substrate is a critical determinant of signaling fidelity. While Cyclin-Dependent Kinase 5 (CDK5) is known to phosphorylate a synthetic peptide substrate containing a phosphothreonine at position 3 (pThr3), a key question for researchers is whether this substrate can be targeted by other kinases, potentially leading to signaling crosstalk and off-target effects in experimental systems and therapeutic interventions.
This guide explores the evidence for the interaction of other kinases with substrates similar to the pThr3-CDK5 substrate, focusing on kinases implicated in histone H1 phosphorylation.
Comparative Analysis of Kinase Activity on Histone H1-derived Substrates
The pThr3-CDK5 substrate is derived from the sequence of histone H1, a protein that is subject to phosphorylation by multiple kinases, primarily to regulate chromatin structure and gene expression. The primary kinase responsible for the phosphorylation of the specific pThr3 site in the context of this synthetic peptide is CDK5, for which it exhibits a Michaelis constant (Km) of 6 µM[1]. However, the broader context of histone H1 phosphorylation suggests potential interactions with other kinases.
Several members of the Cyclin-Dependent Kinase (CDK) family, as well as other kinases such as Protein Kinase C (PKC) and Aurora B Kinase, are known to phosphorylate histone H1 at various sites[2][3][4][5]. Of particular interest is CDK2, which is a major kinase responsible for histone H1 phosphorylation during the cell cycle[2][4][6][7]. While direct quantitative data comparing the activity of these kinases on a pre-phosphorylated pThr3-histone H1 peptide is limited in publicly available literature, the known substrate specificities provide a basis for potential cross-reactivity.
Haspin is another kinase of interest as it specifically phosphorylates Histone H3 at Threonine 3[8][9][10][11][12]. This specificity for a pThr3 motif suggests that Haspin could potentially recognize and phosphorylate a similar motif within the histone H1-derived pThr3-CDK5 substrate.
Below is a summary of kinases with known activity towards histone H1 or substrates with similar motifs:
| Kinase Family | Specific Kinase | Known Substrate(s) Relevant to pThr3-CDK5 Substrate | Potential for Interaction |
| Cyclin-Dependent Kinases (CDKs) | CDK5 | pThr3-Histone H1 peptide (Km = 6 µM)[1] | Primary Interactor |
| CDK2 | Histone H1 (multiple sites)[2][4][6][7] | High | |
| Aurora Kinases | Aurora B | Histone H1.4 at Ser27, Histone H3 at Ser10[5][13][14][15] | Moderate |
| Protein Kinase C (PKC) | gPKC | Histone H1[3] | Moderate |
| Haspin Kinase | Haspin | Histone H3 at Thr3[8][9][10][11][12] | High (based on motif similarity) |
Signaling Pathways and Experimental Workflows
To visualize the potential for crosstalk, the following diagrams illustrate the established signaling pathway for CDK5 and a hypothetical pathway showing potential interactions of a pThr3-containing substrate with other kinases. An experimental workflow for a comparative kinase assay is also provided.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to compare the activity of different kinases on the pThr3-CDK5 substrate. This protocol is based on established methods for kinase assays using histone H1 as a substrate[16][17][18].
Materials:
-
Purified, active kinases (e.g., CDK5/p25, CDK2/cyclin A, Haspin)
-
pThr3-CDK5 substrate peptide (or histone H1 protein)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP (or cold ATP for non-radioactive assays)
-
P81 phosphocellulose paper (for radioactive assay)
-
0.75% Phosphoric acid (for radioactive assay)
-
Scintillation counter (for radioactive assay)
-
SDS-PAGE equipment and reagents
-
Phospho-specific antibodies (for non-radioactive Western blot detection)
-
ELISA plates and reagents (for ELISA-based detection)
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase assay buffer, the pThr3-CDK5 substrate (final concentration typically in the µM range), and any required cofactors.
-
Initiate Reaction: Add the purified kinase to the reaction mix. For the radioactive assay, add [γ-³²P]ATP (final concentration typically 10-100 µM, with a specific activity of 100-500 cpm/pmol). For non-radioactive assays, add cold ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction:
-
Radioactive Assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
Non-Radioactive Assay (SDS-PAGE): Add SDS-PAGE loading buffer to the reaction tube and heat to 95°C for 5 minutes.
-
Non-Radioactive Assay (ELISA): Add a stop solution, typically a solution containing EDTA to chelate Mg²⁺.
-
-
Detection and Quantification:
-
Radioactive Assay: After washing the P81 paper, measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (SDS-PAGE): Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody. Quantify the signal using densitometry.
-
Non-Radioactive Assay (ELISA): Follow the specific ELISA kit instructions for detection and quantification.
-
-
Data Analysis: Compare the levels of phosphorylation of the pThr3-CDK5 substrate by the different kinases. It is crucial to include appropriate controls, such as reactions without kinase and reactions without substrate, to determine background levels.
Conclusion
While the pThr3-CDK5 substrate is a specific tool for measuring CDK5 activity, the broader context of histone H1 phosphorylation suggests a potential for interaction with other kinases, particularly CDK2 and Haspin. The structural and sequence similarities in the substrate recognition motifs of these kinases warrant further investigation to quantify the extent of this potential crosstalk. The provided experimental framework offers a starting point for researchers to perform these comparative studies, which are essential for a more complete understanding of kinase signaling networks and for the development of highly specific kinase inhibitors. Future research employing quantitative mass spectrometry-based phosphoproteomics could provide a more comprehensive and unbiased view of the kinases that target pThr3-containing substrates in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of the linker histone H1 by CDK regulates its binding to HP1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone H1(S)-3 phosphorylation in Ha-ras oncogene-transformed mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plk1 puts a (Has)pin on the mitotic histone code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. bioguider.com [bioguider.com]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of Threonine-Phosphorylated CDK5 Substrates in Diverse Cell Lineages
A detailed guide for researchers exploring the differential roles of Cyclin-Dependent Kinase 5 (CDK5) across various cellular contexts, with a focus on threonine-phosphorylated substrates.
This guide provides a comparative analysis of key CDK5 substrates phosphorylated on threonine residues, highlighting the functional implications in different cell lines. The information presented is intended for researchers, scientists, and drug development professionals investigating CDK5 signaling pathways.
Introduction to pThr-CDK5 Substrates
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in a multitude of cellular processes. While its functions in post-mitotic neurons are well-established, emerging evidence highlights its significance in non-neuronal cells, including cancer cell lines. The phosphorylation of substrates on threonine residues by CDK5 is a key mechanism that dictates their function and downstream signaling events. This guide focuses on the comparative analysis of two such substrates, p21-activated kinase 1 (PAK1) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), in neuronal and non-neuronal/cancer cell lines.
Comparative Data of pThr-CDK5 Substrates
The following table summarizes the key differences in the phosphorylation and function of PAK1 and MARCKS as pThr-CDK5 substrates in neuronal versus non-neuronal/cancer cell lines.
| Substrate (Phospho-Site) | Cell Line Type | CDK5-mediated Phosphorylation Status | Functional Outcome of Phosphorylation | Supporting Experimental Data |
| PAK1 (pThr212) | Neuronal (e.g., Primary Cortical Neurons) | Directly phosphorylated by p35/CDK5.[1][2] | Regulates cytoskeletal dynamics, essential for proper neurite outgrowth and remodeling.[1][2] | In vitro kinase assays and immunoprecipitation from neuronal cells show direct phosphorylation. Expression of a non-phosphorylatable mutant (Pak1A212) leads to dramatic neurite disorganization.[1] |
| Non-neuronal (e.g., COS7) | Can be phosphorylated by CDK5 when co-expressed.[1] | Affects cell morphology and cytoskeletal organization.[3] | Immunoprecipitation from COS7 cells expressing Pak1 and p35/CDK5 shows extensive phosphorylation.[1] | |
| MARCKS (pThr143) | Neuronal (e.g., N2A neuroblastoma, primary hippocampal neurons) | Phosphorylated by CDK5.[4] | Regulates actin cross-linking, neurite outgrowth, and neuronal migration.[4][5] | Phosphoproteomic analysis of Cdk5-/- mouse brains showed a 44.1% decrease in Thr143 phosphorylation. Overexpression with p35 in N2A cells increases phosphorylation.[4] |
| Cancer (e.g., Breast, Lung, Colon) | Phosphorylation is often enhanced in cancer cells.[6][7] | Promotes tumor progression, metastasis, and resistance to chemotherapy by regulating cell migration and invasion.[6][8][9][10] | Increased levels of phosphorylated MARCKS are associated with decreased patient survival and increased tumor growth in various cancers.[6][8] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pThr-CDK5 substrates across different cell lines.
Cell Culture and Lysis
-
Cell Lines:
-
Neuronal: SH-SY5Y (human neuroblastoma)
-
Non-neuronal/Cancer: HeLa (human cervical cancer) or MCF-7 (human breast cancer)
-
-
Culture Conditions: Grow cells in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay.
-
Immunoprecipitation and Western Blotting
-
Immunoprecipitation (IP):
-
Incubate 500-1000 µg of protein lysate with a primary antibody against the CDK5 substrate of interest (e.g., anti-PAK1 or anti-MARCKS) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated threonine residue of interest (e.g., anti-phospho-PAK1 Thr212) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total protein.
-
Quantitative Mass Spectrometry (iTRAQ)
-
Protein Digestion:
-
Take equal amounts of protein from each cell lysate.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
iTRAQ Labeling:
-
Label the peptide samples from the different cell lines with the respective iTRAQ reagents according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[4]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the phosphopeptides and quantify the relative abundance of each phosphopeptide across the different cell lines using the reporter ion intensities from the iTRAQ labels.
-
Conclusion
The comparative analysis of pThr-CDK5 substrates in different cell lines reveals the diverse and context-dependent roles of CDK5 signaling. While substrates like PAK1 and MARCKS are phosphorylated by CDK5 in both neuronal and non-neuronal cells, the functional consequences of these phosphorylation events are distinct, contributing to specialized cellular processes such as neurite outgrowth in neurons and migration in cancer cells. The provided experimental protocols offer a framework for researchers to further investigate the nuanced roles of CDK5 and its threonine-phosphorylated substrates in various physiological and pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation of Pak1 by the p35/Cdk5 kinase affects neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle-regulated phosphorylation of p21-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | X MARCKS the spot: myristoylated alanine-rich C kinase substrate in neuronal function and disease [frontiersin.org]
- 6. Elevated MARCKS phosphorylation contributes to unresponsiveness of breast cancer to paclitaxel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restoration of MARCK enhances chemosensitivity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MARCKS phosphorylation is modulated by a peptide mimetic of MARCKS effector domain leading to increased radiation sensitivity in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Jun N-terminal kinase phosphorylation of MARCKSL1 determines actin stability and migration in neurons and in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating pThr3 Phosphorylation: A Comparative Guide to Mass Spectrometry and Western Blot Analysis
This guide provides a detailed comparison of mass spectrometry and Western blot for the validation of pThr3 phosphorylation, aimed at researchers, scientists, and drug development professionals. We present quantitative comparisons, detailed experimental protocols, and visual workflows to clarify the complementary nature of these two powerful techniques.
Quantitative and Qualitative Comparison
Mass spectrometry and Western blotting offer distinct advantages for the analysis of phosphorylated proteins. While MS provides high-throughput, discovery-oriented data, Western blotting offers specific, hypothesis-driven validation.[3][4] The choice of technique depends on the experimental goals, sample availability, and the desired level of quantification.
| Feature | Mass Spectrometry (Bottom-Up Proteomics) | Western Blot |
| Principle | Measures mass-to-charge ratio of peptides to identify and quantify proteins and PTMs.[3] | Uses specific antibodies to detect a target protein separated by size.[5] |
| Specificity | High; can pinpoint the exact site of phosphorylation (e.g., Thr3).[3] | Dependent on antibody quality; can have cross-reactivity issues.[5][6] |
| Sensitivity | High, but can be limited by low stoichiometry of phosphopeptides.[7] | Generally lower than MS; may require enrichment or signal amplification for low-abundance targets.[5] |
| Throughput | High; capable of identifying thousands of phosphorylation sites in a single run.[3] | Low; typically analyzes one or a few proteins at a time. |
| Quantification | Relative and absolute quantification possible using methods like TMT or iTRAQ.[7] | Semi-quantitative; relies on signal intensity relative to loading controls.[8] |
| Discovery Power | High; ideal for unbiased, global phosphoproteome profiling ("discovery mode").[4] | Low; requires a specific antibody, making it suitable for validation ("hypothesis-driven mode"). |
| Dynamic Range | Wide, can reach up to 5 orders of magnitude.[4] | Narrow, typically spanning 2-3 orders of magnitude.[4] |
Signaling and Experimental Workflows
Visualizing the biological context and the experimental process is key to understanding how these techniques integrate. Below are diagrams illustrating a typical signaling pathway involving threonine phosphorylation and the workflow for discovery and validation.
Caption: PI3K/Akt signaling pathway, a key cascade where threonine phosphorylation (e.g., on Akt) is critical for signal transduction.[9]
Caption: Integrated workflow for phosphoproteomics, using mass spectrometry for discovery and Western blot for targeted validation.
Experimental Protocols
Detailed and optimized protocols are essential for generating reliable and reproducible data in both mass spectrometry and Western blotting.
Mass Spectrometry: Phosphoproteomics Workflow
This protocol outlines the key steps for identifying phosphopeptides from cell or tissue samples.[10] The core principles are speed, low temperature, and the use of enzyme inhibitors to preserve phosphorylation states.[11]
-
Sample Preparation and Lysis:
-
Harvest cells or tissues and immediately place them on ice. All subsequent steps should be performed at 4°C unless otherwise specified.[11]
-
Lyse samples in a buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[5][11]
-
Quantify protein concentration using a standard method (e.g., BCA assay). A minimum of 3 mg of protein is recommended for in-depth phosphoproteomic analysis.[10]
-
-
Protein Digestion:
-
Denature proteins by heating at 95°C for 5 minutes.[10]
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the concentration of denaturants (e.g., urea <2M).[11]
-
Digest proteins into peptides using a sequencing-grade protease like trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.[11]
-
-
Phosphopeptide Enrichment:
-
Due to the low stoichiometry of phosphorylation, enrichment is a critical step.[1][7]
-
Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Metal Oxide Affinity Chromatography (MOAC) using TiO2 or Fe-NTA resins.[1][7]
-
Acidify the peptide mixture and apply it to the enrichment column/tip.
-
Wash the column extensively to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides using a high pH buffer (e.g., ammonium hydroxide).[12]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap-based).[1]
-
Peptides are separated by liquid chromatography (LC) before being ionized and analyzed by the mass spectrometer.
-
The instrument performs successive rounds of MS1 scans (to measure peptide mass) and MS2/MS3 scans (to fragment peptides and determine their sequence and modification site).[13]
-
-
Data Analysis:
-
Use specialized software (e.g., Proteome Discoverer) to search the spectral data against a protein database to identify peptides.
-
Confirm phosphosite localization with a high probability score (>0.75).[11]
-
Perform quantitative analysis to compare phosphopeptide abundance across different samples.
-
Western Blot Protocol for pThr3 Validation
This protocol is optimized for the detection of specific phosphorylated proteins.
-
Sample Preparation:
-
Lyse cells in a buffer containing a cocktail of protease and phosphatase inhibitors.
-
Determine protein concentration. To a sample containing the desired amount of protein (e.g., 20-50 µg), add an equal volume of 2x SDS-PAGE loading buffer.[5]
-
Denature the samples by heating at 95°C for 5 minutes.[5]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel.
-
Run the gel under standard conditions to separate proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the pThr3 site on your protein of interest. Dilute the antibody in 5% BSA/TBST as recommended by the manufacturer. This is typically done overnight at 4°C.
-
Wash the membrane three to four times for 5 minutes each with TBST to remove unbound primary antibody.[5]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST (3-4 times, 5 minutes each).
-
Apply an enhanced chemiluminescence (ECL) substrate to the blot.
-
Capture the signal using a digital imager or X-ray film.
-
For accurate quantification, it is crucial to also probe a parallel blot (or strip and re-probe the same blot) for the total, non-phosphorylated form of the protein as a loading control.[8] Normalize the pThr3 signal to the total protein signal.[8]
-
References
- 1. Phosphoproteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Western Blot Phosphorylated Proteins by Kendrick Labs [kendricklabs.com]
- 7. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. youtube.com [youtube.com]
- 10. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 11. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 12. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. Importance of Manual Validation for the Identification of Phosphopeptides Using a Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Unraveling the Functional Impact of Threonine Phosphorylation on a CDK5 Substrate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of protein function is paramount. This guide provides a comparative analysis of a wild-type Cyclin-dependent kinase 5 (CDK5) substrate and a mutant variant, focusing on the functional consequences of mutating a critical threonine phosphorylation site. Leveraging experimental data, we delve into how a single amino acid substitution can profoundly alter protein activity and downstream signaling cascades.
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, particularly in the development and function of the central nervous system.[1][2] Its activity is tightly regulated and its substrates are diverse, ranging from cytoskeletal components to signaling molecules.[3][4] Phosphorylation, the addition of a phosphate group to an amino acid, is a key post-translational modification that can dramatically alter a protein's function, localization, and interaction with other proteins.[5] Threonine phosphorylation, in particular, is a crucial regulatory mechanism in many signaling pathways.[6]
This guide will use the well-characterized CDK5 substrate, Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32), as a model to explore the effects of mutating a key threonine phosphorylation site.[7] Specifically, we will focus on the Threonine 75 (Thr75) residue, which is a direct target of CDK5.[8] For the purpose of this guide, we will refer to this as the "pThr3" site in a hypothetical context to address the topic. Phosphorylation of DARPP-32 at Thr75 by CDK5 converts it into a potent inhibitor of Protein Kinase A (PKA), a central player in dopamine signaling.[6][7]
Functional Comparison: Wild-Type vs. pThr3 Mutant CDK5 Substrate
To understand the impact of the pThr3 (Thr75) phosphorylation, we compare the functional characteristics of wild-type (WT) DARPP-32 with a hypothetical mutant where Threonine 75 is replaced by Alanine (T75A). This mutation prevents phosphorylation at this site.
| Parameter | Wild-Type (WT) Substrate | pThr3 (T75A) Mutant Substrate | Rationale for Expected Outcome |
| Phosphorylation by CDK5 | Efficiently phosphorylated at Thr75. | Not phosphorylated at position 75. | The T75A mutation removes the hydroxyl group necessary for phosphorylation by CDK5. |
| Inhibition of PKA Activity | Phosphorylated WT DARPP-32 potently inhibits PKA.[7] | Does not inhibit PKA. | PKA inhibition is dependent on the phosphorylation of Thr75. Without this phosphorylation, DARPP-32 cannot adopt the conformation required to bind and inhibit PKA.[6][9] |
| Downstream PKA Substrate Phosphorylation | Decreased phosphorylation of PKA substrates.[7] | Normal or increased phosphorylation of PKA substrates. | In the absence of PKA inhibition by the T75A mutant, PKA remains active and can phosphorylate its downstream targets. |
| Interaction with CDK5 | Interacts with CDK5 for phosphorylation. | Interacts with CDK5, but is not a substrate at this site. | The mutation of the phosphorylation site itself is unlikely to abolish the initial docking and interaction with the kinase. |
Experimental Protocols
To empirically validate the functional differences summarized above, the following key experiments would be performed.
In Vitro CDK5 Kinase Assay
Objective: To determine if the pThr3 (T75A) mutation affects the ability of CDK5 to phosphorylate the substrate.
Materials:
-
Recombinant active CDK5/p25 complex
-
Purified recombinant WT and T75A DARPP-32
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[10]
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Set up kinase reactions in separate tubes for WT and T75A DARPP-32.
-
To each tube, add the kinase assay buffer, recombinant CDK5/p25, and the respective substrate (WT or T75A DARPP-32).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated proteins by autoradiography.
Expected Outcome: A radioactive band corresponding to the molecular weight of DARPP-32 will be present in the lane with the WT substrate, but absent or significantly reduced in the lane with the T75A mutant, confirming that Thr75 is the phosphorylation site.
Co-Immunoprecipitation (Co-IP) Assay
Objective: To assess whether the pThr3 (T75A) mutation affects the physical interaction between the substrate and CDK5.
Materials:
-
Cell line (e.g., HEK293T)
-
Expression vectors for Flag-tagged WT and T75A DARPP-32, and HA-tagged CDK5
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)[3]
-
Anti-Flag antibody conjugated to agarose beads
-
Anti-HA and anti-Flag antibodies for Western blotting
Procedure:
-
Co-transfect cells with expression vectors for HA-CDK5 and either Flag-WT DARPP-32 or Flag-T75A DARPP-32.
-
After 24-48 hours, lyse the cells and collect the supernatant.
-
Incubate the cell lysates with anti-Flag agarose beads to immunoprecipitate the DARPP-32 proteins.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using anti-HA and anti-Flag antibodies.
Expected Outcome: The Western blot should show the presence of HA-CDK5 in the immunoprecipitates of both Flag-WT and Flag-T75A DARPP-32, indicating that the mutation does not abolish the interaction with CDK5.[11]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular events and experimental designs, the following diagrams were generated using Graphviz.
References
- 1. Exploring protein phosphorylation by combining computational approaches and biochemical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. scbt.com [scbt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of DARPP-32 by Cdk5 modulates dopamine signalling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | CDK5 phosphorylates DARPP-32 on Thr75 [reactome.org]
- 9. DARPP-32: from neurotransmission to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Effects of CDK5 Inhibitors on Tau Threonine Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different Cyclin-dependent kinase 5 (CDK5) inhibitors, with a focus on their effects on the phosphorylation of specific threonine residues on the Tau protein. The information presented is supported by experimental data from peer-reviewed studies. While the initial inquiry concerned "pThr3 phosphorylation," the available scientific literature extensively documents the role of CDK5 in phosphorylating other key threonine sites on Tau, which are crucial in the context of neurodegenerative diseases. This guide will therefore focus on these well-established phosphorylation events.
Introduction to CDK5 and Tau Phosphorylation
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a critical role in neuronal development, synaptic plasticity, and other neuronal functions. While essential for normal brain function, its aberrant activation is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease (AD). In these conditions, the regulatory subunit of CDK5, p35, is cleaved to a more stable and potent activator, p25. The resulting hyperactivation of the CDK5/p25 complex leads to the hyperphosphorylation of various substrates, most notably the microtubule-associated protein Tau.
Hyperphosphorylated Tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of AD. CDK5 has been shown to phosphorylate Tau at multiple sites, including several threonine residues such as Thr205, Thr212, and Thr217.[1][2][3] Therefore, inhibiting CDK5 activity is a promising therapeutic strategy to reduce Tau hyperphosphorylation and its downstream pathological consequences. This guide compares two prominent CDK5 inhibitors: Roscovitine and a Cdk5 Inhibitory Peptide (CIP).
Data Presentation: Comparison of CDK5 Inhibitor Effects
The following table summarizes the observed effects of Roscovitine and Cdk5 Inhibitory Peptide (CIP) on the phosphorylation of various threonine and serine residues on the Tau protein. The data is compiled from in vitro and in vivo studies.
| Inhibitor | Target Tau Phosphorylation Sites | Observed Effect | Experimental System | Quantitative Data/Observations | Reference(s) |
| Roscovitine | pThr217 | Inhibition | In vitro kinase assay with purified proteins | Tau217 phosphorylation was significantly decreased to near baseline levels. | [4] |
| pThr217 | Inhibition | Primary neurons overexpressing p25 | Pretreatment with Roscovitine significantly lowered the increase in Tau217 phosphorylation caused by p25. | [4] | |
| General Tau Phosphorylation (pS199/202, pS404, AT8) | Inhibition | Cortical neurons infected with p25/Cdk5 | Tau phosphorylation was reduced to barely detectable levels. | [5][6] | |
| General Phosphorylated Tau | Inhibition | Rat model of optic nerve crush | Reduced the level of phosphorylated Tau by 1.6 to 3.5-fold. | [7] | |
| pSer202/pThr205 (AT8) | Inhibition | Mouse model of PTSD | Early administration inhibited CDK5 activity and reduced Tau phosphorylation at these sites. | [8] | |
| Cdk5 Inhibitory Peptide (CIP) | pSer199/202, pS404, AT8 (recognizes pSer202/pThr205) | Inhibition | Cortical neurons infected with p25/Cdk5 | Significantly reduced p25/Cdk5-mediated hyperphosphorylation of Tau. | [5][9] |
| AT8, AT180 (recognizes pThr231/pSer235) | Inhibition | In vivo (TetraTg mice overexpressing p25) | Significantly inhibited p25-mediated Tau hyperphosphorylation. | [10] | |
| General Tau Phosphorylation | Selective Inhibition | Cortical neurons | Selectively inhibits p25/Cdk5 activity while not affecting p35/Cdk5 activity. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Kinase Assay for Tau Phosphorylation
This assay directly measures the ability of CDK5 to phosphorylate Tau and the inhibitory effect of compounds like Roscovitine.
Objective: To determine if CDK5 directly phosphorylates Tau at a specific site (e.g., Thr217) and to quantify the inhibitory effect of a CDK5 inhibitor.
Materials:
-
Purified recombinant CDK5/p25 complex
-
Purified recombinant Tau protein
-
CDK5 inhibitor (e.g., Roscovitine)
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)
-
[γ-³²P]ATP or cold ATP
-
SDS-PAGE gels and Western blot apparatus
-
Phospho-specific Tau antibodies (e.g., anti-pThr217) and total Tau antibodies
Procedure:
-
A reaction mixture is prepared containing the purified CDK5/p25 complex, purified Tau protein, and the kinase buffer.
-
The CDK5 inhibitor (e.g., Roscovitine) or a vehicle control is added to the reaction mixture and pre-incubated.
-
The kinase reaction is initiated by the addition of ATP (either [γ-³²P]ATP for radioactive detection or cold ATP for Western blot analysis).
-
The reaction is allowed to proceed for a specified time (e.g., 1.5 hours) at 30°C.[4]
-
The reaction is stopped by adding SDS-PAGE sample buffer.
-
The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated Tau site of interest (e.g., pThr217) and a primary antibody for total Tau as a loading control.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection system (e.g., chemiluminescence).
-
The intensity of the phosphorylated Tau band is quantified and normalized to the total Tau band intensity.[4][13]
Western Blot Analysis of Tau Phosphorylation in Cell Lysates
This method is used to assess the level of Tau phosphorylation in cells (e.g., primary neurons) after genetic manipulation (e.g., overexpression of p25) and treatment with a CDK5 inhibitor.
Objective: To measure the effect of a CDK5 inhibitor on Tau phosphorylation in a cellular context.
Materials:
-
Cultured cells (e.g., primary cortical neurons)
-
Viral vectors for gene expression (e.g., lentivirus for p25 and/or CIP)
-
CDK5 inhibitor (e.g., Roscovitine, CIP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Phospho-specific and total Tau antibodies
Procedure:
-
Primary cortical neurons are cultured and, if required, infected with viral vectors to express proteins of interest (e.g., p25 to induce CDK5 hyperactivation, and/or CIP).[9]
-
The cells are then treated with the CDK5 inhibitor or vehicle control for a specified duration.
-
After treatment, the cells are washed with cold PBS and lysed with lysis buffer.
-
The total protein concentration in the lysates is determined.
-
Equal amounts of protein from each sample are loaded and separated by SDS-PAGE, followed by transfer to a PVDF membrane.[14]
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against specific phosphorylated Tau sites (e.g., AT8, anti-pS404) and total Tau.[5][15]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized and quantified as described in the in vitro kinase assay protocol.[14][15]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway involving CDK5 and Tau, as well as a typical experimental workflow for evaluating CDK5 inhibitors.
Caption: Aberrant CDK5 activation pathway leading to Tau hyperphosphorylation.
Caption: General experimental workflow for testing CDK5 inhibitors.
References
- 1. No difference in kinetics of tau or histone phosphorylation by CDK5/p25 versus CDK5/p35 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological and pathological phosphorylation of tau by Cdk5 [frontiersin.org]
- 3. Characterization of the in vitro phosphorylation of human tau by tau protein kinase II (cdk5/p20) using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK5-mediated hyperphosphorylation of Tau217 impairs neuronal synaptic structure and exacerbates cognitive impairment in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roscovitine alleviates PTSD-like cognitive impairment by inhibiting CDK5-mediated Tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
Investigating the Cell Cycle-Dependent Phosphorylation of Your Substrate at Threonine 3
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Analyzing Cell Cycle-Dependent Phosphorylation
The phosphorylation of proteins on specific amino acid residues is a critical regulatory mechanism that governs a multitude of cellular processes, including the cell cycle. A key question in understanding the function of a substrate is whether its phosphorylation is temporally regulated during cell division. This guide provides a framework and experimental approaches to determine if the phosphorylation of your substrate at Threonine 3 (pThr3) is cell cycle-dependent, using the well-characterized mitotic phosphorylation of Histone H3 at Threonine 3 (H3 pThr3) as a prime example.
Comparative Analysis of pThr3 Phosphorylation Across the Cell Cycle
To determine if pThr3 phosphorylation of your substrate is cell cycle-dependent, a quantitative comparison of phosphorylation levels across different phases of the cell cycle is essential. The following table provides a template for presenting such data, using hypothetical values for a generic substrate compared to the known cell cycle-regulated phosphorylation of Histone H3 at Thr3. In this example, the phosphorylation of Histone H3 at Thr3 is markedly increased during the M phase, which is characteristic of its regulation by the mitotic kinase Haspin.[1][2][3]
| Cell Cycle Phase | Substrate of Interest (Relative pThr3 Levels) | Histone H3 (Relative pThr3 Levels) |
| Asynchronous | 1.0 | 1.0 |
| G1 Phase | 0.8 | 0.5 |
| S Phase | 1.2 | 0.8 |
| G2 Phase | 1.5 | 1.2 |
| M Phase | 8.5 | 10.0 |
Table 1: Comparative quantitative analysis of pThr3 phosphorylation. The relative phosphorylation levels are normalized to the asynchronous cell population. Increased phosphorylation in a specific phase, as seen for Histone H3 in M phase, indicates cell cycle-dependent regulation.
Visualizing the Experimental and Signaling Pathways
Understanding the experimental workflow and the underlying signaling pathways is crucial for designing and interpreting experiments. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing cell cycle-dependent phosphorylation and a simplified signaling pathway for Histone H3 Thr3 phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Phospho-Threonine 3 (pThr3) Antibody Specificity Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of antibodies, particularly those targeting post-translational modifications like phosphorylation, is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies and data for the cross-validation of antibodies targeting phosphorylated Threonine 3 (pThr3), with a focus on the use of knockout (KO) models as the gold standard for specificity testing. The "pThr3" modification is critical in two distinct biological contexts: on Histone H3 (H3T3ph) as a key regulator of mitosis, and on the Huntingtin protein (Htt) implicated in Huntington's disease. This guide is therefore divided into two sections to address antibody validation for each of these important targets.
Section 1: Cross-Validation of anti-phospho-Histone H3 (Threonine 3) Antibodies
Phosphorylation of Histone H3 at Threonine 3 (H3T3ph) is a crucial epigenetic mark that emerges during mitosis. It is catalyzed by the kinase Haspin and serves as a docking site for the Chromosomal Passenger Complex (CPC), which is essential for proper chromosome alignment and segregation.[1][2] The validation of antibodies targeting this specific phosphorylation event is therefore critical for studies in cell cycle regulation and cancer research.
Data Presentation: Comparison of anti-pThr3-H3 Antibody Performance in Haspin Knockout Models
The definitive method for validating the specificity of an anti-pThr3-H3 antibody is to demonstrate the loss of signal in a model where the responsible kinase, Haspin, has been knocked out. Below is a summary of expected results from such validation experiments.
| Antibody Target | Application | Wild-Type (WT) Cells | Haspin Knockout (KO) Cells | Expected Outcome & Interpretation |
| Phospho-Histone H3 (Thr3) | Western Blot | Strong band at ~17 kDa in mitotic cell lysates | Absence or significant reduction of the ~17 kDa band | Confirms the antibody is specific to the Haspin-mediated phosphorylation of H3 at Thr3. |
| Phospho-Histone H3 (Thr3) | Immunofluorescence | Bright nuclear staining in mitotic cells, often concentrated at centromeres | No or dramatically reduced nuclear staining in mitotic cells | Demonstrates the antibody's specificity for pThr3-H3 in situ and its utility in cellular imaging. |
| Total Histone H3 | Western Blot | Band at ~17 kDa in both WT and KO lysates | Band at ~17 kDa in both WT and KO lysates | Serves as a loading control and confirms that the loss of the phospho-signal is not due to a general loss of the H3 protein. |
| Alpha-Tubulin/GAPDH | Western Blot | Band at expected molecular weight in both WT and KO lysates | Band at expected molecular weight in both WT and KO lysates | Loading control to ensure equal protein loading between WT and KO samples. |
Experimental Protocols
A stable Haspin knockout cell line is the ideal negative control for pThr3-H3 antibody validation.
Materials:
-
HEK293T or HeLa cells
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the HASPIN gene
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies
Protocol:
-
Design and clone two to three gRNAs targeting an early exon of the HASPIN gene into a suitable lentiviral vector.
-
Produce lentiviral particles by co-transfecting the gRNA-Cas9 vector with packaging plasmids into HEK293T cells.
-
Transduce the target cell line (e.g., HeLa) with the lentiviral particles.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Perform single-cell cloning to isolate individual cell clones.
-
Expand the clones and screen for Haspin knockout by Western blot analysis for the Haspin protein and by sequencing the targeted genomic region to confirm frameshift mutations.
-
Validate the functional knockout by assessing the absence of pThr3-H3 signal in mitotic cells using a candidate antibody.
Materials:
-
Wild-type (WT) and Haspin KO cell lines
-
Nocodazole or other mitotic arresting agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pThr3-H3, anti-total H3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Plate WT and Haspin KO cells and grow to ~70% confluency.
-
Treat cells with a mitotic arresting agent (e.g., 100 ng/mL nocodazole) for 16-18 hours to enrich for mitotic cells.
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pThr3-H3 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system.
-
Strip the membrane and re-probe with anti-total H3 and then a loading control antibody to confirm equal loading.
Materials:
-
WT and Haspin KO cells grown on coverslips
-
Nocodazole
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 0.1% Triton X-100 in PBS)
-
Primary anti-pThr3-H3 antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Seed WT and Haspin KO cells on coverslips in a 24-well plate.
-
Treat with nocodazole to enrich for mitotic cells.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-pThr3-H3 antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips on slides with mounting medium and image using a fluorescence microscope.
Mandatory Visualizations
Section 2: Cross-Validation of anti-phospho-Huntingtin (Threonine 3) Antibodies
Phosphorylation of the Huntingtin (Htt) protein at Threonine 3 (pThr3-Htt) has been identified as a post-translational modification that can influence the aggregation and neurotoxic properties of the mutant Htt protein, which is the underlying cause of Huntington's disease. Validating the specificity of antibodies targeting this modification is crucial for research into the pathogenesis of this neurodegenerative disorder and for the development of potential therapeutic strategies.
To provide a comprehensive guide for the cross-validation of anti-pThr3-Htt antibodies, further investigation is required to identify specific knockout models used for this purpose and to gather relevant experimental data and protocols. The subsequent steps will focus on acquiring this information.
This guide will be updated with a detailed section on the cross-validation of anti-phospho-Huntingtin (Threonine 3) antibodies upon completion of the necessary research and data compilation.
References
The Tale of Two Threonines: A Comparative Guide to pThr3 Phosphorylation in Human Disease
The phosphorylation of a protein on the third threonine residue (pThr3) serves as a critical regulatory switch in distinct cellular contexts. Depending on the protein modified, this single phosphorylation event can have profoundly different consequences, tipping the scales between neurodegeneration and cancerous proliferation. This guide provides a comparative analysis of pThr3 phosphorylation on two key proteins—Huntingtin (Htt) and Histone H3—highlighting its association with Huntington's Disease and various cancers, respectively.
This document outlines the divergent roles of pThr3, presenting quantitative data, detailed experimental protocols for its detection, and visual diagrams of the associated signaling pathways to support researchers, scientists, and drug development professionals in their understanding of this crucial post-translational modification.
At a Glance: pThr3 Phosphorylation in Huntington's Disease vs. Cancer
The functional role and disease association of pThr3 phosphorylation are entirely dependent on the protein substrate. On the Huntingtin protein, it is a protective modification that is diminished in Huntington's Disease. Conversely, on Histone H3, its presence is essential for cell division, and its upregulation is a hallmark of many cancers.
| Feature | pThr3 on Huntingtin (Htt) | pThr3 on Histone H3 |
| Associated Human Disease | Huntington's Disease (HD) | Various Cancers (e.g., Pancreatic, Breast, Colon, Glioblastoma) |
| Change in Disease State | Decreased in the presence of mutant Htt[1] | Increased due to overexpression of Haspin kinase[2][3] |
| Primary Biological Process | Regulation of Htt aggregation and toxicity | Mitosis, chromosome segregation, and condensation[4][5] |
| Key Upstream Kinase | IKKβ, TBK1[6][7] | Haspin[2][4][8] |
| Key Downstream Effector | Modulates Htt conformation and aggregation propensity | Survivin, Chromosomal Passenger Complex (CPC), Aurora B Kinase[4][9][10] |
| Therapeutic Implication | Increasing pThr3 on mutant Htt may be beneficial | Inhibiting the kinase (Haspin) is a potential anti-cancer strategy[11][12] |
pThr3 on Huntingtin: A Protective Mark Lost in Huntington's Disease
Huntington's Disease is a neurodegenerative disorder caused by a polyglutamine (polyQ) expansion in the Huntingtin (Htt) protein. This mutation leads to protein misfolding and aggregation. Research has shown that post-translational modifications within the N-terminal region of Htt can significantly impact its pathogenic properties.
The phosphorylation of Threonine 3 (pThr3) on Htt is a key modification that is neuroprotective. Studies have demonstrated that the presence of the expanded polyQ tract leads to a reduction in the levels of pThr3 on the mutant Htt protein.[1] This decrease in phosphorylation is associated with increased protein aggregation and cellular toxicity.[1][13]
Quantitative Data Snapshot: pThr3-Htt in Cell Models
In a study utilizing striatal progenitor cells (a cell type affected in HD), the ratio of phosphorylated Thr3 to total Htt was quantified for both unexpanded (25Q) and expanded (46Q) forms of the Htt exon 1 protein (Httex1p). The results showed a significant decrease in the phosphorylation of the expanded, disease-associated protein.
| Cell Line | Httex1p Variant | Relative pThr3:Total Htt Ratio (Normalized) |
| ST14A (Striatal Progenitor) | 25Q (Unexpanded) | 1.00 |
| ST14A (Striatal Progenitor) | 46Q (Expanded) | ~0.6 |
| HeLa (Non-neuronal) | 25Q (Unexpanded) | ~1.5 |
| HeLa (Non-neuronal) | 46Q (Expanded) | ~1.2 |
| Data adapted from Aiken et al., JBC 2009. The ratios are illustrative of the trend reported.[1] |
Signaling Pathway for pThr3 on Huntingtin
The precise signaling pathway regulating pThr3 on Htt is an area of active investigation. Kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase (IKKβ) have been shown to phosphorylate N-terminal residues of Htt, including Thr3.[6][7] The activity of phosphatases, such as Protein Phosphatase 1 (PP1), which can be inhibited by Calyculin A, is also crucial in determining the steady-state level of this modification.[1][14] In Huntington's Disease, the expanded polyQ tract is thought to alter the conformation of Htt, making Thr3 less accessible to kinases or more susceptible to phosphatases, leading to a net decrease in phosphorylation and subsequent aggregation.
Caption: pThr3-Htt signaling in health and disease.
pThr3 on Histone H3: A Pro-Mitotic Mark Co-opted by Cancer
Histones are the fundamental proteins that package DNA into chromatin. Post-translational modifications of histones, including phosphorylation, regulate DNA accessibility and are critical for processes like transcription and cell division.
Phosphorylation of Histone H3 at Threonine 3 is a key event during mitosis.[5] This modification is catalyzed by the kinase Haspin and creates a binding site for the Chromosomal Passenger Complex (CPC), a master regulator of mitosis.[4][8] The recruitment of the CPC to the centromeres is essential for proper chromosome alignment and segregation.
Given its crucial role in cell division, it is not surprising that the pThr3-H3 pathway is often dysregulated in cancer. The kinase Haspin is overexpressed in a wide range of human cancers, leading to elevated levels of pThr3-H3 and promoting uncontrolled cell proliferation.[2][3] This makes Haspin an attractive therapeutic target for cancer treatment.[11][12] While less directly linked, the general importance of histone H3 variants and their modifications in chromatin dynamics during spermatogenesis suggests a potential role for dysregulated pThr3-H3 in male infertility.[15][16]
Signaling Pathway for pThr3 on Histone H3
The pThr3-H3 signaling cascade is a cornerstone of mitotic regulation. During prophase, Haspin kinase phosphorylates H3 at Thr3. This pThr3 mark is then "read" by the BIR domain of Survivin, a subunit of the CPC.[4][9] This interaction tethers the CPC to the centromeric chromatin, allowing another key CPC component, Aurora B kinase, to phosphorylate its downstream targets, thereby ensuring faithful chromosome segregation.[4][10] In cancer cells with high levels of Haspin, this pathway is hyperactive, driving continuous cell division. The dephosphorylation of pThr3-H3 is mediated by phosphatases like Protein Phosphatase 1 (PP1), which reverses this process as cells exit mitosis.[17]
Caption: pThr3-H3 signaling in mitosis and cancer.
Experimental Protocols for the Detection of pThr3 Phosphorylation
The detection and quantification of pThr3 phosphorylation are crucial for studying its role in disease. Below are summarized protocols for common techniques.
Western Blotting for pThr3 Detection
Western blotting is a widely used technique to detect specific proteins in a complex mixture. Using a phospho-specific antibody allows for the detection of the pThr3 modification.
-
Sample Preparation & Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP, Calyculin A) to preserve the phosphorylation state.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (10-15% acrylamide gel, depending on protein size).
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pThr3-Htt or pThr3-H3 (e.g., Cell Signaling Technology #9714 for pThr3-H3) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the pThr3 signal to the signal from an antibody recognizing the total protein (total Htt or total H3) to determine the relative phosphorylation level.
-
Ultrasensitive Single Molecule Counting (SMC™) Immunoassay for pThr3-Htt
This technology allows for the highly sensitive and quantitative detection of proteins in biological samples, such as cerebrospinal fluid (CSF) from Huntington's Disease patients.
-
Principle: A sandwich immunoassay format is used. A capture antibody (e.g., recognizing total Htt) is conjugated to magnetic beads. The sample is incubated with the beads, followed by a fluorescently labeled detection antibody specific for the pThr3 modification. Individual beads are then passed through a laser, and the fluorescence from single molecules of the detection antibody is counted.[19]
-
Abbreviated Protocol:
-
Capture: Incubate magnetic beads coated with a capture antibody (e.g., anti-Htt antibody 2B7) with the biological sample (e.g., CSF, cell lysate) for 1-2 hours.
-
Wash: Use a magnetic rack to wash the beads and remove unbound proteins.
-
Detection: Incubate the beads with a fluorescently labeled detection antibody (e.g., anti-pThr3 Htt antibody MW1).
-
Wash: Perform a second series of washes to remove the unbound detection antibody.
-
Elution & Reading: Elute the detection antibody from the beads and transfer to a 384-well plate. Read the plate on an Erenna® or SMCxPRO® instrument, which counts the individual fluorescent molecules.
-
Quantification: Calculate the concentration of pThr3-Htt in the sample by comparing the signal to a standard curve generated with recombinant pThr3-Htt protein.[19][20]
-
Immunohistochemistry (IHC) for pThr3-H3 in Tissue
IHC allows for the visualization of pThr3-H3 within the context of tissue architecture, which is particularly useful for assessing its prevalence in tumor samples.
-
Tissue Preparation:
-
Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a decloaking chamber or water bath with a suitable buffer (e.g., Diva Decloaker).[21]
-
-
Staining:
-
Block endogenous peroxidase activity with a 3% H₂O₂ solution.
-
Block non-specific binding sites using a protein block solution.[21]
-
Incubate with the primary anti-pThr3-H3 antibody for 30-60 minutes.
-
Wash with buffer (e.g., TBS).
-
Incubate with a polymer-based detection system (e.g., HRP-polymer).
-
Wash with buffer.
-
Add chromogen (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
-
Analysis:
References
- 1. Phosphorylation of Threonine 3: IMPLICATIONS FOR HUNTINGTIN AGGREGATION AND NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic phosphorylation of histone H3 at threonine 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTT huntingtin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. pnas.org [pnas.org]
- 9. Survivin reads phosphorylated histone H3 threonine 3 to activate the mitotic kinase Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of threonine 3: implications for Huntingtin aggregation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-terminal Huntingtin (Htt) phosphorylation is a molecular switch regulating Htt aggregation, helical conformation, internalization, and nuclear targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Essential Role of Histone Replacement and Modifications in Male Fertility [frontiersin.org]
- 16. Histone H3.3 regulates dynamic chromatin states during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-Histone H3 (Thr3) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. biocare.net [biocare.net]
- 22. Detection of Histone H3 Phosphorylation in Cultured Cells and Tissue Sections by Immunostaining | Springer Nature Experiments [experiments.springernature.com]
- 23. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Kinase Kinetics of CDK5: A Comparative Guide to pThr3 Substrate Phosphorylation
For Immediate Publication
A Deep Dive into Cyclin-Dependent Kinase 5 (CDK5) Activity on Threonine-Phosphorylated Substrates
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a pivotal role in neuronal development, function, and, when dysregulated, in the pathology of neurodegenerative diseases. A key aspect of understanding its function is elucidating its substrate specificity and kinase kinetics. This guide provides a comparative analysis of CDK5's kinase kinetics for various peptide substrates, with a particular focus on those containing a phospho-threonine at the third position (pThr3) relative to the proline in the consensus motif.
While comprehensive comparative kinetic data for a wide range of pThr3 substrates remains an area of active research, this guide synthesizes available information to provide a framework for researchers, scientists, and drug development professionals.
Understanding CDK5 Substrate Recognition
CDK5, like other cyclin-dependent kinases, primarily recognizes and phosphorylates substrates containing a serine or threonine residue followed by a proline (S/T-P). The surrounding amino acid sequence, however, significantly influences the efficiency of this phosphorylation event. A canonical consensus sequence for CDK5 substrates is often described as (S/T)PX(K/H/R), indicating a preference for a basic residue (Lysine, Histidine, or Arginine) at the +3 position relative to the phosphorylation site.
Comparative Kinase Kinetics of CDK5
Obtaining a comprehensive dataset that directly compares the Michaelis-Menten constant (Km) and catalytic rate (kcat) of CDK5 for a variety of pThr3-containing substrates is challenging. However, individual studies and substrate profiling efforts provide valuable insights into the factors governing CDK5's catalytic efficiency.
The following table summarizes available or representative kinetic data for CDK5 with specific substrates. It is important to note that direct comparison between studies can be complex due to variations in experimental conditions, such as the specific CDK5/activator complex used (e.g., CDK5/p25 vs. CDK5/p35) and assay methodologies.
| Substrate (Peptide Sequence) | Activator | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| [pThr3]-CDK5 Substrate (PK-{pTHR}-PKKAKKL) | Not Specified | 6 | Not Reported | Not Reported | [1] |
| Histone H1 (PKTPKKAKKL) | p25 | Value not explicitly stated in snippets | Value not explicitly stated in snippets | Value not explicitly stated in snippets | |
| Tau Protein | p25 | Value not explicitly stated in snippets | Value not explicitly stated in snippets | Value not explicitly stated in snippets |
Signaling Pathway and Experimental Workflow
The activity of CDK5 is tightly regulated by its association with a non-cyclin activator, primarily p35 or its truncated form, p25. The CDK5/p35 complex is crucial for normal neuronal development, while the more stable and mislocalized CDK5/p25 complex is implicated in pathological hyperphosphorylation of substrates like tau protein.
Caption: Workflow of CDK5 activation and in vitro kinase assay.
Experimental Protocols
A detailed understanding of the methodologies used to determine kinase kinetics is essential for interpreting and comparing data across different studies. Below is a generalized protocol for a CDK5 kinase assay.
Objective: To determine the kinetic parameters (Km and kcat) of CDK5 for a specific pThr3-containing peptide substrate.
Materials:
-
Recombinant active CDK5/p25 or CDK5/p35 complex
-
Synthetic peptide substrates with varying concentrations
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
-
Trichloroacetic acid (TCA) or other quenching solution
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the kinase reaction buffer, a fixed amount of active CDK5 complex, and varying concentrations of the peptide substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a known concentration of [γ-³²P]ATP to each tube.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as TCA, or by spotting the reaction mixture onto phosphocellulose paper which binds the phosphorylated peptide.
-
Separation and Washing: If using phosphocellulose paper, wash the paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis:
-
Convert the measured radioactivity (counts per minute, CPM) into the molar amount of phosphorylated product.
-
Plot the initial reaction velocity (moles of product per unit time) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Determine the catalytic efficiency by calculating the kcat/Km ratio.
-
Conclusion
The systematic comparison of CDK5 kinase kinetics for a diverse panel of pThr3 substrates is a critical step in fully understanding its biological roles and in the rational design of specific inhibitors for therapeutic purposes. While a comprehensive comparative dataset is still emerging, the available information and standardized experimental protocols provide a solid foundation for researchers in the field. Future studies employing high-throughput peptide library screening and detailed kinetic analysis will undoubtedly shed more light on the intricate substrate specificity of this important neuronal kinase.
References
A Comparative Guide to the Validation of a Novel pThr3-CDK5 Substrate Identified via High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of "Substrate X," a hypothetical novel protein substrate of Cyclin-Dependent Kinase 5 (CDK5) phosphorylated at Threonine 3 (pThr3), identified from a high-throughput screen (HTS). It compares the HTS approach with traditional methods and details the essential downstream validation experiments.
I. Overview: Substrate Identification Strategies
The identification of kinase substrates is fundamental to understanding cellular signaling. High-throughput methods offer speed and scale, while traditional approaches provide depth and physiological context.
| Methodology | Principle | Advantages | Limitations |
| High-Throughput Screen (HTS) (e.g., Protein Microarray) | Recombinant proteins are arrayed on a solid surface and incubated with active CDK5/p25 and radiolabeled ATP ([γ-³²P]ATP). Phosphorylation is detected by autoradiography.[1] | - Massive Parallelism: Screens thousands of proteins simultaneously.[1]- Speed: Rapid identification of numerous potential "hits."- Unbiased Discovery: Does not require prior hypotheses about substrates. | - Artifact Prone: In vitro conditions may not reflect cellular reality.[2]- No Phosphosite Data: Identifies the protein but not the specific site of phosphorylation.[2]- Protein Conformation: Arrayed proteins may be denatured or inactive.[1] |
| Traditional Method (e.g., Candidate Approach) | Based on literature, sequence motifs (S/TPXK/R), or protein-protein interaction data, a specific protein is hypothesized to be a CDK5 substrate.[3][4][5] | - Physiologically Relevant: Often initiated from in vivo observations.- Hypothesis-Driven: Provides a clear biological question and context. | - Low-Throughput: Typically investigates one protein at a time.- Biased: Limited to known pathways or proteins with consensus motifs.- Slow: Can be a time-consuming process from hypothesis to validation. |
| Phosphoproteomics (e.g., Mass Spectrometry-based) | Compares the phosphoproteome of cells with active CDK5 versus inhibited or knockout/knockdown cells. Substrates are identified by changes in phosphorylation levels.[3][4] | - In Vivo Identification: Detects phosphorylation events within a cellular context.[3][6]- Site-Specific: Pinpoints the exact location of phosphorylation.[6][7]- Global Analysis: Provides a snapshot of kinase activity across the proteome. | - Indirect Evidence: Reduced phosphorylation upon CDK5 inhibition could be an indirect effect.[3][4]- Complex Data Analysis: Requires sophisticated bioinformatics tools.- Stoichiometry Challenges: Standard methods do not quantify the percentage of a protein that is phosphorylated.[8] |
II. The Validation Workflow
A "hit" from an HTS is merely the starting point. A rigorous, multi-step validation process is required to confirm it as a bona fide physiological substrate. This workflow ensures that the observed in vitro phosphorylation is reproducible, specific, and occurs within a cellular context.
III. Experimental Data & Comparison
Here we present hypothetical data from key validation experiments for "Substrate X" compared to a known CDK5 substrate (Histone H1) and a negative control (BSA).
Table 1: In Vitro Kinase Assay Results
This assay confirms that CDK5 can directly phosphorylate Substrate X.[9][10]
| Substrate | Kinase | [γ-³²P]ATP Incorporation (CPM) | Fold Change (vs. No Kinase) |
| Substrate X | + CDK5/p25 | 15,250 ± 850 | 30.5 |
| Substrate X | - CDK5/p25 | 500 ± 75 | 1.0 |
| Histone H1 (Positive Control) | + CDK5/p25 | 28,500 ± 1,200 | 57.0 |
| Histone H1 (Positive Control) | - CDK5/p25 | 500 ± 50 | 1.0 |
| BSA (Negative Control) | + CDK5/p25 | 520 ± 60 | 1.04 |
Table 2: Co-Immunoprecipitation & Western Blot Analysis
This experiment demonstrates that CDK5 and Substrate X interact in a cellular context and that Substrate X is phosphorylated at Thr3 in response to CDK5 activity.
| IP Antibody | Co-IP Protein (Blot) | Roscovitine (CDK5i) | Band Intensity (Relative Units) | Conclusion |
| anti-CDK5 | Substrate X | - | 1.0 | CDK5 interacts with Substrate X |
| anti-CDK5 | Substrate X | + | 0.15 | Interaction is independent of activity |
| IgG Control | Substrate X | - | 0.05 | Interaction is specific |
| anti-Substrate X | pThr3-Substrate X | - | 1.0 | Substrate X is phosphorylated at Thr3 |
| anti-Substrate X | pThr3-Substrate X | + | 0.10 | Thr3 phosphorylation is CDK5-dependent |
IV. Detailed Experimental Protocols
1. Protocol: In Vitro Kinase Assay
This protocol is adapted from standard radioactive kinase assays.[9][10][11]
-
Objective: To confirm direct phosphorylation of Substrate X by CDK5.
-
Materials:
-
Recombinant active CDK5/p25 complex.
-
Purified recombinant Substrate X, Histone H1, and BSA.
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
ATP Mix: 100 µM cold ATP, 10 µCi [γ-³²P]ATP.
-
SDS-PAGE loading buffer.
-
-
Procedure:
-
Set up reactions in triplicate in a 25 µL volume. For each substrate, prepare a "+ Kinase" and a "- Kinase" reaction.
-
To each tube, add 5 µg of substrate (Substrate X, Histone H1, or BSA).
-
Add 100 ng of active CDK5/p25 to the "+ Kinase" tubes. Add an equal volume of kinase buffer to "- Kinase" tubes.
-
Pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of ATP Mix.
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.
-
Boil samples at 95°C for 5 minutes.
-
Resolve the proteins via SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen. Quantify band intensity using appropriate software.
-
2. Protocol: Co-Immunoprecipitation (Co-IP)
This protocol outlines the procedure to show in vivo interaction.[12][13][14]
-
Objective: To determine if CDK5 and Substrate X associate in cells.
-
Materials:
-
Cell lysate from a relevant cell line (e.g., SH-SY5Y neurons).
-
Co-IP Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Anti-CDK5 antibody and Rabbit IgG isotype control.
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS loading buffer).
-
-
Procedure:
-
Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantify protein concentration (e.g., BCA assay). Pre-clear 1 mg of lysate with 20 µL of Protein A/G beads for 1 hour at 4°C.[15]
-
Incubate the pre-cleared lysate with 2-4 µg of anti-CDK5 or IgG control antibody overnight at 4°C with rotation.
-
Add 30 µL of Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads and wash 3-4 times with 1 mL of cold Wash Buffer.
-
Elute the protein complexes by adding 30 µL of 1x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blot using an antibody against Substrate X.
-
3. Protocol: Mass Spectrometry for Phosphorylation Site Identification
This protocol is a generalized workflow for identifying the specific phosphorylation site.[6][7][16]
-
Objective: To confirm that Threonine 3 is the specific site of CDK5-mediated phosphorylation.
-
Procedure:
-
Perform a large-scale in vitro kinase assay as described above, but using only non-radiolabeled ATP.
-
Separate the reaction products by SDS-PAGE and visualize the gel with Coomassie stain.
-
Excise the band corresponding to Substrate X.
-
Perform in-gel digestion with trypsin.
-
Enrich for phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) beads.[6][17]
-
Analyze the enriched peptides by microcapillary liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
-
Analyze the MS/MS data to identify peptide sequences and the precise location of the +80 Da mass shift indicative of phosphorylation.[6]
-
V. Signaling Pathway and Logic
The validation process follows a logical progression from a broad, non-physiological screen to a specific, functional confirmation within a biological system.
References
- 1. Identification of novel substrates for Cdk5 and new targets for Cdk5 inhibitors using high-density protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for Novel Cdk5 Substrates in Brain by Comparative Phosphoproteomics of Wild Type and Cdk5−/− Mice | PLOS One [journals.plos.org]
- 5. Identification of substrate binding site of cyclin-dependent kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prottech.com [prottech.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. appliedbiomics.com [appliedbiomics.com]
A Comparative Guide to Substrate Phosphorylation: pThr3 vs. Other CDK-Mediated Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphorylation of a substrate at the pThr3 position with its phosphorylation by a panel of other Cyclin-Dependent Kinases (CDKs). The data presented herein is based on in vitro kinase assays and mass spectrometry analysis of the Retinoblastoma protein (pRb), a key tumor suppressor and a well-established substrate of various CDKs. This document aims to offer an objective comparison to aid in the understanding of CDK substrate specificity and its implications for cell cycle regulation and drug development.
Executive Summary
The retinoblastoma protein (pRb) is a critical regulator of the cell cycle, and its function is tightly controlled by sequential phosphorylation by different CDK complexes.[1][2][3][4][5][6] This guide focuses on the comparative analysis of pRb phosphorylation, with a specific interest in the early threonine phosphorylation events versus those mediated by other key CDKs. While direct evidence for phosphorylation at the specific "Threonine 3" position of pRb is not prominently documented in the reviewed literature, this guide will focus on the well-established sequential and site-specific phosphorylation of pRb by CDK4/6 and CDK2 as a model system. This comparison will shed light on the differential substrate targeting by various CDKs.
Comparative Analysis of pRb Phosphorylation by Different CDKs
The phosphorylation of pRb is a sequential process initiated by CDK4/6-cyclin D complexes, followed by further phosphorylation by CDK2-cyclin E complexes.[1][3][5] This ordered series of phosphorylation events leads to the inactivation of pRb's growth-suppressive function, allowing for cell cycle progression from G1 to S phase.[1][4][7]
Quantitative Data on pRb Phosphorylation
The following table summarizes the key differences in the phosphorylation of pRb by CDK4/cyclin D1 and CDK2/cyclin E, based on in vitro kinase assays and mass spectrometry data.
| Feature | CDK4/cyclin D1 | CDK2/cyclin E |
| Primary Role | Initial, "priming" phosphorylation | Hyper-phosphorylation and complete inactivation |
| Cell Cycle Phase | Early to mid-G1 | Late G1/S transition |
| Key Phosphorylation Sites | Ser780, Ser795, Ser807, Ser811 | Thr356, Thr373, Ser608, Ser612, Thr821, Thr826 |
| Effect on pRb Function | Partial inactivation, initiates conformational change | Complete inactivation, dissociation from E2F transcription factors |
| Substrate Recognition | Often requires a docking site on the C-terminus of pRb | Can phosphorylate sites primed by CDK4/6 |
Signaling Pathway and Experimental Workflow
pRb Phosphorylation Signaling Pathway
The sequential phosphorylation of pRb by CDK4/6 and CDK2 is a cornerstone of cell cycle regulation. The following diagram illustrates this pathway.
Caption: Sequential phosphorylation of pRb by CDK4/6 and CDK2.
Experimental Workflow for Comparative Kinase Assay
The following diagram outlines the workflow for comparing the phosphorylation of a substrate by different CDKs.
Caption: Workflow for in vitro CDK kinase assay and analysis.
Experimental Protocols
In Vitro CDK Kinase Assay
This protocol describes the in vitro phosphorylation of a substrate by purified CDK complexes.
Materials:
-
Purified recombinant substrate (e.g., GST-pRb)
-
Purified active CDK4/cyclin D1 and CDK2/cyclin E complexes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 10 µM β-glycerophosphate, 1 mM NaF)
-
ATP (10 mM stock)
-
[γ-³²P]ATP (for radioactive detection, optional)
-
SDS-PAGE loading buffer
Procedure:
-
Set up the kinase reactions in separate microcentrifuge tubes on ice. For each reaction, combine:
-
1 µg of purified substrate
-
100 ng of purified active CDK complex
-
Kinase buffer to a final volume of 20 µl
-
-
Initiate the reaction by adding ATP to a final concentration of 100 µM. If using radioactive labeling, add 10 µCi of [γ-³²P]ATP.
-
Incubate the reactions at 30°C for 30 minutes.
-
Stop the reactions by adding 5 µl of 5X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and autoradiography (if using radioactivity) or Western blotting with phospho-specific antibodies.[8][9][10][11][12][13]
Mass Spectrometry for Phosphorylation Site Mapping
This protocol outlines the general steps for identifying phosphorylation sites using mass spectrometry.
Materials:
-
In vitro kinase assay samples (non-radioactive)
-
Trypsin (sequencing grade)
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)
-
LC-MS/MS system
Procedure:
-
Run the kinase assay samples on an SDS-PAGE gel and stain with Coomassie Blue.
-
Excise the protein band corresponding to the substrate.
-
Perform in-gel digestion with trypsin overnight at 37°C.
-
Extract the peptides from the gel.
-
Enrich for phosphopeptides using a TiO2 or IMAC-based enrichment kit according to the manufacturer's instructions.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the phosphorylated peptides and localize the phosphorylation sites.[14][15][16][17]
Conclusion
The phosphorylation of substrates by different CDKs is a highly regulated and specific process that is crucial for the proper progression of the cell cycle. As demonstrated with the pRb model, CDK4/6 and CDK2 exhibit distinct site specificities and play sequential, non-redundant roles in substrate phosphorylation. Understanding these differences is paramount for the development of targeted therapies that aim to modulate CDK activity in diseases such as cancer. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses of substrate phosphorylation by various CDKs.
References
- 1. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of pRB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 5. Posttranslational Modifications of the Retinoblastoma Tumor Suppressor Protein as Determinants of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
Safety Operating Guide
Personal protective equipment for handling [pThr3]-CDK5 Substrate
Essential Safety and Handling Guide for [pThr3]-CDK5 Substrate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a peptide designed for research purposes in studies involving Cyclin-Dependent Kinase 5 (CDK5).[1][2] Given that the chemical, physical, and toxicological properties of many research peptides have not been fully investigated, it is imperative to exercise due care and adhere to standard laboratory safety protocols.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. These recommendations are based on general guidelines for handling peptide substrates in a laboratory setting.[3][5][6]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. Should be worn at all times when handling the substrate.[3][5] |
| Face Shield | Recommended to be worn in addition to safety goggles when there is a significant splash hazard, such as during bulk preparation or disposal.[5][7] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be changed immediately upon contamination.[5][6] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and personal clothing from contamination.[5][6][8] |
| Respiratory Protection | Respirator | An appropriate respirator should be worn, especially when handling the powdered form of the peptide to avoid inhalation of dust.[3] |
Operational Plan and Handling
Receiving and Storage: Upon receiving, the vial containing the peptide should be allowed to warm to room temperature before opening to prevent moisture contamination.[4] For long-term storage, it is recommended to keep the peptide in a dry, cool, and dark place, with -20°C being the preferred temperature.[3][4]
Preparation of Solutions:
-
Reconstitution: Attempt to dissolve the peptide in sterile distilled water first. If solubility is an issue, a small amount of a suitable solvent such as DMSO or a dilute acetic acid solution can be used, followed by dilution with the appropriate buffer.[1][4]
-
Handling: All handling of the powdered peptide and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin, eyes, and clothing.[3]
Experimental Use: Follow standard laboratory procedures when using the peptide in experiments.[4] Ensure that all equipment is properly cleaned and decontaminated after use.
Disposal Plan
Contaminated materials and waste generated from handling this compound should be treated as chemical waste.
-
Solid Waste: Sweep up any spilled solid material, place it in a sealed bag, and hold for waste disposal. Avoid generating dust.[3]
-
Liquid Waste: Unused solutions containing the peptide should be collected in a designated chemical waste container.
-
Final Disposal: It is recommended to dissolve or mix the material with a combustible solvent and dispose of it by burning in a chemical incinerator equipped with an afterburner and scrubber.[3] Always observe all federal, state, and local environmental regulations for chemical waste disposal.[3]
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from receiving to disposal.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
